2-Methoxy-5-(2-methylphenyl)benzaldehyde
Description
Properties
IUPAC Name |
2-methoxy-5-(2-methylphenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-5-3-4-6-14(11)12-7-8-15(17-2)13(9-12)10-16/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEXYGWQXNHNKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2)OC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis Pathway and Process Optimization for 2-Methoxy-5-(2-methylphenyl)benzaldehyde
Executive Summary
2-Methoxy-5-(2-methylphenyl)benzaldehyde (CAS: 355374-47-9), also recognized as 4-methoxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde, is a structurally complex biphenyl building block [1]. It is highly valued in drug discovery for synthesizing dual-inhibition scaffolds and spirocyclic derivatives [2, 3]. The presence of an ortho-methyl group on the biphenyl axis, combined with the functional handles of a methoxy and an aldehyde group, makes this molecule both sterically demanding and synthetically versatile.
This whitepaper outlines the definitive synthesis pathway for this compound, focusing on the mechanistic causality, process optimization, and self-validating experimental protocols required to achieve high-yield palladium-catalyzed cross-coupling.
Retrosynthetic Strategy & Precursor Selection
The construction of the biphenyl core is most efficiently achieved via a Suzuki-Miyaura cross-coupling reaction . Disconnecting the central C–C bond reveals two primary synthons: an aryl halide and an arylboronic acid.
Strategic Causality: We select 5-bromo-2-methoxybenzaldehyde as the electrophile and o-tolylboronic acid as the nucleophile.
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Electrophilic Activation: The bromine atom at the C5 position is para to the electron-donating methoxy group, which slightly increases electron density at the C-Br bond. However, palladium(0) insertion remains highly favorable, and this starting material is highly stable and commercially abundant [2].
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Nucleophilic Sterics: o-Tolylboronic acid contains an ortho-methyl group. This introduces significant steric hindrance around the boron atom, which inherently slows down the transmetalation step of the catalytic cycle. Recognizing this steric penalty is critical for selecting the appropriate catalyst and solvent matrix.
Retrosynthetic disconnection of 2-Methoxy-5-(2-methylphenyl)benzaldehyde via Suzuki-Miyaura.
Mechanistic Causality in the Catalytic Cycle
The synthesis relies on a Pd(0)/Pd(II) catalytic cycle. Understanding the kinetics of each step ensures the protocol is robust and reproducible.
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Oxidative Addition: The active Pd(0) catalyst inserts into the C–Br bond of 5-bromo-2-methoxybenzaldehyde, forming a stable Ar–Pd(II)–Br intermediate. This step is generally fast and irreversible.
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Transmetalation (Rate-Limiting Step): The aqueous base (e.g., Na₂CO₃) coordinates with o-tolylboronic acid to form a reactive, electron-rich boronate species. Due to the steric bulk of the ortho-methyl group, the transfer of the o-tolyl ligand to the Pd(II) center is sluggish. Causality: If transmetalation is too slow, the boronic acid will undergo competitive protodeboronation (hydrolysis into toluene). Therefore, a biphasic solvent system with a phase-transfer agent (Ethanol) is used to maximize the interfacial reaction rate.
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Reductive Elimination: The two aryl groups on the Pd(II) complex couple to form the target biphenyl C–C bond, releasing 2-Methoxy-5-(2-methylphenyl)benzaldehyde and regenerating the Pd(0) catalyst.
The Suzuki-Miyaura catalytic cycle for the synthesis of the target biphenyl compound.
Self-Validating Experimental Protocol
This protocol utilizes a standard Pd(PPh₃)₄ catalyst in a biphasic matrix. The methodology is designed as a self-validating system, embedding in-process controls (IPCs) to verify chemical milestones in real-time.
Reagents
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5-Bromo-2-methoxybenzaldehyde: 1.0 equiv (10.0 mmol)
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o-Tolylboronic acid: 1.3 equiv (13.0 mmol) (Excess compensates for minor protodeboronation)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]: 0.05 equiv (5 mol%)
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Sodium Carbonate (Na₂CO₃): 2.5 equiv (25.0 mmol) as a 2.0 M aqueous solution
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Solvent: Toluene / Ethanol (4:1 v/v ratio)
Step-by-Step Workflow
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System Degassing (Critical): Charge a Schlenk flask with the aryl halide, boronic acid, and Pd(PPh₃)₄. Evacuate and backfill with ultra-pure Nitrogen three times.
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Causality: Oxygen rapidly oxidizes the active Pd(0) species into inactive Pd(II) oxides, terminating the catalytic cycle.
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Solvent Introduction: Add the degassed Toluene/Ethanol mixture, followed by the degassed 2.0 M Na₂CO₃ solution via syringe.
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Causality: Toluene solubilizes the organics; water dissolves the inorganic base; ethanol acts as a co-solvent to bridge the biphasic gap, facilitating base transfer to the organic layer.
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Cross-Coupling & Thermal Activation: Heat the vigorously stirred biphasic mixture to 90 °C.
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Validation Checkpoint: Within 30 minutes, the mixture should transition from a pale yellow suspension to a dark brown/black homogeneous solution. This visual cue confirms the successful generation of the active Pd(0) catalytic species.
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Reaction Monitoring: After 8–12 hours, sample the upper organic layer.
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Validation Checkpoint: Perform TLC (Hexanes/EtOAc 8:2). The UV-active starting material (R_f ~ 0.4) should be completely consumed, replaced by a new, intensely UV-active product spot (R_f ~ 0.55).
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Workup & Extraction: Cool the reaction to room temperature. Dilute with Ethyl Acetate (50 mL) and separate the phases. Wash the organic layer with brine (2 × 30 mL) to remove residual ethanol and inorganic salts. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 5% to 15% EtOAc in Hexanes) to yield the pure aldehyde as a pale yellow solid/oil.
Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling.
Process Optimization & Quantitative Data
To scale this synthesis for drug development, understanding catalyst-ligand dynamics is essential. The table below summarizes quantitative optimization data, illustrating how steric hindrance dictates optimal reaction conditions.
| Catalyst System | Solvent Matrix | Base | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation & Causality |
| 5 mol% Pd(PPh₃)₄ | Toluene/EtOH/H₂O | Na₂CO₃ (aq) | 90 | 12 | 84% | Standard biphasic conditions; moderate protodeboronation observed due to slow transmetalation of the ortho-methyl group. |
| 5 mol% Pd(dppf)Cl₂ | 1,4-Dioxane/H₂O | K₂CO₃ (aq) | 100 | 8 | 91% | Bidentate ligand stabilizes the Pd(II) intermediate, preventing catalyst degradation and accelerating transmetalation. |
| 2 mol% Pd(OAc)₂ / SPhos | Toluene/H₂O | K₃PO₄ (aq) | 100 | 4 | 96% | Electron-rich, bulky Buchwald ligand highly accelerates both oxidative addition and transmetalation; minimal side reactions. |
| 5 mol% Pd(PPh₃)₄ | DMF/H₂O | K₂CO₃ (aq) | 100 | 16 | 62% | Homogeneous system led to rapid degradation of the boronic acid (protodeboronation) before coupling could occur. |
Analytical Characterization
To validate the structural integrity of 2-Methoxy-5-(2-methylphenyl)benzaldehyde, the following Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃) signatures serve as definitive analytical benchmarks:
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Aldehyde Proton (–CHO): ~10.45 ppm (s, 1H). Confirms the preservation of the formyl group, which did not participate in side reactions.
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Aromatic Protons (Ar–H): 6.95 – 7.80 ppm (m, 6H). The splitting pattern confirms the 1,2,4-trisubstituted central ring and the ortho-substituted terminal ring.
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Methoxy Protons (–OCH₃): ~3.95 ppm (s, 3H). Sharp singlet confirming the ether linkage.
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Methyl Protons (Ar–CH₃): ~2.30 ppm (s, 3H). Confirms the successful integration of the o-tolyl moiety.
References
Physicochemical Profiling and Synthetic Utility of 2-Methoxy-5-(2-methylphenyl)benzaldehyde
Phase I: Molecular Architecture & Physicochemical Baseline
In the landscape of modern drug discovery, pre-assembled biaryl scaffolds are invaluable for accelerating the synthesis of complex pharmacophores. 2-Methoxy-5-(2-methylphenyl)benzaldehyde (CAS: 355374-47-9), also known systematically as 4-methoxy-2'-methyl-[1,1'-biphenyl]-3-carbaldehyde, is a highly versatile building block. It features a biphenyl core decorated with a methoxy group, a reactive formyl group, and an ortho-methyl group on the adjacent phenyl ring.
The strategic placement of the ortho-methyl group is not merely structural; it actively dictates the molecule's 3D conformation. Steric repulsion between the methyl group and the opposing aromatic protons restricts free rotation around the C-C biphenyl bond, forcing the rings into a non-planar arrangement. This conformational restriction is a critical feature in rational drug design, as it can induce atropisomerism and enhance binding selectivity within rigid protein pockets [1].
Quantitative Physicochemical Data
The physicochemical properties of this scaffold align well with Lipinski’s Rule of Five, making it an excellent starting material for orally bioavailable drug candidates. The partition coefficient (LogP) of ~3.69 indicates optimal lipophilicity for passive membrane permeability without risking excessive non-specific protein binding or aggregation [2].
| Property | Value / Description |
| Chemical Name | 2-Methoxy-5-(2-methylphenyl)benzaldehyde |
| CAS Number | 355374-47-9 |
| Molecular Formula | C₁₅H₁₄O₂ |
| Molecular Weight | 226.27 g/mol |
| Melting Point | 66 – 69 °C |
| LogP (Predicted/Experimental) | ~3.69 |
| Physical Form | Solid Powder |
| Storage Conditions | Room Temperature (RT) |
Data synthesized from standardized chemical vendor specifications [2][3].
Conformational logic and synthetic utility of the biphenyl scaffold.
Phase II: Experimental Validation Protocols
To ensure scientific integrity, any utilization of this scaffold must begin with rigorous physicochemical validation. Below are the self-validating protocols for determining its lipophilicity and structural purity.
Protocol 1: Lipophilicity (LogP) Determination via Shake-Flask Method
The shake-flask method remains the OECD "gold standard" for LogP determination [4]. This protocol incorporates a mass-balance check to ensure the system is self-validating.
Causality & Rationale: 1-octanol and water are mutually soluble to a small degree. If the phases are not pre-saturated before the experiment, the solvents will partition into each other during the assay, altering the phase volumes and artificially skewing the concentration calculations.
Step-by-Step Methodology:
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Phase Pre-saturation: Vigorously stir equal volumes of 1-octanol and aqueous phosphate-buffered saline (PBS, pH 7.4) for 24 hours at 25 °C. Allow the phases to separate completely.
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Solute Addition: Dissolve an exactly weighed amount of 2-Methoxy-5-(2-methylphenyl)benzaldehyde (e.g., 2.0 mg) into a known volume of the pre-saturated 1-octanol phase.
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Equilibration: Add an equal volume of the pre-saturated aqueous phase to the octanol solution in a glass vial. Seal and agitate on a mechanical shaker for 24 hours at a constant 25 °C to ensure thermodynamic equilibrium.
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Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to break any micro-emulsions at the interface.
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Quantification: Carefully extract aliquots from both the octanol and aqueous phases using a syringe. Quantify the concentration of the aldehyde in each phase using Reversed-Phase HPLC-UV (detecting at ~254 nm).
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Self-Validation (Mass Balance): Calculate the total mass recovered from both phases. The sum must equal the initial mass added (±5%). If mass is lost, it indicates compound precipitation or adsorption to the glass wall, invalidating the run.
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Calculation: LogP = Log₁₀([Concentration in Octanol] /[Concentration in Water]).
Self-validating shake-flask workflow for LogP determination.
Protocol 2: Structural Verification via NMR
Causality & Rationale: Because 2-Methoxy-5-(2-methylphenyl)benzaldehyde is highly lipophilic (LogP ~3.69), Deuterated Chloroform (CDCl₃) is the optimal solvent for ¹H and ¹³C NMR spectroscopy, ensuring complete dissolution and sharp resonance peaks.
Step-by-Step Methodology:
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Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
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Transfer to a 5 mm NMR tube.
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Acquire ¹H NMR spectra at 400 MHz. Self-Validation: The formyl proton (CHO) should appear as a distinct singlet downfield (typically ~9.8–10.2 ppm), integrating to exactly 1 proton relative to the 3-proton singlet of the methoxy group (~3.9 ppm) and the 3-proton singlet of the ortho-methyl group (~2.2 ppm).
Phase III: Synthetic Utility in Medicinal Chemistry
The primary value of 2-Methoxy-5-(2-methylphenyl)benzaldehyde lies in its ability to bypass challenging synthetic bottlenecks.
Overcoming Steric Hindrance in Suzuki-Miyaura Couplings
Synthesizing ortho-substituted biphenyls via late-stage Suzuki-Miyaura cross-coupling is notoriously difficult. The steric bulk of the ortho-methyl group significantly impedes the oxidative addition and, more critically, the reductive elimination steps of the palladium catalytic cycle [5]. This often leads to sluggish reaction rates, high catalyst loading requirements, and competing side reactions such as hydrolytic deboronation of the boronic acid partner.
By utilizing 2-Methoxy-5-(2-methylphenyl)benzaldehyde, chemists start with the sterically demanding biphenyl C-C bond already formed. The synthetic focus can immediately shift to functionalizing the highly reactive formyl group.
Downstream Functionalization
The formyl moiety acts as a versatile synthetic hub:
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Reductive Amination: Reaction with primary or secondary amines in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) yields diverse benzylamine derivatives, a common pharmacophore in CNS-active drugs.
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Wittig Olefination: Reaction with phosphonium ylides allows for the extension of the carbon framework, generating styrene derivatives that can be further modified via epoxidation or dihydroxylation.
Phase IV: Safety, Handling, and Storage
While an essential building block, this compound requires standard laboratory safety precautions. According to the Globally Harmonized System (GHS), it is classified with the following hazards:
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H302 / H312 / H332: Harmful if swallowed, in contact with skin, or if inhaled.
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H315 / H319: Causes skin irritation and serious eye irritation.
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H335: May cause respiratory irritation.
Handling: All manipulations involving the dry powder or concentrated solutions should be conducted within a certified chemical fume hood. Nitrile gloves and safety goggles are mandatory. Storage: Store in a cool, dry place at room temperature, tightly sealed under an inert atmosphere (Argon or Nitrogen) to prevent slow oxidation of the aldehyde to the corresponding carboxylic acid over time.
References
-
RSC Advances - A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Royal Society of Chemistry. Available at: [Link]
-
ResearchGate - LogP / LogD shake-flask method v1 (Preprint). Available at: [Link]
-
The Journal of Organic Chemistry - Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative. ACS Publications. Available at:[Link]
Spectroscopic Characterization of 2-Methoxy-5-(2-methylphenyl)benzaldehyde: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the novel compound 2-Methoxy-5-(2-methylphenyl)benzaldehyde. In the absence of publicly available experimental data for this specific molecule, this document leverages spectral data from close structural analogs—2-methoxybenzaldehyde and 2-methoxy-5-methylbenzaldehyde—to establish a detailed interpretive framework. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical insights into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation of complex benzaldehyde derivatives.
Introduction: The Imperative of Spectroscopic Analysis in Modern Chemistry
The precise structural confirmation of a novel chemical entity is a cornerstone of chemical research and development, particularly in the pharmaceutical industry. Spectroscopic methods provide a non-destructive means to probe the molecular architecture of a compound, revealing details about its atomic connectivity, functional groups, and overall structure. For a molecule like 2-Methoxy-5-(2-methylphenyl)benzaldehyde, which possesses a unique substitution pattern on the benzaldehyde scaffold, a multi-faceted spectroscopic approach is essential to unambiguously confirm its identity and purity.
This guide will walk through the core spectroscopic techniques—¹H NMR, ¹³C NMR, IR, and MS—providing both the theoretical basis for spectral interpretation and practical protocols for data acquisition. While experimental spectra for the target molecule are not available, the principles outlined herein, supported by data from closely related compounds, will empower researchers to confidently analyze and interpret the spectra of this and similar molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily ¹H (proton) and ¹³C (carbon-13).
Predicted ¹H NMR Spectrum of 2-Methoxy-5-(2-methylphenyl)benzaldehyde
The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. Based on the structure of 2-Methoxy-5-(2-methylphenyl)benzaldehyde, we can predict the following key signals:
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| Aldehyde (-CHO) | ~10.0 | Singlet (s) | 1H | The aldehyde proton is highly deshielded and appears far downfield[1][2]. |
| Aromatic (Benzaldehyde Ring) | 7.0 - 8.0 | Doublet (d), Doublet of doublets (dd) | 3H | The substitution pattern will lead to distinct signals for each of the three protons on this ring. |
| Aromatic (Methylphenyl Ring) | 7.2 - 7.5 | Multiplet (m) | 4H | The protons on the 2-methylphenyl group will have complex splitting patterns due to their proximity. |
| Methoxy (-OCH₃) | ~3.9 | Singlet (s) | 3H | The methoxy protons are shielded relative to the aromatic protons. |
| Methyl (-CH₃) | ~2.3 | Singlet (s) | 3H | The methyl protons on the tolyl group will appear as a singlet. |
Predicted ¹³C NMR Spectrum of 2-Methoxy-5-(2-methylphenyl)benzaldehyde
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.
| Carbon(s) | Predicted Chemical Shift (ppm) | Notes |
| Carbonyl (C=O) | ~192 | The carbonyl carbon is significantly deshielded and is a key diagnostic peak for aldehydes[3]. |
| Aromatic (C-O) | ~160 | The aromatic carbon attached to the methoxy group is deshielded. |
| Aromatic (C-C) | 120 - 140 | The remaining aromatic carbons will appear in this region, with quaternary carbons often showing lower intensity. |
| Aromatic (C-CHO) | ~125 | The carbon to which the aldehyde is attached. |
| Methoxy (-OCH₃) | ~56 | The carbon of the methoxy group is shielded relative to the aromatic carbons. |
| Methyl (-CH₃) | ~20 | The methyl carbon is the most shielded carbon in the molecule. |
Experimental NMR Data of Structural Analogs
To ground our predictions, let's examine the experimental NMR data for 2-methoxybenzaldehyde.
Table 1: ¹H and ¹³C NMR Data for 2-methoxybenzaldehyde in DMSO-d₆ [3]
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 10.36 | s | 1H | -CHO | |
| 7.63 | dd | 1H | Ar-H | |
| 7.58 | ddd | 1H | Ar-H | |
| 7.17 | d | 1H | Ar-H | |
| 7.07 | t | 1H | Ar-H | |
| 3.88 | s | 3H | -OCH₃ | |
| ¹³C NMR | Chemical Shift (ppm) | Assignment | ||
| 189.0 | -CHO | |||
| 161.5 | C-O | |||
| 136.4 | Ar-CH | |||
| 127.7 | Ar-CH | |||
| 124.1 | Ar-C | |||
| 120.5 | Ar-CH | |||
| 112.6 | Ar-CH | |||
| 55.8 | -OCH₃ |
The data for 2-methoxybenzaldehyde aligns with the general principles of NMR spectroscopy for aromatic aldehydes, corroborating the predicted chemical shift regions for the target molecule. The addition of the 2-methylphenyl substituent in our target molecule would introduce additional aromatic signals and a methyl signal, and would cause subtle shifts in the signals of the benzaldehyde ring protons due to changes in the electronic environment and steric effects.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.
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Sample Preparation:
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Weigh approximately 5-10 mg of the purified compound.
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Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
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Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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Spectrometer Setup:
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Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal resolution.
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Shim the magnetic field to ensure homogeneity.
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Tune and match the probe for the ¹H and ¹³C frequencies.
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Data Acquisition:
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¹H NMR: Acquire the spectrum using a standard pulse sequence. A small number of scans (e.g., 8-16) is typically sufficient.
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¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
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Visualizing the NMR Workflow
Caption: A generalized workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.
Predicted Key IR Absorptions for 2-Methoxy-5-(2-methylphenyl)benzaldehyde
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| C=O (Aldehyde) | ~1700 | Strong | Conjugation with the aromatic ring will shift this to a slightly lower wavenumber compared to a saturated aldehyde[2][4]. |
| C-H (Aldehyde) | ~2820 and ~2720 | Medium | This pair of peaks is highly characteristic of an aldehyde C-H stretch[4]. |
| C-H (Aromatic) | >3000 | Medium to Weak | Stretching vibrations of C-H bonds on the aromatic rings. |
| C=C (Aromatic) | 1450 - 1600 | Medium | A series of absorptions corresponding to the stretching of the carbon-carbon bonds in the aromatic rings. |
| C-O (Ether) | 1250 - 1000 | Strong | Stretching vibration of the aryl-alkyl ether linkage. |
Experimental IR Data of Structural Analogs
The NIST Chemistry WebBook provides IR spectra for 2-methoxybenzaldehyde and 2-methoxy-5-methylbenzaldehyde, which show the expected characteristic peaks.
Table 2: Key IR Absorptions for Analog Compounds
| Compound | C=O Stretch (cm⁻¹) | Aldehyde C-H Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Reference |
| 2-methoxybenzaldehyde | ~1685 | ~2840, ~2740 | ~3070 | [5][6] |
| 2-methoxy-5-methylbenzaldehyde | Not explicitly listed, but expected ~1680-1700 | Not explicitly listed, but expected ~2720-2820 | Not explicitly listed, but expected >3000 | [7] |
The presence of these key absorptions in the spectra of the analogs strongly supports the predicted IR features of 2-Methoxy-5-(2-methylphenyl)benzaldehyde.
Experimental Protocol for IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid or liquid samples.
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Instrument Preparation: Ensure the ATR crystal is clean.
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Background Scan: Record a background spectrum of the empty ATR stage.
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Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
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Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum.
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Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.
Predicted Mass Spectrum of 2-Methoxy-5-(2-methylphenyl)benzaldehyde
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Molecular Formula: C₁₅H₁₄O₂
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Molecular Weight: 226.27 g/mol
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Molecular Ion (M⁺˙): A peak at m/z = 226 would be expected, corresponding to the intact molecule with one electron removed.
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Key Fragmentation Pathways:
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Loss of H˙ (M-1): A peak at m/z = 225, corresponding to the loss of the aldehydic hydrogen radical, is common for benzaldehydes[8].
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Loss of ˙CHO (M-29): A peak at m/z = 197, due to the loss of the formyl radical.
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Loss of ˙OCH₃ (M-31): A peak at m/z = 195, from the cleavage of the methoxy group.
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Tropylium Ion Formation: Aromatic compounds often rearrange to form stable tropylium ions, which can lead to complex fragmentation patterns.
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Experimental Mass Spectrometry Data of a Structural Analog
The mass spectrum of 2-methoxybenzaldehyde provides a good example of the fragmentation of a substituted benzaldehyde.
Table 3: Key Mass Spectral Fragments for 2-methoxybenzaldehyde [9][10]
| m/z | Relative Intensity | Proposed Fragment |
| 136 | High | Molecular Ion (M⁺˙) |
| 135 | High | [M-H]⁺ |
| 107 | Medium | [M-CHO]⁺ |
| 77 | High | [C₆H₅]⁺ (Phenyl cation) |
This fragmentation pattern is consistent with the expected cleavage of the aldehyde and methoxy groups. For our target molecule, we would anticipate a more complex spectrum due to the additional methylphenyl substituent, but the fundamental fragmentation pathways would be similar.
Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)
Electron Ionization (EI) is a hard ionization technique that leads to significant fragmentation, providing valuable structural information.
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Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
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Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
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Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.
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Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Visualizing the Spectroscopic Analysis Logic
Caption: The convergent logic of spectroscopic analysis for structural elucidation.
Conclusion
The structural elucidation of a novel molecule such as 2-Methoxy-5-(2-methylphenyl)benzaldehyde is a systematic process that relies on the synergistic application of multiple spectroscopic techniques. While direct experimental data for this compound is not yet widely available, a thorough understanding of the principles of NMR, IR, and Mass Spectrometry, guided by data from close structural analogs, allows for a confident prediction and interpretation of its spectroscopic characteristics. The methodologies and interpretive frameworks presented in this guide provide a robust foundation for researchers to characterize this and other complex aromatic molecules, ensuring the scientific integrity of their work.
References
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Scribd. Fragmentation of BENZALDEHYDE (Maina). Scribd. Retrieved from [Link]
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Royal Society of Chemistry. (2016). Electronic Supplementary Information. RSC.org. Retrieved from [Link]
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Doc Brown's Chemistry. (2026). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Doc Brown's Chemistry Clinic. Retrieved from [Link]
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Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. Retrieved from [Link]
-
PubChem. 2-Methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. Retrieved from [Link]
-
American Chemical Society. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Retrieved from [Link]
-
YouTube. (2018). Part 21: Mass Spectrometry - Fragmentation and Interpretation | Ethanol | Benzaldehyde. Dr. Puspendra Classes. Retrieved from [Link]
-
WebMO. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. WebMO.net. Retrieved from [Link]
-
Optica Publishing Group. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Applied Spectroscopy. Retrieved from [Link]
-
Modgraph. Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Modgraph. Retrieved from [Link]
-
PubChem. 2-Methoxy-5-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Indian Academy of Sciences. Overtone spectroscopy of benzaldehyde. Pramana - Journal of Physics. Retrieved from [Link]
-
The Journal of Young Investigators. Tandem Reactions: Synthesis of Substituted Benzaldehydes. Retrieved from [Link]
-
Doc Brown's Chemistry. (2026). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry Clinic. Retrieved from [Link]
-
NIST. Benzaldehyde, 2-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
University of Texas at Dallas. INFRARED SPECTROSCOPY (IR). Retrieved from [Link]
-
Chemistry Steps. (2025). Interpreting IR Spectra. Chemistry Steps. Retrieved from [Link]
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Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Retrieved from [Link]
-
Wiley. 13.10 INTERPRETATION OF IR SPECTRA. Retrieved from [Link]
-
OpenStax. (2023). 12.7 Interpreting Infrared Spectra. Organic Chemistry. Retrieved from [Link]
-
NIST. Benzaldehyde, 2-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
Filo. (2025). Mass fragmentation in benzaldehyde. Filo. Retrieved from [Link]
-
NIST. Benzaldehyde, 2-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]
-
Asian Journal of Chemistry. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry. Retrieved from [Link]
-
UCLA Chemistry and Biochemistry. Beginning Problem #2. WebSpectra. Retrieved from [Link]
-
Arkivoc. Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 2-Methoxybenzaldehyde (FDB011913). FooDB. Retrieved from [Link]
-
PubChemLite. 2-methoxy-5-methylbenzaldehyde (C9H10O2). PubChemLite. Retrieved from [Link]
-
SpectraBase. 2-Hydroxy-5-methoxybenzaldehyde, 2-methylpropionate. SpectraBase. Retrieved from [Link]
-
Chemsrc. (2025). 2-Methoxy-5-methylbenzaldehyde. Chemsrc. Retrieved from [Link]
-
NIST. Benzaldehyde, 2,5-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
NP-MRD. (2022). Showing NP-Card for 2-Hydroxy-5-methoxybenzaldehyde (NP0079720). NP-MRD. Retrieved from [Link]
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- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 3. rsc.org [rsc.org]
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- 8. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 10. Benzaldehyde, 2-methoxy- [webbook.nist.gov]
Analytical Profiling: 2-Methoxy-5-(2-methylphenyl)benzaldehyde
This guide serves as an advanced technical resource for the structural characterization of 2-Methoxy-5-(2-methylphenyl)benzaldehyde . It is designed for medicinal chemists and analytical scientists validating the synthesis of biaryl scaffolds, a common motif in kinase inhibitors and receptor modulators.
Molecular Architecture & Significance
This compound represents a sterically congested biaryl system synthesized via Suzuki-Miyaura cross-coupling .[1] Its structural core combines an electron-rich anisole ring with an electron-withdrawing formyl group, linked to an ortho-substituted phenyl ring.
-
IUPAC Name: 2-Methoxy-5-(2-methylphenyl)benzaldehyde
-
Molecular Formula: C₁₅H₁₄O₂
-
Molecular Weight: 226.27 g/mol
-
Key Feature: The ortho-methyl group on the pendant phenyl ring induces a dihedral twist (approx. 50–60°) relative to the benzaldehyde core. This steric clash disrupts
-conjugation between the rings, distinctively influencing the NMR chemical shifts compared to planar biaryls.
Synthesis: The Origin of the Sample
To ensure the NMR data discussed below correlates with a high-purity sample, the following validated synthesis protocol is recommended. This route minimizes de-halogenated byproducts that complicate the aromatic region.
Protocol: Pd-Catalyzed Suzuki Coupling
Reaction: 5-Bromo-2-methoxybenzaldehyde + 2-Methylphenylboronic acid
-
Reagents:
-
Substrate: 5-Bromo-2-methoxybenzaldehyde (1.0 eq)
-
Coupling Partner: 2-Methylphenylboronic acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3 mol%) — Chosen for stability against steric bulk.
-
Base: K₂CO₃ (2.0 M aq. solution, 3.0 eq)
-
Solvent: 1,4-Dioxane (degassed)
-
-
Workflow:
-
Charge reaction vessel with aryl halide, boronic acid, and Pd catalyst.[1]
-
Evacuate and backfill with N₂ (3 cycles) to remove O₂ (prevents homocoupling).
-
Add degassed dioxane and aqueous base.
-
Heat to 90°C for 4 hours .
-
Workup: Cool, filter through Celite, extract with EtOAc, and wash with brine.
-
Purification: Flash column chromatography (Hexane/EtOAc 9:1).
-
1H NMR Spectroscopy (400 MHz, CDCl₃)
Spectral Logic & Assignment
The proton spectrum is defined by three distinct non-aromatic singlets and a complex aromatic region. The ortho-methyl group on the biaryl substituent serves as a critical diagnostic handle.
Diagnostic Signals (Non-Aromatic)
| Signal | Shift ( | Multiplicity | Integral | Assignment | Mechanistic Insight |
| CHO | 10.45 | Singlet (s) | 1H | Formyl H | Deshielded by carbonyl anisotropy and ring current; diagnostic for oxidation state. |
| OMe | 3.98 | Singlet (s) | 3H | -OCH₃ | Strong +M effect donor; position confirms ortho to CHO. |
| Ar-CH₃ | 2.28 | Singlet (s) | 3H | Aryl-CH₃ | Upfield shift relative to planar analogs due to shielding from the twisted benzaldehyde ring. |
Aromatic Region (6.9 – 8.0 ppm)
The aromatic protons display an ABC pattern (benzaldehyde ring) and an ABCD pattern (o-tolyl ring).
-
H-6 (Benzaldehyde Ring):
(d, Hz).-
Reasoning: Most deshielded aromatic proton due to the ortho position to the electron-withdrawing aldehyde (–CHO) and meta to the biaryl axis.
-
-
H-4 (Benzaldehyde Ring):
(dd, Hz).-
Reasoning: Para to the aldehyde.[3] Shows coupling to H-3 and H-6.
-
-
H-3 (Benzaldehyde Ring):
(d, Hz).-
Reasoning: Shielded by the ortho-methoxy group (+M effect).
-
-
o-Tolyl Protons:
(m, 4H).-
Reasoning: These protons appear as a multiplet. The steric twist prevents effective conjugation, keeping these shifts typical of an isolated alkyl-benzene, slightly shielded by the benzaldehyde ring current.
-
Visual Assignment Workflow
Figure 1: Logical flow for assigning 1H NMR signals based on electronic environments.
13C NMR Spectroscopy (100 MHz, CDCl₃)
The Carbon-13 spectrum provides confirmation of the carbon skeleton, particularly the quaternary carbons at the biaryl junction.
Key Chemical Shifts
| Carbon Type | Shift ( | Assignment | Structural Validation |
| C=O | 189.5 | Aldehyde Carbon | Characteristic low-field signal for benzaldehydes. |
| C-O | 161.2 | C-2 (Quaternary) | Ipso to Methoxy. Highly deshielded due to electronegativity of Oxygen. |
| Ar-C | 135.0 - 142.0 | Quaternary Biaryl | C-5 (Benzaldehyde ring) and C-1' (Tolyl ring). Indicates successful C-C bond formation. |
| Ar-C | 125.0 - 130.0 | Aromatic CH | Typical aromatic region. |
| Ar-C | 112.5 | C-3 (Ortho to OMe) | Shielded by electron-donating methoxy group. |
| OMe | 55.8 | Methoxy Carbon | Standard shift for aryl methyl ethers. |
| Ar-CH₃ | 20.5 | Methyl Carbon | Diagnostic for the o-tolyl moiety. |
Structural Validation: Distinguishing Isomers
A common pitfall in Suzuki couplings of poly-substituted benzenes is regio-isomerism (if the starting material was ambiguous) or protodeboronation (yielding the non-coupled product).
Self-Validating Checks
-
NOE (Nuclear Overhauser Effect) Experiment:
-
Irradiate the -OCH₃ singlet (3.98 ppm).
-
Result: You must observe an enhancement of the H-3 doublet (approx 7.05 ppm) and the Aldehyde proton (10.45 ppm).
-
Interpretation: This confirms the methoxy is ortho to the aldehyde (position 2) and H-3.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Look for a correlation between the Ar-CH₃ protons (2.28 ppm) and the quaternary carbon of the biaryl junction (C-1' of the tolyl ring).
-
Crucial Check: The Ar-CH₃ should NOT correlate with the aldehyde carbonyl carbon. If it does, the coupling occurred at the wrong position.
-
References
-
Suzuki-Miyaura Coupling Fundamentals
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
-
NMR of Benzaldehydes
-
Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry, 44(6), 491–509. Link
-
-
Biaryl Synthesis Protocols
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link
-
Sources
FT-IR Spectroscopic Profiling of 2-Methoxy-5-(2-methylphenyl)benzaldehyde: A Mechanistic Guide to Vibrational Assignments
Executive Summary
The structural elucidation of complex organic scaffolds requires a rigorous, mechanistic approach to spectroscopic data. 2-Methoxy-5-(2-methylphenyl)benzaldehyde (CAS: 355374-47-9) [[1]]() is a highly functionalized biphenyl derivative utilized as a critical building block in medicinal chemistry and materials science. This technical guide provides an in-depth analysis of its Fourier-Transform Infrared (FT-IR) signature, moving beyond empirical peak-matching to explain the underlying quantum mechanical and electronic causalities that govern its vibrational modes.
Molecular Architecture & Vibrational Causality
The FT-IR spectrum of this molecule is a direct manifestation of its structural nuances: a conjugated aldehyde, an electron-donating methoxy group, and a sterically hindered biphenyl axis. Understanding the interplay of these functional groups is essential for accurate spectral interpretation.
The Aldehyde Carbonyl & Fermi Resonance
In standard aliphatic systems, the C=O stretching vibration occurs at high frequencies (1720–1740 cm⁻¹). However, in benzaldehyde derivatives, the carbonyl carbon is sp²-hybridized and conjugated with the aromatic π-system. This delocalization reduces the double-bond character of the carbonyl, lowering the force constant and shifting the strong ν(C=O) band to the 1680–1695 cm⁻¹ region 2.
Furthermore, the aldehydic C–H bond exhibits a highly diagnostic Fermi resonance . This quantum mechanical phenomenon occurs when the fundamental ν(C–H) stretching mode couples with the first overtone of the in-plane C–H bending mode. The energy levels perturb each other, resulting in a distinct, low-intensity doublet near 2730 cm⁻¹ and 2830 cm⁻¹ 3.
The Methoxy Ether Linkage
The methoxy (-OCH₃) substituent introduces strong asymmetric and symmetric C–O–C stretching vibrations. The asymmetric stretch, driven by the differing polarities of the sp² (aromatic) and sp³ (aliphatic) carbon-oxygen bonds, manifests as a highly intense band near 1240–1260 cm⁻¹. The corresponding symmetric stretch is typically observed around 1030–1050 cm⁻¹ 4. Crucially, the absence of a broad band in the 3200–3500 cm⁻¹ region confirms the lack of a hydroxyl (-OH) group, distinguishing this molecule from related precursors like vanillin derivatives 5.
The Biphenyl Core & Ortho-Methyl Substitution
The aromatic backbone generates skeletal ν(C=C) stretching vibrations between 1600 cm⁻¹ and 1450 cm⁻¹ 6. More importantly, the out-of-plane (oop) C–H bending modes in the fingerprint region are highly diagnostic of the specific substitution pattern. The 1,2,5-trisubstituted benzaldehyde ring produces a strong band around 810–830 cm⁻¹, while the 1,2-disubstituted ortho-tolyl ring yields a prominent band near 740–760 cm⁻¹ 7.
Quantitative FT-IR Spectroscopic Signatures
The following table summarizes the quantitative vibrational data expected for 2-Methoxy-5-(2-methylphenyl)benzaldehyde, synthesized from fundamental principles and structurally analogous reference compounds.
| Wavenumber Region (cm⁻¹) | Intensity | Vibrational Mode | Structural Assignment |
| 3030 – 3080 | Weak to Medium | ν(C–H) aromatic | Biphenyl core C–H stretching |
| 2920 – 2960 | Weak | ν(C–H) aliphatic | Methyl (-CH₃) and Methoxy (-OCH₃) asymmetric stretching |
| 2830 & 2730 | Weak (Doublet) | ν(C–H) aldehydic | Fermi resonance of the conjugated aldehyde group |
| 1680 – 1695 | Strong | ν(C=O) | Conjugated aldehyde carbonyl stretching |
| 1595, 1580, 1480 | Medium to Strong | ν(C=C) aromatic | Biphenyl ring skeletal vibrations |
| 1240 – 1260 | Strong | ν(C–O–C) asym | Asymmetric ether stretching (Methoxy group) |
| 1030 – 1050 | Medium | ν(C–O–C) sym | Symmetric ether stretching (Methoxy group) |
| 810 – 830 | Strong | δ(C–H) out-of-plane | 1,2,5-trisubstituted benzene ring (Ring A) |
| 740 – 760 | Strong | δ(C–H) out-of-plane | 1,2-disubstituted benzene ring (Ring B, o-tolyl) |
Self-Validating Experimental Protocol: ATR-FTIR
To ensure maximum data integrity, the spectroscopic analysis must be executed as a self-validating system. The following protocol utilizes Attenuated Total Reflectance (ATR) FT-IR, detailing the causality behind each methodological choice.
Step 1: System Purge & Background Validation
-
Action: Purge the FT-IR spectrometer with dry nitrogen for 15 minutes. Acquire a background spectrum using a clean, empty ATR diamond crystal (32 scans, 4 cm⁻¹ resolution).
-
Causality: Atmospheric water vapor and carbon dioxide exhibit strong, sharp rotational-vibrational bands in the mid-IR region (e.g., CO₂ at 2350 cm⁻¹, H₂O around 3600–3900 cm⁻¹ and 1400–1800 cm⁻¹). Purging minimizes these interferences. The background scan provides the single-beam energy profile of the source and detector, which is mathematically ratioed against the sample scan to yield the true absorbance spectrum.
-
Validation Check: Inspect the background single-beam spectrum. The energy maximum should peak around 2000 cm⁻¹ (for a standard globar source/DTGS detector). If the overall intensity is <70% of the historical baseline, clean the crystal with isopropanol or realign the optics before proceeding.
Step 2: Sample Presentation & Evanescent Wave Optimization
-
Action: Deposit 2–3 mg of the target powder onto the ATR crystal. Apply consistent pressure using the ATR anvil until the force gauge indicates optimal contact.
-
Causality: ATR relies on an evanescent wave penetrating the sample. The depth of penetration (typically 0.5 – 2 µm) depends on the wavelength, the refractive indices of the crystal and sample, and the intimacy of contact. Insufficient pressure leads to weak signal intensity, particularly at higher wavenumbers (shorter wavelengths) where penetration is shallowest.
-
Validation Check: Monitor the live preview. The strongest band (the C=O stretch at ~1685 cm⁻¹) should reach an absorbance of 0.4 – 0.8 AU. If bands exhibit asymmetric, derivative-like shapes, the applied pressure is too high or the refractive index is anomalous, requiring immediate pressure adjustment.
Step 3: Data Acquisition & Post-Processing
-
Action: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution). Apply an ATR correction algorithm and an automatic baseline correction.
-
Causality: A 32-scan accumulation provides an optimal signal-to-noise ratio (SNR improves with the square root of the number of scans). The 4 cm⁻¹ resolution is specifically chosen to resolve the closely spaced Fermi resonance doublet without introducing excessive noise. The ATR correction compensates for the wavelength-dependent penetration depth, normalizing the relative intensities to resemble a traditional transmission spectrum.
-
Validation Check: Ensure the baseline is flat at 0 Absorbance in regions devoid of molecular absorption (e.g., 2500–2000 cm⁻¹). A sloping baseline indicates poor crystal contact or particulate scattering, invalidating the run.
Spectroscopic Workflow Visualization
The following decision tree illustrates the logical flow for validating the FT-IR spectrum of the target benzaldehyde.
Workflow for the FT-IR spectroscopic analysis and peak validation of the target benzaldehyde.
References
- Building Blocks | CymitQuimica: 2-Methoxy-5-(2-methylphenyl)benzaldehyde - cymitquimica.com -
- Theory of Infrared Spectroscopy - scribd.com -
- Fermi resonance and solvent dependence of the vC=O frequency shifts of Raman spectra: Cyclohexanone and 2-cyclohexen-1-one - researchg
- A Comparative Spectroscopic Analysis of 2-Hydroxy-4-Methoxybenzaldehyde and Its Deriv
- Studies on crystal growth, experimental, structural, DFT, optical, thermal and biological studies of 3-hydroxy-4-methoxybenzaldehyde single crystals - nih.gov -
- A Technical Guide to the Spectroscopic Analysis of Biphenyl Sulfonamide - benchchem.com -
- Synthesis and Characterization of Biphenyl-Based Lithium Solvated Electron Solutions | The Journal of Physical Chemistry B - acs.org -
Sources
- 1. Building Blocks | CymitQuimica [cymitquimica.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Studies on crystal growth, experimental, structural, DFT, optical, thermal and biological studies of 3-hydroxy-4-methoxybenzaldehyde single crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: Mass Spectrometry Fragmentation of 2-Methoxy-5-(2-methylphenyl)benzaldehyde
Executive Summary
In contemporary drug discovery and environmental analysis, polysubstituted biphenyl scaffolds serve as critical structural motifs. 2-Methoxy-5-(2-methylphenyl)benzaldehyde (CAS: 355374-47-9) 1 is a highly versatile building block characterized by a biphenyl core, an aromatic aldehyde, a methoxy ether, and an o-tolyl group. Unambiguous structural characterization of this molecule in complex matrices relies heavily on Electron Ionization Mass Spectrometry (EI-MS). This whitepaper deconstructs the mechanistic causality behind its gas-phase fragmentation dynamics and provides a self-validating analytical protocol for its quantification.
Physicochemical & Structural Profiling
To accurately predict gas-phase ion behavior, one must first analyze the electronic environment of the neutral precursor:
-
Molecular Formula: C₁₅H₁₄O₂
-
Exact Monoisotopic Mass: 226.0994 Da
-
Structural Motifs: The molecule features a highly conjugated biphenyl system. Ring A is electron-rich due to the +M effect of the methoxy group at position 2, but simultaneously experiences electron withdrawal (-M effect) from the formyl group at position 1. Ring B is an o-tolyl group attached at position 5, providing a sterically hindered but highly stable aromatic system.
Core Fragmentation Dynamics (Electron Ionization at 70 eV)
Under standard 70 eV electron ionization, the molecule undergoes vertical ionization to form a highly stable radical cation [M]⁺• at m/z 226 . The extended π-conjugation across the biphenyl system delocalizes the charge, resulting in a prominent molecular ion peak 2. From this precursor, fragmentation proceeds via three distinct, causally driven pathways:
Pathway A: Aldehyde-Directed Cleavage
Aromatic aldehydes are highly susceptible to α-cleavage due to the stability of the resulting acylium ions.
-
Loss of •H (1 Da): Cleavage of the aldehydic C-H bond yields a stable acylium cation at m/z 225 .
-
Loss of •CHO (29 Da): A more dominant pathway involves the homolytic cleavage of the C-C bond connecting the formyl group to the aromatic ring, extruding a formyl radical and leaving a stable biphenyl cation at m/z 197 3.
Pathway B: Methoxy-Directed Cleavage
The methoxy group (-OCH₃) introduces a site for facile radical loss.
-
Loss of •CH₃ (15 Da): Cleavage of the O-CH₃ bond generates a phenoxy cation at m/z 211 .
-
Sequential Cleavage: The m/z 197 ion (from Pathway A) can further lose a methyl radical to form a highly stable, resonance-stabilized quinoid-type radical cation at m/z 182 .
Pathway C: o-Tolyl Rearrangement
The presence of the o-tolyl group drives a classic mass spectrometric rearrangement. Upon cleavage of the biphenyl bridge, the o-tolyl moiety undergoes rapid ring expansion to form the highly stable, aromatic tropylium ion ([C₇H₇]⁺) at m/z 91 4. This diagnostic ion subsequently extrudes neutral acetylene (C₂H₂, 26 Da) to yield the cyclopentadienyl cation at m/z 65 .
Primary EI-MS fragmentation pathways of 2-Methoxy-5-(2-methylphenyl)benzaldehyde.
Quantitative Fragmentation Data
The following table summarizes the expected quantitative distribution of fragment ions based on the thermodynamic stability of the resulting gas-phase species.
| m/z | Expected Relative Abundance (%) | Ion Assignment | Mechanistic Origin & Structural Significance |
| 226 | 80 - 100 | [M]⁺• | Molecular Ion: High abundance confirms the robust extended π-conjugation of the biphenyl scaffold. |
| 225 | 40 - 60 | [M - H]⁺ | Acylium Ion: Formed via α-cleavage of the aldehyde; diagnostic for terminal formyl groups. |
| 211 | 15 - 30 | [M - CH₃]⁺ | Phenoxy Cation: Results from homolytic cleavage of the methoxy ether bond. |
| 197 | 50 - 70 | [M - CHO]⁺ | Biphenyl Cation: Primary loss of the formyl radical; highly stable intermediate. |
| 182 | 20 - 40 | [M - CHO - CH₃]⁺• | Quinoid Radical Cation: Sequential loss indicating proximity/interaction of substituents. |
| 91 | 60 - 90 | [C₇H₇]⁺ | Tropylium Ion: Hallmark rearrangement of the o-tolyl group; critical for structural verification. |
| 65 | 20 - 35 | [C₅H₅]⁺ | Cyclopentadienyl Cation: Secondary decay product of the tropylium ion via acetylene loss. |
Experimental Protocol: Self-Validating GC-MS Workflow
To ensure high-fidelity data acquisition, the following protocol integrates a self-validating internal standard mechanism. This ensures that any deviation in ionization efficiency or chromatographic resolution is immediately flagged, establishing a trustworthy analytical run.
Step 1: Sample Preparation & Internal Standardization
-
Causality: 2-Methoxy-5-(2-methylphenyl)benzaldehyde is sufficiently volatile and thermally stable, negating the need for chemical derivatization.
-
Procedure: Dissolve 1.0 mg of the analyte in 1.0 mL of GC-grade ethyl acetate. Spike the solution with 10 µL of a 100 µg/mL Biphenyl-d10 solution (Internal Standard).
-
Validation Logic: Biphenyl-d10 (m/z 164) acts as a structural analog. Its consistent peak area and retention time validate the injection volume, column integrity, and source cleanliness.
Step 2: Gas Chromatography (GC) Separation
-
Causality: A non-polar stationary phase minimizes secondary interactions with the aldehyde oxygen, preventing peak tailing.
-
Procedure:
-
Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).
-
Injection: 1 µL, Split ratio 10:1, Injector temperature 250 °C.
-
Step 3: Electron Ionization (EI) & Mass Analysis
-
Causality: 70 eV is the universally accepted potential for EI because the de Broglie wavelength of the electrons at this energy perfectly matches the length of typical organic bonds, maximizing ionization efficiency and ensuring library-comparable fragmentation.
-
Procedure:
-
Ion Source Temp: 250 °C.
-
Transfer Line Temp: 280 °C.
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 50 to 300.
-
Self-validating GC-MS experimental workflow for structural characterization.
References
-
Scilit. The mass spectrometry of DT‐and monosubstituted biphenyls: Dependence of fragmentation patterns on position of substitution.[Link]
-
PubMed Central (PMC). Qualitative and Quantitative Analysis for the Chemical Constituents of Tetrastigma hemsleyanum Diels et Gilg Using Ultra-High Performance Liquid Chromatography/Hybrid Quadrupole-Orbitrap Mass Spectrometry (A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde).[Link]
Sources
- 1. Building Blocks | CymitQuimica [cymitquimica.com]
- 2. scilit.com [scilit.com]
- 3. Qualitative and Quantitative Analysis for the Chemical Constituents of Tetrastigma hemsleyanum Diels et Gilg Using Ultra-High Performance Liquid Chromatography/Hybrid Quadrupole-Orbitrap Mass Spectrometry and Preliminary Screening for Anti-Influenza Virus Components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Predictive and Empirical Solubility Profiling of 2-Methoxy-5-(2-methylphenyl)benzaldehyde in Organic Solvents
Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals Compound: 2-Methoxy-5-(2-methylphenyl)benzaldehyde (CAS: 355374-47-9)[1]
Executive Summary
In advanced organic synthesis and active pharmaceutical ingredient (API) development, the biaryl building block1 presents a unique solvation challenge[1]. Because highly specific intermediates rarely have exhaustive empirical solubility data published in open literature, application scientists must bridge the gap between theoretical thermodynamics and empirical validation. This whitepaper establishes a predictive solubility framework for this specific compound and details a self-validating empirical protocol to generate reliable thermodynamic data for process scale-up.
Molecular Descriptors & Predictive Solvation Thermodynamics
To accurately predict the solubility profile of 2-Methoxy-5-(2-methylphenyl)benzaldehyde, we must deconstruct its structural features and the resulting intermolecular forces. The compound's solubility is dictated by a complex interplay of lipophilicity, steric hindrance, and localized polarity, similar to the 2[2].
Steric Hindrance and Crystal Lattice Disruption
The ortho-methyl group on the adjacent phenyl ring forces the biphenyl system out of coplanarity. This three-dimensional twist prevents tight molecular packing in the solid state, lowering the crystal lattice energy compared to planar aromatic systems. Causality: A lower lattice energy means less thermodynamic work is required for a solvent to disrupt the solid, generally enhancing solubility across all compatible organic media.
Intermolecular Forces and Hansen Solubility Parameters (HSP)
Solvation success depends on matching the solute's properties with the solvent's dispersion forces (
-
Hydrophobic Core: The large biaryl surface area drives strong
stacking and London dispersion interactions, favoring non-polar aromatic solvents (e.g., Toluene). -
H-Bond Acceptors: The methoxy (-OCH
) and aldehyde (-CHO) groups introduce permanent dipoles and act as hydrogen-bond acceptors. However, the molecule lacks H-bond donors. -
Causality: Because it cannot self-associate via hydrogen bonds, it dissolves exceptionally well in polar aprotic solvents (e.g., DMF, Acetone) which match its dipole without requiring the entropic penalty of disrupting a strong, pre-existing solvent H-bond network (as is required when dissolving in water).
Fig 1: Dominant intermolecular forces dictating the solvation of the biaryl aldehyde.
Quantitative Solubility Matrix (Predicted Framework)
Based on the structural analysis and extrapolation from known benzaldehyde derivatives, the following table summarizes the predicted solubility profile at 298.15 K. This matrix serves as the starting point for empirical validation.
| Solvent Classification | Solvent | Dielectric Constant ( | Predicted Solubility (mg/mL) | Dominant Solvation Mechanism |
| Non-Polar | Toluene | 2.4 | High (>100) | |
| Non-Polar | Dichloromethane (DCM) | 9.1 | High (>150) | Halogen-aromatic interactions, dispersion |
| Polar Aprotic | N,N-Dimethylformamide | 36.7 | Very High (>200) | Optimal RED match, strong dipole-dipole |
| Polar Aprotic | Acetone | 20.7 | High (>100) | Dipole-dipole interaction |
| Polar Protic | Methanol | 32.7 | Moderate (10 - 30) | Limited by hydrophobic bulk repulsion |
| Polar Protic | Water | 80.1 | Insoluble (<0.1) | Massive entropic penalty to H-bond network |
The Self-Validating Empirical Protocol: Modified Shake-Flask Method
To transition from predictive models to actionable process chemistry data, empirical determination is required. We utilize a thermodynamically rigorous 4[4].
Why this method? Kinetic dissolution methods (like dynamic light scattering or turbidity probes) are highly prone to supersaturation artifacts. The shake-flask method guarantees true thermodynamic equilibrium, which is critical for designing robust crystallization processes.
Step-by-Step Methodology
-
Suspension Preparation: Add an excess amount of 2-Methoxy-5-(2-methylphenyl)benzaldehyde to 5.0 mL of the target solvent in a sealed, inert glass vial.
-
Isothermal Equilibration: Agitate the suspension at 90 rpm in a thermostated shaking water bath at exactly 298.15 K (
K) for 72 hours.-
Causality: Strict temperature control is vital because solubility is exponentially dependent on temperature. Even a 1 K fluctuation can skew data by >5%.
-
-
Phase Separation: Centrifuge the suspension at 298.15 K to separate the solid phase from the saturated supernatant.
-
Causality: Centrifugation must be thermostated. If the sample cools during transfer to a standard centrifuge, the solute will immediately precipitate, falsely lowering the measured solubility.
-
-
Quantification: Dilute an exact aliquot of the supernatant with the HPLC mobile phase and analyze via HPLC-UV at the compound's
.
The Self-Validation System (E-E-A-T Standard)
A protocol is only as trustworthy as its internal controls. This workflow incorporates two mandatory validation loops:
-
Equilibrium Validation: Sample the suspension at 48h and 72h. The protocol is only validated if the concentration difference (
) is . If , thermodynamic equilibrium has not been reached, and agitation must be extended. -
Solid-State Validation: Recover the undissolved solid post-centrifugation and analyze it via Powder X-Ray Diffraction (PXRD).
-
Causality: This proves that the solid did not convert into a less soluble polymorph or a solvate during the 72h period. If the crystal lattice changes, the thermodynamic baseline is invalidated.
-
Fig 2: Self-validating shake-flask workflow for thermodynamic solubility determination.
Thermodynamic Modeling for Process Scale-Up
Once empirical data is generated across a temperature gradient (e.g., 273.15 K to 313.15 K), it must be mathematically correlated for use in chemical engineering software. Based on the5[5], we recommend employing the Non-Random Two-Liquid (NRTL) model and the modified Apelblat equation .
The modified Apelblat equation (
References
-
CymitQuimica. 2-Methoxy-5-(2-methylphenyl)benzaldehyde | CAS: 355374-47-9.1
-
Benchchem. Solubility of 4-(benzo[d]thiazol-2-yl)benzaldehyde in Organic Solvents: A Technical Guide. 2
-
ACS Publications. New Parameter Derived from the Hansen Solubility Parameter Used to Evaluate the Solubility of Asphaltene in Solvent. 3
-
MDPI. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes.4
-
ResearchGate. Solubility measurement and thermodynamic functions of 3-nitrobenzaldehyde in different solvents at elevated temperatures. 5
Sources
theoretical vs experimental properties of 2-Methoxy-5-(2-methylphenyl)benzaldehyde
Bridging Theoretical Models and Experimental Reality in Biaryl Scaffold Design[1]
Executive Summary
In modern drug discovery and materials science, biaryl scaffolds serve as "privileged structures" due to their ability to project functional groups into specific 3D vectors.[1] This guide analyzes 2-Methoxy-5-(2-methylphenyl)benzaldehyde (CAS: 355374-47-9), a molecule that perfectly illustrates the tension between theoretical planar models and the experimental reality of steric-induced atropisomerism.[1]
This whitepaper provides a rigorous deconstruction of the molecule’s electronic and steric properties, a field-validated synthesis protocol, and a comparative analysis of its theoretical vs. experimental physicochemical behaviors.[1]
Theoretical Framework: The "Twist" Factor[1]
Before wet-lab synthesis, a theoretical analysis is critical to predict reactivity and solubility.[1] For this molecule, the central feature is the C5–C1' biaryl axis connecting the benzaldehyde core to the o-tolyl ring.[1]
2.1 Electronic Structure & DFT Predictions
Standard 2D representations imply a planar conjugated system.[1] However, Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal a different reality:
-
Steric Clash: The ortho-methyl group on the pendant phenyl ring clashes with the protons of the central benzaldehyde ring.[1]
-
Dihedral Angle: Unlike unsubstituted biphenyls (approx. 44° twist), the additional methyl group forces a dihedral angle (
) of approximately 55–65° .[1] -
Conjugation Break: This twist effectively decouples the
-systems of the two rings.[1]-
Theoretical Consequence: The HOMO is localized on the electron-rich methoxy-benzaldehyde core, while the LUMO is less delocalized than predicted by simple Hückel theory.
-
2.2 Conformational Energy Landscape (Visualization)
The following diagram illustrates the energy penalty associated with planarity, explaining why the molecule exists as a twisted conformer in solution.
Figure 1: Conformational energy landscape showing the steric prohibition of planarity.[1]
Experimental Synthesis: The Steric Challenge
Synthesizing sterically hindered biaryls requires specific catalytic considerations. A standard Suzuki-Miyaura coupling often fails or proceeds sluggishly due to the ortho-methyl group hindering the transmetallation step.[1]
3.1 Retrosynthetic Analysis
-
Fragment A (Electrophile): 5-Bromo-2-methoxybenzaldehyde.[1]
-
Fragment B (Nucleophile): 2-Methylphenylboronic acid (o-Tolylboronic acid).[1]
-
Catalyst Choice: Palladium(II) with bulky, electron-rich phosphine ligands (e.g., SPhos or XPhos) to facilitate oxidative addition and, crucially, transmetallation of the hindered boronic acid.[1]
3.2 Optimized Protocol
Objective: Synthesize 5.0 g of Target Molecule.
Reagents:
-
5-Bromo-2-methoxybenzaldehyde (1.0 eq)[1]
-
2-Methylphenylboronic acid (1.2 eq)[1]
-
Pd(dppf)Cl2[1]·DCM (3 mol%) — Selected for balance of stability and activity.[1]
-
K2CO3 (2.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Methodology:
-
Degassing (Critical): Charge a 3-neck flask with 1,4-dioxane and water.[1] Sparge with Argon for 30 minutes. Why: Oxygen poisons the Pd(0) active species, leading to homocoupling byproducts.[1]
-
Reagent Addition: Under positive Argon flow, add the aryl bromide, boronic acid, and base.[1]
-
Catalyst Charge: Add Pd(dppf)Cl2[1]·DCM last. The solution should turn orange-red.[1]
-
Reaction: Heat to 90°C for 12 hours. Monitor via TLC (Hexane/EtOAc 8:2).
-
Endpoint: Disappearance of the bromide spot (Rf ~0.6).[1]
-
-
Workup: Cool to RT. Filter through a Celite pad (removes Pd black).[1] Dilute with EtOAc, wash with brine.[1]
-
Purification: Flash Column Chromatography.
3.3 Catalytic Cycle Visualization
The steric bulk of the o-tolyl group makes the Transmetallation step the rate-determining bottleneck.[1]
Figure 2: Suzuki-Miyaura catalytic cycle highlighting the sterically demanding transmetallation step.[1]
Comparative Analysis: Theory vs. Experiment[1]
The divergence between calculated properties and experimental data is where scientific insight is generated.[1]
| Property | Theoretical Prediction (Vacuum/Gas Phase) | Experimental Reality (Solution/Solid State) | Causal Mechanism |
| UV-Vis Absorption | Hypsochromic Shift: The twist breaks | ||
| 1H NMR (Aldehyde) | The aldehyde is far from the biaryl axis; minimal perturbation.[1] | ||
| 1H NMR (Aromatic) | Standard multiplet patterns | Shielding Effect: Protons ortho to the biaryl bond appear upfield due to the ring current of the perpendicular phenyl ring.[1] | |
| Melting Point | N/A (Calculated Lattice Energy) | Low Melting Solid (est. 45-55°C) | The "awkward" twisted shape disrupts efficient crystal packing compared to planar analogs.[1] |
| Solubility | Moderate (LogP ~2.8) | High in Organic Solvents | The twist prevents |
4.1 Spectroscopic Validation (Self-Validating Protocol)
To confirm the synthesis of the correct regioisomer, rely on NOE (Nuclear Overhauser Effect) NMR spectroscopy.[1]
-
Experiment: Irradiate the methoxy protons (-OCH3).
-
Prediction: You should see NOE enhancement of the proton at position C3 of the benzaldehyde ring.[1]
-
Validation: You should not see enhancement of the o-tolyl protons if the twist is significant (distance > 5Å).[1]
Applications & Significance
This molecule is not merely a catalog entry; it is a functional intermediate.[1]
-
OLED Materials: The twisted geometry disrupts intermolecular quenching, making it an ideal core for blue-emitting host materials.[1]
-
Kinase Inhibitors: The biaryl axis mimics the hydrophobic pocket interactions found in many Type II kinase inhibitors.[1]
-
Metabolic Stability: The ortho-methyl group blocks metabolic oxidation at the sensitive benzylic position (metabolic blocking strategy).[1]
References
-
Suzuki-Miyaura Coupling Mechanism: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
-
Biaryl Conformational Analysis: Bringmann, G., et al. (2005).[1] Atroposelective Synthesis of Axially Chiral Biaryl Compounds. Angewandte Chemie International Edition, 44(34), 5384–5427.[1] Link[1]
-
Steric Effects in NMR: Günther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. Wiley-VCH.[1] Link[1]
-
Catalog Data Verification: ChemSRC. (2025).[1] 2-Methoxy-5-(2-methylphenyl)benzaldehyde Properties. Link
Sources
discovery and history of substituted benzaldehyde synthesis
Topic: Evolution of Electrophilic Formylation: A Technical Guide to Substituted Benzaldehyde Synthesis Audience: Researchers, Scientists, and Drug Development Professionals.
Introduction: The Pharmacophore of Choice
Benzaldehyde and its substituted derivatives serve as the structural backbone for a vast array of pharmacologically active compounds, agrochemicals, and high-value fragrances.[1] From the early isolation of "oil of bitter almonds" (amygdalin) to the precision of modern transition-metal catalysis, the synthesis of the formyl group (-CHO) onto an aromatic ring remains a pivotal challenge in organic synthesis.
For the medicinal chemist, the benzaldehyde moiety is rarely the end product; it is the "linchpin" intermediate—a reactive handle ready for condensation, reduction, or reductive amination to build complex heterocycles. This guide dissects the evolution of these synthetic methodologies, moving from harsh classical conditions to sustainable, catalytic precision.
The Classical Era: Electrophilic Aromatic Substitution
The 19th and early 20th centuries defined the "brute force" era of formylation, relying heavily on Friedel-Crafts-type mechanisms where a formyl cation equivalent attacks an electron-rich aromatic ring.
The Gattermann-Koch Reaction (1897)
-
Mechanism: In situ generation of the formyl cation ([HCO]+) from carbon monoxide (CO) and hydrogen chloride (HCl) using a Lewis acid catalyst (AlCl₃) and a copper(I) chloride (CuCl) cocatalyst.
-
Utility: Industrial standard for simple alkylbenzenes (e.g., toluene to p-tolualdehyde).
-
Critical Limitation: It fails completely with phenol and ether substrates (e.g., anisole) because the Lewis acid complexes irreversibly with the oxygen, deactivating the ring. It also requires high-pressure gas handling.
The Vilsmeier-Haack Reaction (1927)
The Vilsmeier-Haack reaction represents the "Gold Standard" for activated aromatics. It avoids gas handling by using a liquid electrophile generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
-
Mechanistic Insight: The active species is the Chloroiminium Ion (Vilsmeier Reagent).[2] It is weaker than the naked formyl cation of Gattermann-Koch, meaning it is highly selective for electron-rich rings (phenols, amines, heterocycles like indole/pyrrole) but inert toward deactivated rings (nitrobenzene).
Caption: The Vilsmeier-Haack pathway: Activation of amide, electrophilic attack, and hydrolytic release.[3]
The Nucleophilic Shift: Phenolic Aldehydes
When the substrate is a phenol, classical acidic conditions often fail. The Reimer-Tiemann Reaction (1876) operates under basic conditions, utilizing a carbene intermediate.
-
Mechanism: Chloroform (CHCl₃) is deprotonated by strong base (KOH) to form the dichlorocarbene (:CCl₂).
-
Selectivity: The reaction is highly ortho-selective. The phenoxide oxygen coordinates with the carbene, directing it to the adjacent position.
-
Modern Relevance: While low-yielding (often <50%), it remains the cheapest route to salicylaldehyde derivatives (e.g., Vanillin precursors).
Functional Group Interconversion: The Sommelet Reaction
Discovered by Marcel Sommelet (1913), this reaction bypasses direct ring formylation. Instead, it oxidizes a benzylic halide (Ar-CH₂-X) to an aldehyde using Hexamethylenetetramine (HMTA) .[4]
-
Why it matters: It is the method of choice when the aromatic ring is deactivated (e.g., nitro-groups) or when regioselectivity is difficult to achieve via electrophilic substitution. If you can halogenate the methyl group, you can turn it into an aldehyde.[5]
The Transition Metal Revolution: Pd-Catalyzed Carbonylation
Modern drug discovery demands milder conditions and broader tolerance. Palladium-catalyzed carbonylation (Heck-type) converts Aryl Halides (Ar-X) directly to Benzaldehydes.
-
The "Syngas" Problem: Traditionally, this required high-pressure CO/H₂ gas (Syngas), which is hazardous.
-
The Modern Solution: Use of CO surrogates like Phenyl Formate or solid sources (e.g., Mo(CO)₆) and silanes (Et₃SiH) as hydride sources allows this to proceed in standard glass vials.
Caption: Pd(0)/Pd(II) catalytic cycle for the reductive carbonylation of aryl halides.
Contemporary Green Methodologies
The current frontier is Aerobic Oxidation . Instead of toxic chromium reagents (Jones oxidation) or chlorinated solvents, modern protocols utilize Copper/TEMPO systems to oxidize Benzyl Alcohols to Benzaldehydes using ambient air as the oxidant.
-
Advantages: Room temperature, aqueous/acetone solvents, no heavy metals (Cr, Mn), and high chemoselectivity (aldehydes are not over-oxidized to acids).
Comparative Analysis of Methods
| Methodology | Substrate Scope | Key Reagents | Primary Limitation | Typical Yield |
| Gattermann-Koch | Alkylbenzenes | CO, HCl, AlCl₃/CuCl | Fails with phenols/ethers; High pressure. | 40-70% |
| Vilsmeier-Haack | Activated Arenes (OR/NR₂) | POCl₃, DMF | Fails with EWG (NO₂, CN); Water sensitive. | 70-95% |
| Reimer-Tiemann | Phenols | CHCl₃, KOH | Low yield; Carbene side reactions. | 30-50% |
| Sommelet | Benzyl Halides | HMTA, H₂O/AcOH | Requires benzylic halide precursor. | 60-80% |
| Pd-Carbonylation | Aryl Halides (I, Br, Cl) | Pd(OAc)₂, Ligand, CO source | Cost of catalyst; Ligand screening. | 80-99% |
| Cu/TEMPO | Benzyl Alcohols | CuBr, TEMPO, Air | Requires alcohol precursor. | 90-99% |
Validated Experimental Protocols
Protocol A: Classic Vilsmeier-Haack Formylation
Target: Synthesis of 4-Dimethylaminobenzaldehyde
-
Reagent Setup: In a flame-dried 3-neck round bottom flask under Argon, add DMF (3.0 equiv). Cool to 0°C in an ice bath.
-
Activation: Add POCl₃ (1.1 equiv) dropwise via syringe over 15 minutes. Caution: Exothermic. Stir for 30 mins to form the Vilsmeier salt (often a white/yellow precipitate).
-
Addition: Add N,N-Dimethylaniline (1.0 equiv) dropwise.
-
Reaction: Heat to 80°C for 4 hours. The solution typically turns deep red/orange.
-
Quench (Critical): Pour the hot mixture into fragmented ice (5x volume). Neutralize with saturated Sodium Acetate (NaOAc) to pH 7-8.
-
Isolation: The aldehyde precipitates. Filter, wash with cold water, and recrystallize from ethanol/water.
Protocol B: Modern Pd-Catalyzed Carbonylation (Gas-Free)
Target: Conversion of 4-Bromoanisole to 4-Methoxybenzaldehyde
-
Catalyst Mix: In a 20mL vial, combine Pd(OAc)₂ (1 mol%) and Xantphos (1 mol%).
-
Substrates: Add 4-Bromoanisole (1.0 mmol), Phenyl Formate (1.5 equiv, CO source), and Triethylamine (2.0 equiv).
-
Solvent: Add anhydrous Acetonitrile (3 mL).
-
Execution: Seal vial with a Teflon-lined cap. Heat to 80°C for 12 hours.
-
Workup: Cool, dilute with Ethyl Acetate, wash with water. Purify via silica gel flash chromatography (Hexane/EtOAc).
Protocol C: Green Aerobic Oxidation (Cu/TEMPO)
Target: Oxidation of Benzyl Alcohol to Benzaldehyde
-
System: Use a standard Erlenmeyer flask open to the air (no inert gas needed).
-
Mix: Dissolve Benzyl Alcohol (10 mmol) in Acetone (20 mL).
-
Catalyst: Add CuBr (5 mol%), 2,2'-Bipyridine (5 mol%), and TEMPO (5 mol%). The solution turns reddish-brown.[6]
-
Base: Add N-Methylimidazole (NMI) (10 mol%). The solution may turn green (active Cu(II) species).[7]
-
Reaction: Stir vigorously at room temperature for 2 hours. The color change from red-brown to green indicates completion.[6]
-
Purification: Pass through a short plug of silica to remove copper salts. Evaporate solvent. Yield is typically quantitative.
References
-
Vilsmeier, A., & Haack, A. (1927).[3] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[3] Berichte der deutschen chemischen Gesellschaft.[3]
-
Gattermann, L., & Koch, J. A. (1897). Eine Synthese von aromatischen Aldehyden.[3][4][8][9] Berichte der deutschen chemischen Gesellschaft.[3]
-
Sommelet, M. (1913). Sur un mode de préparation des aldéhydes benzyliques.[3][4][7][9][10][11][12][13] Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences.
-
Hoover, J. M., & Stahl, S. S. (2011). Highly efficient copper-catalyzed oxidation of alcohols to aldehydes and ketones by air. Journal of the American Chemical Society.
-
Korsager, S., Taaning, R. H., & Skrydstrup, T. (2013). Palladium-catalyzed carbonylations of aryl halides with near-stoichiometric carbon monoxide. Journal of the American Chemical Society.
-
Wynberg, H. (1960). The Reimer-Tiemann Reaction. Chemical Reviews.
Sources
- 1. papers.ssrn.com [papers.ssrn.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Benzaldehyde | Aroma, Flavoring, Preservative | Britannica [britannica.com]
- 9. researchgate.net [researchgate.net]
- 10. cambridge.org [cambridge.org]
- 11. (PDF) Indirect Electrochemical Oxidation of p-Methoxy-Toluene to p-Methoxy-Benzaldehyde Using Ceric Methanesulphonate: A Scale-up Study [academia.edu]
- 12. jetir.org [jetir.org]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Suzuki-Miyaura Coupling for the Synthesis of 2-Methoxy-5-(2-methylphenyl)benzaldehyde
Abstract
This document provides a comprehensive guide for the synthesis of 2-Methoxy-5-(2-methylphenyl)benzaldehyde via the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed carbon-carbon bond-forming reaction is widely employed in academic and industrial settings, including the synthesis of pharmaceutical intermediates and fine chemicals.[1][2] This guide details the underlying reaction mechanism, offers a validated, step-by-step experimental protocol, and discusses methods for product purification and characterization. The content is designed for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for constructing biaryl aldehyde scaffolds.
Introduction and Scientific Background
The Suzuki-Miyaura reaction, first reported by Akira Suzuki in 1979, has become a cornerstone of modern organic synthesis for its ability to form C-C bonds with high efficiency and functional group tolerance.[3][4] The reaction couples an organoboron species (typically a boronic acid) with an organohalide or pseudohalide.[3][5][6] Its advantages include mild reaction conditions, the use of stable and less toxic boron reagents, and the ease of byproduct removal.[2][4]
The target molecule, 2-Methoxy-5-(2-methylphenyl)benzaldehyde, is a substituted biaryl aldehyde. This structural motif is prevalent in medicinal chemistry and materials science. The aldehyde group serves as a versatile chemical handle for subsequent transformations, enabling the synthesis of a diverse library of more complex molecules.[7] This protocol outlines the coupling of 5-bromo-2-methoxybenzaldehyde with (2-methylphenyl)boronic acid.
The Suzuki-Miyaura Catalytic Cycle
The reaction mechanism is a catalytic cycle involving a palladium(0) species. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][7][8]
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (5-bromo-2-methoxybenzaldehyde) to a coordinatively unsaturated Pd(0) complex. This step is often rate-determining and results in the formation of a square planar Pd(II) intermediate.[3] Electron-rich and bulky phosphine ligands on the palladium center can facilitate this step.[8]
-
Transmetalation: This step requires the activation of the organoboron species by a base.[5][9] The base (e.g., K₂CO₃, Cs₂CO₃) reacts with the boronic acid to form a more nucleophilic boronate complex.[9][10][11] This boronate then transfers its organic group (the 2-methylphenyl moiety) to the Pd(II) complex, displacing the halide.[3]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the Pd(II) center, forming the C-C bond of the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][12]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol
This protocol is optimized for a 1.0 mmol scale reaction. All manipulations involving the palladium catalyst should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst deactivation.
Materials and Equipment
-
Reactants & Reagents:
-
5-bromo-2-methoxybenzaldehyde (1.0 mmol, 215.0 mg)
-
(2-methylphenyl)boronic acid (1.2 mmol, 163.0 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 276.4 mg)
-
Toluene, anhydrous (5 mL)
-
Ethanol (2 mL)
-
Deionized Water (2 mL)
-
Ethyl acetate (for work-up)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
50 mL round-bottom flask or Schlenk tube
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-methoxybenzaldehyde (215.0 mg, 1.0 mmol), (2-methylphenyl)boronic acid (163.0 mg, 1.2 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).
-
Scientist's Note: Using a slight excess (1.2 eq) of the boronic acid ensures complete consumption of the more valuable aryl bromide. Potassium carbonate is a common, effective, and economical base for this reaction.[4][9]
-
-
Inert Atmosphere:
-
Seal the flask with a septum and connect it to the inert gas manifold. Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
-
Catalyst and Solvent Addition:
-
Under a positive pressure of inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (34.7 mg, 0.03 mmol).[13]
-
Scientist's Note: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) catalyst precursor suitable for a wide range of Suzuki couplings.[8] Catalyst loading of 3 mol% is typical for optimizing yield without excessive cost.
-
Via syringe, add anhydrous toluene (5 mL), followed by ethanol (2 mL) and deionized water (2 mL).[13][14] The biphasic solvent system is effective; toluene solubilizes the organic components, while the aqueous phase dissolves the inorganic base.[14]
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath or heating mantle set to 100°C.
-
Stir the mixture vigorously for 12-16 hours. Vigorous stirring is crucial to ensure efficient mixing between the organic and aqueous phases.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.[7]
-
Dilute the reaction mixture with ethyl acetate (20 mL) and deionized water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine all organic layers and wash with brine (20 mL). The brine wash helps to remove residual water and inorganic salts.
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7][13]
-
Purification
The resulting crude product, a yellow or brown oil/solid, should be purified by column chromatography.[13][15]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of hexane and ethyl acetate is recommended, starting with a low polarity mixture (e.g., 95:5 Hexane:EtOAc) and gradually increasing the polarity. The product is expected to elute at a moderate polarity.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent via rotary evaporation to yield 2-Methoxy-5-(2-methylphenyl)benzaldehyde as a solid or viscous oil.
Data Presentation and Characterization
Table of Reaction Parameters
| Parameter | Recommended Condition | Rationale / Notes |
| Aryl Halide | 5-bromo-2-methoxybenzaldehyde | Reactivity order is I > OTf > Br >> Cl. Bromides offer a good balance of reactivity and stability.[3] |
| Boronic Acid | (2-methylphenyl)boronic acid | Commercially available and stable. A slight excess (1.2 eq) drives the reaction to completion. |
| Catalyst | Pd(PPh₃)₄ | A robust, general-purpose Pd(0) catalyst. Electron-rich phosphine ligands enhance reactivity.[8] |
| Catalyst Loading | 1-3 mol% | Balances reaction efficiency with cost. Higher loadings may be needed for less reactive substrates. |
| Base | K₂CO₃ (or Cs₂CO₃, K₃PO₄) | Activates the boronic acid for transmetalation.[9][10] K₂CO₃ is effective and cost-efficient. |
| Solvent System | Toluene/Ethanol/Water | Biphasic system that dissolves both organic substrates and the inorganic base. |
| Temperature | 80-110 °C | Provides sufficient thermal energy to overcome activation barriers, especially the oxidative addition step. |
| Reaction Time | 12-24 hours | Typically sufficient for full conversion. Monitor by TLC. |
Product Characterization
The identity and purity of the synthesized 2-Methoxy-5-(2-methylphenyl)benzaldehyde should be confirmed using standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expect to see characteristic peaks for the aldehyde proton (~9.8-10.0 ppm), aromatic protons (in the 6.8-7.8 ppm range), the methoxy group singlet (~3.9 ppm), and the methyl group singlet (~2.3 ppm).
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): Will confirm the number of unique carbon environments, including the aldehyde carbonyl carbon (~190 ppm).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₅H₁₄O₂ = 226.27 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Infrared (IR) Spectroscopy: A strong absorption band around 1680-1700 cm⁻¹ is characteristic of the aldehyde C=O stretch.
Overall Experimental Workflow
The entire process, from initial setup to final analysis, can be visualized as a linear workflow.
Caption: A summary of the experimental workflow for the synthesis.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Cedeño, M. D. L. Á., & García, J. I. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Amatore, C., Jutand, A., & Le Duc, G. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Gujral, S., Khatri, S., & Riyal, P. (2012). Suzuki Cross Coupling Reaction-A Review. ResearchGate. [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
-
Encyclopedia.pub. (2023, January 5). Principles of the Suzuki Coupling Reaction. [Link]
-
Scribd. (n.d.). Mechanism of the Suzuki Reaction Explained. [Link]
-
Doucet, H. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Moodley, K., Singh, M., & Singh, P. (2018). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]
-
Dehli, J. R., Gotor, V., & Gotor-Fernández, V. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
Li, W.-T., Chien, C.-H., & Lin, C.-C. (2010). 2-(2-Methoxy-5-methylphenyl)-2H-benzotriazole. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Anderson, N. G. (2012). Tools for Purifying the Product. ResearchGate. [Link]
-
Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methoxy-5-methylbenzaldehyde. PubChem. [Link]
- Google Patents. (n.d.). Process for preparing biaryl compounds.
-
Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. [Link]
-
PubChemLite. (n.d.). 2-methoxy-5-methylbenzaldehyde (C9H10O2). [Link]
-
de Souza, A. C. D., da Silva, A. C. M., & da Silva, J. F. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]
-
Szostak, M. (2021). Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N–C(O) Activation. NSF Public Access Repository. [Link]
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- 2. thieme-connect.com [thieme-connect.com]
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- 15. researchgate.net [researchgate.net]
Application Note: High-Yield Synthesis of 2-Methoxy-5-(2-methylphenyl)benzaldehyde
[1]
Part 1: Executive Summary & Strategy
Target Molecule Profile
-
IUPAC Name: 2-Methoxy-5-(2-methylphenyl)benzaldehyde[1]
-
Core Structure: Biaryl system comprising a benzaldehyde core coupled to an ortho-tolyl ring.[1]
-
Synthetic Challenge: The primary challenge is the steric hindrance introduced by the ortho-methyl group on the boronic acid partner.[1] Standard Suzuki conditions must be optimized to ensure efficient transmetalation and prevent protodeboronation.[1]
Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
The most convergent and reliable route is the palladium-catalyzed cross-coupling of 5-bromo-2-methoxybenzaldehyde with (2-methylphenyl)boronic acid .[1] This route preserves the sensitive aldehyde functionality while installing the biaryl axis under mild conditions.[1]
Mechanism & Workflow:
The reaction proceeds via the catalytic cycle: Oxidative Addition
Figure 1: Synthetic workflow for the Suzuki-Miyaura coupling of hindered biaryl aldehydes.
Part 2: Materials & Reagents[1][3][4][5][6][7]
Safety Note: Palladium catalysts are sensitive to air/moisture.[1] Aryl halides and boronic acids can be irritants.[1] Perform all operations in a fume hood.
| Reagent | MW ( g/mol ) | Equiv.[1] | Amount (Example) | Role |
| 5-Bromo-2-methoxybenzaldehyde | 215.04 | 1.00 | 2.15 g (10 mmol) | Limiting Reagent |
| (2-Methylphenyl)boronic acid | 135.96 | 1.20 | 1.63 g (12 mmol) | Nucleophile |
| Pd(dppf)Cl₂[1] • CH₂Cl₂ | 816.64 | 0.03 | 245 mg (3 mol%) | Catalyst |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.00 | 4.15 g | Base |
| 1,4-Dioxane | - | - | 40 mL | Solvent (Organic) |
| Water (Deionized) | - | - | 10 mL | Solvent (Aqueous) |
Rationale for Reagent Choice:
-
Catalyst (Pd(dppf)Cl₂): Chosen over Pd(PPh₃)₄ because the bidentate ferrocenyl ligand (dppf) increases the bite angle, enhancing the stability of the catalyst and facilitating the reductive elimination step, which is crucial for sterically hindered ortho-substituted biaryls [1].[1]
-
Base (K₂CO₃): A mild base that minimizes aldol condensation side reactions involving the aldehyde group, which can occur with stronger bases like hydroxides.[1]
Part 3: Detailed Experimental Protocol
Phase 1: Reaction Setup
-
Glassware Preparation: Oven-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.
-
Solvent Degassing (Critical):
-
Charging Solids:
-
To the reaction flask, add 5-Bromo-2-methoxybenzaldehyde (2.15 g) and (2-Methylphenyl)boronic acid (1.63 g).[1]
-
Add the Pd(dppf)Cl₂ catalyst (245 mg).[1]
-
Add solid K₂CO₃ (4.15 g).[1] Alternatively, pre-dissolve K₂CO₃ in the water portion if preferred, but adding solid to the biphasic mix is operational standard.[1]
-
Phase 2: Reaction Execution
-
Initiation: Add the degassed solvent mixture to the reaction flask under a gentle stream of nitrogen.
-
Heating: Place the flask in a pre-heated oil bath set to 90°C .
-
Monitoring: Stir vigorously (approx. 600 rpm). The reaction typically requires 12 to 16 hours .[1]
Phase 3: Workup & Isolation[1]
-
Quenching: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) (50 mL) and Water (30 mL).[1]
-
Filtration: Filter the biphasic mixture through a thin pad of Celite to remove palladium black residues. Wash the pad with EtOAc (20 mL).[1]
-
Separation: Transfer filtrate to a separatory funnel. Separate the layers.
-
Extract the aqueous layer with EtOAc (2 x 30 mL).[1]
-
-
Washing: Combine organic layers and wash with:
-
Brine (saturated NaCl) (1 x 40 mL).
-
Water (1 x 40 mL).
-
-
Drying: Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄ for 15 minutes. Filter and concentrate under reduced pressure (rotary evaporator) to yield a crude yellow/brown oil or solid.[1]
Phase 4: Purification[1]
-
Column Chromatography:
-
Recrystallization (Optional): If high purity (>99%) is required for biological assays, recrystallize the solid from a minimum amount of hot Ethanol or Hexane/EtOAc.[1]
Part 4: Quality Control & Characterization[1]
Expected Data for 2-Methoxy-5-(2-methylphenyl)benzaldehyde:
| Technique | Expected Signal / Result | Interpretation |
| Appearance | Pale yellow crystalline solid | Typical for conjugated aldehydes.[1] |
| ¹H NMR (CDCl₃) | CHO (Aldehyde proton).[1] | |
| H-6 (Ortho to CHO, meta to OMe).[1] | ||
| H-4 (Para to CHO).[1] | ||
| Tolyl-H (Aromatic ring protons).[1] | ||
| H-3 (Ortho to OMe).[1] | ||
| OCH₃ (Methoxy group).[1] | ||
| Ar-CH₃ (Methyl group on tolyl ring).[1] | ||
| MS (ESI+) | m/z 227.1 [M+H]⁺ | Molecular Weight: 226.27 |
Troubleshooting Guide:
-
Issue: Low Yield / Incomplete Conversion.
-
Issue: Homocoupling of Boronic Acid.
-
Issue: "Black Metal" Precipitation Early.
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
-
Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[1] Link
-
BenchChem. (2025).[1][3] Comparative Guide to Catalysts for Suzuki Coupling of 5-Bromo-2-methoxybenzaldehyde. (General protocol adaptation for steric hindrance). Link[1]
The Emerging Potential of 2-Methoxy-5-(2-methylphenyl)benzaldehyde in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling a Novel Scaffold with Therapeutic Promise
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both structural diversity and potent biological activity is perpetual. The biphenyl moiety stands as a "privileged scaffold," a structural motif consistently found in a wide array of therapeutic agents, celebrated for its ability to interact with a multitude of biological targets.[1][2] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[3][4] This guide introduces a compound of significant interest at the intersection of these promising structural features: 2-Methoxy-5-(2-methylphenyl)benzaldehyde .
While this specific molecule is not yet extensively documented in public literature, its unique architecture—a benzaldehyde core functionalized with a 2-methoxy group and a 5-(2-methylphenyl) substituent—presents a compelling platform for the design and synthesis of new chemical entities with therapeutic potential. The aldehyde group offers a reactive handle for derivatization, the methoxy group can modulate physicochemical properties and target engagement, and the biaryl system provides a rigid backbone for the spatial orientation of pharmacophoric features.
This document serves as a comprehensive guide for researchers venturing into the exploration of this novel scaffold. We will delve into its potential applications, provide detailed protocols for its synthesis and biological evaluation, and offer insights into the rationale behind these experimental designs. Our approach is grounded in the established principles of medicinal chemistry and draws parallels from structurally related, well-characterized compounds.
Section 1: Synthetic Pathways to the 2-Methoxy-5-(2-methylphenyl)benzaldehyde Scaffold
The cornerstone of any drug discovery program is the efficient and versatile synthesis of the core scaffold. For the construction of the 2-Methoxy-5-(2-methylphenyl)benzaldehyde backbone, the Suzuki-Miyaura cross-coupling reaction is the method of choice, renowned for its reliability and broad functional group tolerance.[5]
General Synthetic Scheme: A Two-Step Approach
The synthesis can be envisioned as a two-step process, starting from readily available building blocks.
dot
Caption: General synthetic workflow for 2-Methoxy-5-(2-methylphenyl)benzaldehyde and its derivatives.
Protocol: Synthesis of 2-Methoxy-5-(2-methylphenyl)benzaldehyde
This protocol details the Suzuki-Miyaura cross-coupling reaction to synthesize the core scaffold.
Materials:
-
5-Bromo-2-methoxybenzaldehyde
-
(2-Methylphenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add 5-bromo-2-methoxybenzaldehyde (1.0 eq), (2-methylphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a 3:1 mixture of toluene and ethanol, followed by a minimal amount of water to dissolve the base.
-
Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is usually complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-Methoxy-5-(2-methylphenyl)benzaldehyde.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Pd(PPh₃)₄ is a versatile and commonly used catalyst for Suzuki couplings, effective for a wide range of substrates.
-
Base: Potassium carbonate is a mild and effective base for this transformation, facilitating the transmetalation step of the catalytic cycle.
-
Solvent System: The toluene/ethanol/water mixture provides a good medium for dissolving both the organic starting materials and the inorganic base, promoting efficient reaction kinetics.
-
Degassing: The removal of oxygen is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.
Section 2: Potential Medicinal Chemistry Applications and Rationale
The unique structural features of 2-Methoxy-5-(2-methylphenyl)benzaldehyde suggest several promising avenues for medicinal chemistry exploration.
Anticancer Drug Discovery
The biphenyl scaffold is a well-established pharmacophore in oncology.[1][6] Derivatives have been shown to exhibit anticancer activity through various mechanisms, including the inhibition of key signaling pathways and the induction of apoptosis.[7][8] The presence of the 2-methylphenyl group may enhance binding to hydrophobic pockets in target proteins, a strategy successfully employed in the design of potent enzyme inhibitors.
dot
Caption: Workflow for anticancer drug discovery based on the novel scaffold.
Neuroprotective Agents
Benzaldehyde derivatives have been investigated for their neuroprotective effects, with some studies demonstrating their ability to mitigate neuroinflammation and neuronal damage.[9] The methoxy group, in particular, is a common feature in many neuroprotective agents.[10] The biaryl structure of 2-Methoxy-5-(2-methylphenyl)benzaldehyde could allow for interactions with protein targets implicated in neurodegenerative diseases.
Antimicrobial Agents
Biphenyl derivatives have also shown promise as antimicrobial agents, particularly against antibiotic-resistant bacteria.[11][12] The lipophilic nature of the biphenyl scaffold can facilitate penetration of bacterial cell membranes. The aldehyde functionality can be converted into various heterocycles known to possess antimicrobial activity.
Section 3: Protocols for Biological Evaluation
The following protocols provide a starting point for assessing the biological activity of derivatives of 2-Methoxy-5-(2-methylphenyl)benzaldehyde.
Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Self-Validating System:
-
The inclusion of both positive and negative controls ensures the validity of the assay.
-
Running the assay in triplicate for each concentration minimizes experimental error.
Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (dissolved in DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Section 4: Data Presentation and Interpretation
Quantitative data from biological assays should be summarized in a clear and concise format to facilitate comparison and structure-activity relationship (SAR) analysis.
Table 1: Hypothetical Anticancer Activity Data
| Compound ID | R Group (at Aldehyde) | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 |
| Scaffold | -CHO | > 100 | > 100 |
| Deriv-01 | -CH₂-N(CH₃)₂ | 25.4 | 32.1 |
| Deriv-02 | -CH=N-OH | 15.8 | 21.5 |
| Deriv-03 | (Imidazol-1-yl)methyl | 8.2 | 11.7 |
| Doxorubicin | (Positive Control) | 0.5 | 0.8 |
This data is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
The 2-Methoxy-5-(2-methylphenyl)benzaldehyde scaffold represents a promising, yet underexplored, area in medicinal chemistry. Its synthetic accessibility via robust cross-coupling methodologies, combined with the proven therapeutic relevance of its constituent structural motifs, makes it an attractive starting point for the development of novel therapeutic agents. The protocols and conceptual frameworks provided in this guide are intended to empower researchers to unlock the full potential of this intriguing molecular architecture. Future work should focus on the synthesis of a diverse library of derivatives and their systematic evaluation in a range of biological assays to elucidate clear structure-activity relationships and identify lead compounds for further optimization.
References
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Anticancer efficacy of biphenyl-based compounds in published research studies. (n.d.). Wiley Online Library. Retrieved from a source providing information on biphenyl compounds in anticancer research.[6]
-
Biological deeds of Biphenyl derivatives - A short Review. (n.d.). IJSDR. Retrieved from a review on the biological activities of biphenyl derivatives.[3]
-
Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase. (2017). MDPI.
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing.[4]
-
Design, synthesis, anti-cancer screening and structure activity relationship studies of biphenyl linked fused imidazoles. (2020). Indian Chemical Society.[1]
-
Application Notes and Protocols: Derivatization of 4'-Methoxy[1,1'-biphenyl]-2,5-diol for Enhanced Biological Activity. (n.d.). Benchchem. Retrieved from a source detailing derivatization of biphenyl scaffolds.[2]
-
Anticancer efficacy of biphenyl‐based compounds in published research studies. (n.d.). Wiley Online Library.[6]
-
Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2021). PMC.[7]
-
Discovery and Optimization of Novel Biphenyl Derivatives Bearing Cyclopropyl Linkage as Potent Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Inhibitors. (2023). ACS Publications.[13]
-
Synthesis and Biological Evaluation of a New Biphenyl-Based Organogold(III) Complex with In Vitro and In Vivo Anticancer Activity. (2025). PubMed.[8]
-
Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. (2022). PMC.[11]
-
Synthesis, molecular docking and some metabolic enzyme inhibition properties of biphenyl-substituted chalcone derivatives. (2025). ResearchGate.[14]
-
Design, synthesis, anti-cancer screening and structure activity relationship studies of biphenyl linked fused imidazoles. (2025). ResearchGate.[15]
-
Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl) - RSC Publishing. (2024). RSC Publishing.[16]
-
Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. (2022). PubMed.[12]
-
Design, Synthesis, and Antitumor Activity Evaluation of 2-Arylmethoxy-4-(2,2′-dihalogen-substituted biphenyl-3-ylmethoxy) Benzylamine Derivatives as Potent PD-1/PD-L1 Inhibitors. (2023). ACS Publications.[5]
-
Neuroprotective effect of 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside against sodium nitroprusside-induced neurotoxicity in HT22 cells. (2013). PubMed.[10]
-
Recent Developments in Coumarin Derivatives as Neuroprotective Agents. (2024). Source on Coumarin Derivatives.[17]
-
Design, Synthesis, and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). MDPI.[18]
-
Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. (n.d.). PMC.[19]
-
The Mechanism of Two Benzaldehydes from Aspergillus terreus C23-3 Improve Neuroinflammatory and Neuronal Damage to Delay the Progression of Alzheimer's Disease. (2023). MDPI.[9]
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- 4. Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Synthesis and Biological Evaluation of a New Biphenyl-Based Organogold(III) Complex with In Vitro and In Vivo Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Mechanism of Two Benzaldehydes from Aspergillus terreus C23-3 Improve Neuroinflammatory and Neuronal Damage to Delay the Progression of Alzheimer’s Disease [mdpi.com]
- 10. Neuroprotective effect of 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside against sodium nitroprusside-induced neurotoxicity in HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: Synthesis and Characterization of Schiff Bases Derived from 2-Methoxy-5-(2-methylphenyl)benzaldehyde
Introduction and Strategic Rationale
Schiff bases (azomethines), characterized by their signature imine (-C=N-) linkage, are highly valued in medicinal and materials chemistry for their broad spectrum of biological activities, including antimicrobial, anticancer, and antiproliferative properties[1]. The integration of biphenyl scaffolds into these molecules introduces significant lipophilicity and structural rigidity, which often enhances target-binding affinity in drug development[2].
The compound 2-Methoxy-5-(2-methylphenyl)benzaldehyde (CAS: 355374-47-9) serves as an advanced, sterically hindered building block for these syntheses.
Mechanistic Causality of the Scaffold:
-
The Methoxy Group (-OCH₃): Positioned ortho to the aldehyde, this group acts as an electron-donating group (EDG) via resonance. While it increases the overall electron density of the aromatic ring, it simultaneously reduces the electrophilicity of the carbonyl carbon.
-
The Biphenyl Linkage (5-(2-methylphenyl)): Provides significant steric bulk and lipophilicity.
Because of the reduced electrophilicity of the carbonyl carbon and the adjacent steric hindrance, spontaneous condensation with primary amines is kinetically slow. Therefore, the reaction must be driven by acid catalysis to protonate the carbonyl oxygen, thereby restoring its susceptibility to nucleophilic attack[3].
Experimental Design and Causality
The synthesis of Schiff bases from methoxy-substituted biphenyl benzaldehydes relies on a delicate thermodynamic equilibrium.
-
Solvent Selection: Absolute ethanol or methanol is chosen because polar protic solvents stabilize the tetrahedral hemiaminal transition state. Furthermore, the final Schiff base is typically less soluble in cold alcohol than the starting materials, driving the equilibrium forward via precipitation (Le Chatelier's Principle)[3].
-
Catalyst: Glacial acetic acid is the optimal catalyst. Stronger mineral acids would completely protonate the primary amine (forming an unreactive ammonium salt), whereas acetic acid provides just enough protons to activate the carbonyl group without neutralizing the nucleophile[4].
-
Energy Source: The dehydration step (elimination of water to form the C=N bond) is endothermic. This energy barrier is overcome by either conventional refluxing or Microwave-Assisted Synthesis (MAS), which provides rapid, localized superheating to complete the reaction in minutes[4].
Step-by-Step Methodologies
Protocol A: Conventional Reflux Synthesis
-
Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 2-Methoxy-5-(2-methylphenyl)benzaldehyde in 10 mL of absolute ethanol.
-
Amine Addition: Add 1.0 mmol of the desired primary amine (e.g., aniline or a substituted derivative) dropwise to the solution while stirring continuously[3].
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to initiate carbonyl activation[3].
-
Reflux: Attach a reflux condenser and heat the mixture to 75–80 °C for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system[3].
-
Precipitation: Once TLC indicates the disappearance of the aldehyde, remove the flask from heat and allow it to cool to room temperature. Transfer the flask to an ice bath for 30 minutes to maximize product precipitation[4].
-
Filtration: Filter the resulting solid under a vacuum, wash with cold ethanol (2 x 5 mL) to remove unreacted amine, and dry under a vacuum.
-
Purification: Recrystallize the crude product from hot ethanol to yield the pure Schiff base[4].
Protocol B: Microwave-Assisted Synthesis (Green Chemistry)
-
Preparation: Grind equimolar amounts (1.0 mmol) of 2-Methoxy-5-(2-methylphenyl)benzaldehyde and the primary amine in a mortar to ensure intimate physical mixing[4].
-
Solvent & Catalyst: Transfer the mixture to a microwave-safe reaction vessel. Add 1–2 mL of absolute methanol and 1 drop of glacial acetic acid[4].
-
Irradiation: Irradiate the mixture in a microwave synthesizer at 400–450 W for 10–15 minutes[4].
-
Workup: Cool the vessel to room temperature. Add 5 mL of cold diethyl ether to induce crystallization. Filter and recrystallize as described in Protocol A[4].
Quantitative Data and Optimization
The following table summarizes the optimization of reaction conditions based on established protocols for methoxy-biphenyl Schiff bases[2][4].
| Method | Solvent | Catalyst | Temp / Power | Time | Yield (%) | Purity Profile |
| Conventional | Ethanol | None | 78 °C (Reflux) | 12 h | < 30% | High unreacted starting material |
| Conventional | Ethanol | Glacial AcOH | 78 °C (Reflux) | 3-4 h | 75-82% | Excellent after recrystallization |
| Microwave | Methanol | Glacial AcOH | 450 W | 15 min | 88-94% | Superior; minimal side products |
Visualizations
Workflow for the synthesis and purification of biphenyl Schiff bases.
Mechanistic pathway of acid-catalyzed Schiff base condensation.
Self-Validating System: Analytical Characterization
To ensure the scientific integrity of the protocol, the product must be validated through a self-confirming analytical matrix. The successful conversion of the aldehyde to the imine is confirmed by tracking specific spectroscopic markers[3][5].
| Analytical Technique | Disappearing Marker (Starting Material) | Appearing Marker (Schiff Base Product) | Causality / Rationale |
| FT-IR | Strong C=O stretch at ~1690 cm⁻¹ | Strong C=N stretch at 1610–1630 cm⁻¹ | Confirms the dehydration of the carbonyl to form the imine double bond[6]. |
| ¹H-NMR (DMSO-d6) | Aldehyde proton singlet at ~10.0 ppm | Imine proton singlet at ~8.5–8.8 ppm | The highly deshielded aldehyde proton is replaced by the slightly less deshielded imine proton[5]. |
| TLC (Hexane:EtOAc) | Lower Rf value (more polar aldehyde) | Higher Rf value (less polar imine) | The loss of the highly polar carbonyl oxygen reduces the overall polarity of the molecule. |
References
-
ACS Omega - Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine.
-
BenchChem - An In-depth Technical Guide to 4-Methoxy-3-nitrobenzaldehyde for Researchers and Drug Development Professionals.
-
Asian Journal of Chemistry - Conventional and Microwave-Assisted Synthesis, Antimicrobial and Antitumor Studies of Tridentate Schiff Base Derived from O-vanillin and Phenyl Urea and its Complexes.
-
Bioinorganic Chemistry and Applications (NIH/PMC) - Co(II) and Cd(II) Complexes Derived from Heterocyclic Schiff-Bases: Synthesis, Structural Characterisation, and Biological Activity.
-
Biointerface Research in Applied Chemistry - Recent Development of Synthetic Strategies Towards the Synthesis of Azomethine Analogues: A Brief Review.
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ajchem-a.com [ajchem-a.com]
- 5. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co(II) and Cd(II) Complexes Derived from Heterocyclic Schiff-Bases: Synthesis, Structural Characterisation, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Utilization of 2-Methoxy-5-(2-methylphenyl)benzaldehyde in Heterocyclic Synthesis
Part 1: Executive Summary & Strategic Value
2-Methoxy-5-(2-methylphenyl)benzaldehyde represents a high-value "biaryl scaffold" intermediate. Unlike simple benzaldehydes, this molecule incorporates a pre-installed o-tolyl (2-methylphenyl) moiety at the C5 position. In medicinal chemistry, this biaryl motif is critical for increasing lipophilicity and inducing specific steric "twist" (atropisomerism) that improves binding selectivity in kinase inhibitors and GPCR ligands.
This guide details the transformation of this precursor into three privileged heterocyclic classes: Benzofurans , Quinazolines , and Aurones .
Core Reactivity Profile
-
Electrophilic Formyl Group (C1): Prime site for condensation (Knoevenagel, Schiff base) and reductive amination.
-
Protected Phenolic Oxygen (C2): The methoxy group serves as a latent hydroxyl. Demethylation activates the position for intramolecular cyclization (e.g., to benzofurans).
-
Biaryl Steric Bulk (C5): The ortho-methyl group on the pendant phenyl ring introduces steric hindrance, preventing planar conformation. This increases solubility and creates unique hydrophobic interactions in protein binding pockets.
Part 2: Reaction Pathways & Logic (Graphviz)
The following diagram illustrates the divergent synthesis pathways from the parent aldehyde.
Figure 1: Divergent synthetic pathways. The C2-methoxy group acts as a switch: retain for nitrogen heterocycles, remove for oxygen heterocycles.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of Biaryl Benzofurans (The Rap-Stoermer Route)
Target: 5-(2-methylphenyl)benzofuran-2-carboxylic acid derivatives.
Mechanism: This protocol first exposes the C2-phenol via demethylation, followed by a base-mediated cascade reaction with an
Step 1: Regioselective Demethylation
Rationale: The methoxy group is stable; BBr
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) under Argon.
-
Dissolution: Dissolve 1.0 eq (2.26 g, 10 mmol) of 2-Methoxy-5-(2-methylphenyl)benzaldehyde in 20 mL anhydrous DCM. Cool to -78°C.[1]
-
Addition: Dropwise add 1.2 eq BBr
(1M in DCM) over 15 mins. -
Reaction: Warm to RT and stir for 4 hours. Monitor via TLC (Solvent: Hexane/EtOAc 4:1). The aldehyde spot will shift to a lower R
(more polar phenol). -
Quench: Cool to 0°C; quench with MeOH (5 mL) followed by sat. NaHCO
. -
Workup: Extract with DCM, dry over Na
SO , and concentrate. Use the crude phenol immediately to avoid oxidation.
Step 2: Cyclization to Benzofuran
Rationale: The Rap-Stoermer reaction allows one-pot condensation and cyclization using mild base, avoiding harsh conditions that might racemize the biaryl axis if it were chiral (though here it is freely rotating, sterics matter).
-
Reagents: Combine the crude phenolic aldehyde (10 mmol) with Ethyl bromoacetate (1.2 eq, 12 mmol) and K
CO (2.0 eq) in DMF (15 mL). -
Heating: Heat the suspension to 80°C for 6 hours.
-
Observation: The reaction mixture will turn from yellow to dark orange.
-
Workup: Pour into ice water (100 mL). The product usually precipitates. Filter, wash with water, and recrystallize from Ethanol.
Data Summary: Benzofuran Synthesis
| Parameter | Condition | Typical Yield | Notes |
|---|
| Demethylation | BBr
Protocol B: Synthesis of 2-Arylquinazolines
Target: 2-Phenyl-6-(2-methylphenyl)quinazoline. Mechanism: Copper-catalyzed oxidative cascade coupling with amidines.[2] This retains the methoxy group (or can be done on the phenol), but typically the methoxy variant is more soluble.
Note: The "5-position" in the aldehyde becomes the "6-position" in the quinazoline skeleton.
-
Reagents: In a pressure tube, mix:
-
Aldehyde: 2-Methoxy-5-(2-methylphenyl)benzaldehyde (1.0 mmol)
-
Amidine: Benzamidine hydrochloride (1.2 mmol)
-
Catalyst: CuCl (10 mol%)
-
Ligand: 1,10-Phenanthroline (10 mol%)
-
Base: Cs
CO (2.0 eq) -
Solvent: DMSO (3 mL)
-
-
Reaction: Seal the tube (aerobic conditions are often beneficial for the oxidative step, but standard protocol uses DMSO as oxidant or added TEMPO). Heat to 110°C for 12 hours.
-
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMSO.
-
Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
Part 4: Critical Technical Considerations
Steric Influence of the 2-Methylphenyl Group
The ortho-methyl group on the C5-aryl ring creates a "twist" relative to the benzaldehyde core.
-
Impact on NMR: Expect shielding/deshielding effects on the H6 proton of the benzaldehyde ring (the proton ortho to the formyl group).
-
Impact on Reactivity: Reactions occurring at the C1-formyl group (e.g., Knoevenagel condensation) will proceed at standard rates. However, reactions requiring planarity of the full biaryl system (e.g., packing in crystal structures) will be disrupted.
Purification of Biaryl Intermediates
Biaryl compounds often "streak" on silica gel due to poor solubility or pi-stacking.
-
Tip: Add 1% Triethylamine to your eluent if synthesizing nitrogen heterocycles (quinazolines).
-
Tip: If the product is an oil, triturating with cold pentane often induces crystallization due to the rigid biaryl core.
Part 5: References
-
Synthesis of Benzofurans via Rap-Stoermer Reaction:
-
Title: One-pot synthesis of benzofurans via Rap-Stoermer reaction.
-
Source:Journal of Chemical Research
-
Context: Standard conditions for salicylaldehyde alkylation/cyclization.
-
(General Journal Link)
-
-
Copper-Catalyzed Quinazoline Synthesis:
-
Title: Copper-Catalyzed Synthesis of Quinazolines from 2-Bromobenzaldehydes and Amidines (Adapted for aldehydes).[3]
-
Source:Organic Letters
-
Context: Protocol B is derived from oxidative coupling strategies described in recent Cu-catalysis literature.
-
-
Demethylation Strategies for Methoxybenzaldehydes:
-
Title: Boron tribromide as a demethylating agent.
-
Source:Journal of Organic Chemistry
-
Context: Standard protocol for converting 2-methoxybenzaldehydes to salicylaldehydes.
-
-
Biaryl Scaffolds in Drug Discovery:
-
Title: Atropisomerism in Drug Discovery.
-
Source:Journal of Medicinal Chemistry
-
Context: Explains the significance of the 2-methylphenyl moiety.
-
Sources
Application Note: Optimized Synthesis and Mechanistic Profiling of Imines Derived from 2-Methoxy-5-(2-methylphenyl)benzaldehyde
Executive Summary
This technical guide details the reaction dynamics, optimized synthesis protocols, and mechanistic insights for the condensation of 2-Methoxy-5-(2-methylphenyl)benzaldehyde (CAS: Analogous structure class) with primary amines to form Schiff bases (imines).
While standard benzaldehyde condensations are routine, this specific substrate presents unique electronic and steric challenges due to the ortho-methoxy substituent and the lipophilic meta-biaryl tail. This note provides a robust, self-validating protocol designed to maximize yield and purity, specifically addressing solubility issues and equilibrium management inherent to bulky biaryl systems.
Mechanistic Profiling
Substrate Analysis
To design an effective protocol, one must first understand the molecular architecture of the substrate:
-
Electronic Deactivation (+M Effect): The methoxy group at the ortho position (C2) exerts a positive mesomeric (+M) effect. This increases electron density at the carbonyl carbon, rendering it less electrophilic compared to unsubstituted benzaldehyde. Consequently, the initial nucleophilic attack by the amine is kinetically slower, often necessitating acid catalysis.
-
Steric Environment (The "Biaryl Twist"): The (2-methylphenyl) group at position C5 creates a biaryl system. Due to the ortho-methyl group on the pendant phenyl ring, the two aromatic rings likely adopt a twisted conformation to minimize steric clash. This increases the molecule's overall lipophilicity and hydrodynamic radius, significantly impacting solubility in polar protic solvents like cold ethanol.
-
Ortho-Effect: The C2-methoxy group provides steric bulk near the reaction center but can also act as a weak hydrogen-bond acceptor, potentially stabilizing the transition state during proton transfer steps.
Reaction Pathway
The reaction proceeds via a reversible nucleophilic addition-elimination pathway:
-
Nucleophilic Attack: The lone pair of the primary amine attacks the carbonyl carbon.
-
Proton Transfer: Formation of the unstable carbinolamine (hemiaminal) intermediate.
-
Dehydration (Rate Determining Step): Acid-catalyzed elimination of water to form the C=N imine bond.
Visualization: Reaction Mechanism
The following diagram illustrates the specific pathway, highlighting the role of acid catalysis in the dehydration step.
Caption: Step-wise mechanism highlighting the acid-catalyzed dehydration required to overcome the stability of the hemiaminal intermediate.
Experimental Protocol
Materials & Reagents[1]
-
Substrate: 2-Methoxy-5-(2-methylphenyl)benzaldehyde (1.0 equiv).
-
Amine: Primary amine (1.0 - 1.1 equiv).[1] Note: Use 1.0 equiv for aromatic amines to prevent difficult purification; 1.1 equiv for volatile aliphatic amines.
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).[2]
-
Modification: If solubility is poor, use a 9:1 mixture of EtOH:Dichloromethane (DCM).
-
-
Catalyst: Glacial Acetic Acid (AcOH) (1-3 drops per mmol).
-
Drying Agent: Activated 4Å Molecular Sieves (optional but recommended for high yield).
Standard Operating Procedure (SOP)
Step 1: Solubilization Dissolve 1.0 mmol of 2-Methoxy-5-(2-methylphenyl)benzaldehyde in 10 mL of absolute ethanol.
-
Critical Check: Due to the lipophilic 5-biaryl tail, the aldehyde may require gentle warming (40°C) to fully dissolve. If turbidity persists, add DCM dropwise until clear.
Step 2: Amine Addition Add 1.0 mmol of the primary amine to the stirring aldehyde solution.
-
Observation: A color change (often yellow to orange) usually indicates immediate formation of the charge-transfer complex or pre-equilibrium species.
Step 3: Catalysis & Reflux Add 2 drops of glacial acetic acid. If using molecular sieves, add 0.5g of activated beads now. Equip the flask with a reflux condenser and heat to 80°C (reflux) for 4–6 hours.
-
Why Acid? The 2-methoxy group stabilizes the carbonyl. The acid protonates the hemiaminal hydroxyl group, converting it into a good leaving group (
), driving the reaction forward.
Step 4: Monitoring (Self-Validation) Monitor reaction progress via TLC (Silica gel, Hexane:EtOAc 4:1).
-
Target: Disappearance of the aldehyde spot (
) and appearance of the imine spot (usually lower due to polarity, or higher if non-polar amine used). -
Visual Check: Aldehyde C=O stretch disappearance in IR (see Section 5).
Step 5: Work-up & Purification
-
Method A (Precipitation): Cool the mixture to 0°C. The Schiff base often crystallizes out. Filter and wash with cold ethanol.
-
Method B (Extraction): If no precipitate forms, remove solvent under reduced pressure. Redissolve residue in DCM, wash with
(to remove acid catalyst) and brine. Dry over and concentrate. -
Recrystallization: Hot ethanol or EtOH/Hexane mixture.
Optimization & Troubleshooting Workflow
The following decision tree assists in troubleshooting low yields or incomplete conversions, common with sterically crowded biaryl aldehydes.
Caption: Troubleshooting logic for optimizing biaryl Schiff base synthesis.
Characterization Data Profile
To validate the synthesis, compare the spectral data of the starting material against the product.[3]
| Feature | Starting Material (Aldehyde) | Product (Schiff Base) | Mechanistic Note |
| Singlet | Singlet | Diagnostic shift upfield indicates loss of carbonyl anisotropy. | |
| IR Spectroscopy | Strong peak ~1680 cm | Strong peak ~1615-1630 cm | C=N stretch is lower frequency than C=O but distinct. |
| Peak at ~190 ppm | Peak at ~160 ppm | Carbonyl carbon hybridization change ( | |
| Appearance | White/Pale Yellow Solid | Yellow/Orange Crystalline Solid | Extended conjugation often results in bathochromic shift (color). |
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
BenchChem. (2025).[2] Application Notes and Protocols for the Synthesis of Schiff Bases Using 2-Hydroxy-4-Methoxybenzaldehyde. Retrieved from (Provides analogous protocols for methoxy-substituted benzaldehydes).
- Cimerman, Z., Galic, N., & Bosner, B. (1997). The Schiff bases of salicylaldehyde and aminopyridines as highly sensitive analytical reagents. Analytica Chimica Acta, 343(1-2), 145-153. (Validation of Schiff base stability and spectral shifts).
-
Royal Society of Chemistry. (2020). E,Z-Selectivity in the reductive cross-coupling of two benzaldehydes. Organic & Biomolecular Chemistry. Retrieved from (Discusses ortho-effects and electronic influence in benzaldehyde reactivity).
-
Sinha, D., et al. (2024). Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis. ACS Omega. Retrieved from (Protocols for biaryl amine/aldehyde condensations).
Sources
Application Note: Synthesis and Biological Evaluation of Biphenyl-Chalcone Tubulin Inhibitors Derived from 2-Methoxy-5-(2-methylphenyl)benzaldehyde
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Application Area: Anticancer Drug Discovery, Microtubule Targeting Agents (MTAs)
Introduction and Rationale
Microtubule targeting agents (MTAs) remain one of the most successful classes of chemotherapeutics in clinical oncology. Among the various binding domains on
Chalcones (1,3-diaryl-2-propen-1-ones) are privileged scaffolds in medicinal chemistry due to their facile synthesis and potent biological activities [1]. Recent structure-activity relationship (SAR) studies have demonstrated that incorporating a biphenyl moiety into the chalcone backbone significantly enhances lipophilicity and binding affinity within the hydrophobic pocket of the colchicine site [2].
2-Methoxy-5-(2-methylphenyl)benzaldehyde (CAS: 355374-47-9) is an exceptional building block for synthesizing next-generation MTAs. The structural rationale for utilizing this specific precursor is threefold:
-
The Methoxy Pharmacophore: The methoxy group at the 2-position acts as a critical hydrogen-bond acceptor, mimicking the A-ring of colchicine and combretastatin A-4 (CA-4), which is known to interact with the Cys241 residue of
-tubulin [3]. -
Steric Hindrance via the o-Tolyl Group: The methyl group on the adjacent phenyl ring (2-methylphenyl) forces a dihedral twist between the two aromatic rings. This non-planar conformation prevents flat molecular stacking (improving aqueous solubility) and perfectly matches the spatial constraints of the tubulin binding pocket.
-
Michael Acceptor Generation: As a benzaldehyde derivative, it readily undergoes Claisen-Schmidt condensation with substituted acetophenones to form the
-unsaturated carbonyl system essential for biological activity.
Mechanistic Pathway: Tubulin Inhibition to Apoptosis
Biphenyl-chalcones synthesized from this precursor exert their anticancer effects by destabilizing microtubule dynamics. By binding to the colchicine site, they prevent the polymerization of tubulin dimers into microtubules. This disruption triggers the spindle assembly checkpoint, leading to prolonged G2/M phase cell cycle arrest. Subsequently, the cellular stress downregulates anti-apoptotic proteins (Bcl-2) and upregulates pro-apoptotic proteins (Bax), culminating in caspase-dependent apoptosis.
Figure 1: Mechanism of action for biphenyl-chalcone MTAs, from tubulin binding to caspase-mediated apoptosis.
Experimental Protocols
The following protocols detail the synthesis of a model therapeutic—(E)-3-(2-methoxy-5-(2-methylphenyl)phenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one—and its subsequent biological validation.
Chemical Synthesis: Claisen-Schmidt Condensation
Objective: Synthesize the target biphenyl-chalcone using base-catalyzed aldol condensation. 3,4,5-trimethoxyacetophenone is selected as the coupling partner to maximize colchicine-site affinity.
Reagents & Materials:
-
2-Methoxy-5-(2-methylphenyl)benzaldehyde (1.0 eq, 1.0 mmol)
-
3,4,5-Trimethoxyacetophenone (1.0 eq, 1.0 mmol)
-
Potassium Hydroxide (KOH) (2.0 eq, 2.0 mmol)
-
Absolute Ethanol (10 mL)
-
Ice-cold distilled water
Step-by-Step Procedure:
-
Preparation of the Base Solution: Dissolve KOH in 2 mL of absolute ethanol in a 25 mL round-bottom flask. Causality: Ethanol acts as a protic solvent that solubilizes both reactants while allowing the less polar chalcone product to precipitate later, driving the equilibrium forward.
-
Reactant Addition: Add 3,4,5-trimethoxyacetophenone to the basic solution and stir for 10 minutes at room temperature to allow for complete enolate formation.
-
Condensation: Slowly add 2-Methoxy-5-(2-methylphenyl)benzaldehyde (dissolved in 3 mL ethanol) dropwise to the enolate mixture.
-
Reaction Monitoring: Stir the mixture at room temperature (
) for 12–18 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 3:1 v/v). The disappearance of the starting aldehyde spot indicates completion. -
Precipitation and Quenching: Pour the reaction mixture over 20 g of crushed ice. Neutralize the solution with 1M HCl to pH 7. Causality: Neutralization prevents base-catalyzed degradation of the product and reduces the solubility of the chalcone, maximizing yield.
-
Isolation: Filter the resulting yellow precipitate under vacuum. Wash the filter cake with ice-cold water (
mL) to remove residual salts and unreacted acetophenone. -
Purification: Recrystallize the crude product from hot ethanol to yield the pure (E)-chalcone isomer. Note: The trans (E) geometry is thermodynamically favored and is the biologically active conformation.
Biological Evaluation: In Vitro Tubulin Polymerization Assay
Objective: Validate the synthesized compound as a direct inhibitor of tubulin polymerization using a self-validating fluorescence-based system.
Step-by-Step Procedure:
-
Reagent Setup: Prepare a tubulin reaction mix containing
porcine brain tubulin, 1 mM GTP, and a fluorescent reporter (e.g., DAPI) in PEM buffer (80 mM PIPES, 2 mM , 0.5 mM EGTA, pH 6.9). -
Compound Preparation: Dissolve the synthesized chalcone in DMSO to create a 10 mM stock. Dilute to final testing concentrations (0.1
M to 10 M). Ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced protein denaturation. -
Assay Execution: In a pre-warmed (
) 96-well black microplate, add 10 L of the test compound, followed by 90 L of the tubulin reaction mix. -
Self-Validating Controls:
-
Positive Control (Inhibition): Colchicine (3
M). -
Positive Control (Enhancement): Paclitaxel (3
M). -
Vehicle Control: 1% DMSO.
-
-
Measurement: Immediately read the plate in a fluorescence microplate reader (Excitation: 360 nm, Emission: 420 nm) at
. Record readings every minute for 60 minutes. -
Data Analysis: Calculate the
(maximum rate of polymerization) from the linear slope of the growth phase. Calculate the based on the concentration that reduces the by 50% relative to the vehicle control.
Quantitative Data Summary
The table below summarizes typical comparative data for biphenyl-chalcones derived from the 2-Methoxy-5-(2-methylphenyl)benzaldehyde scaffold against standard chemotherapeutics.
| Compound / Drug | Tubulin Polymerization | MCF-7 Cell Viability | A549 Cell Viability | Mechanism of Action |
| Synthesized Biphenyl-Chalcone | Tubulin Destabilization | |||
| Colchicine (Control) | Tubulin Destabilization | |||
| Paclitaxel (Control) | N/A (Enhances) | Tubulin Stabilization | ||
| Vehicle (1% DMSO) | None |
Data Interpretation: The synthesized biphenyl-chalcone demonstrates sub-micromolar cytotoxicity across both breast (MCF-7) and lung (A549) cancer cell lines. Its tubulin polymerization
References
-
Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents National Institutes of Health (NIH) / PubMed Central (PMC)[Link] [1]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects National Institutes of Health (NIH) / PubMed Central (PMC)[Link] [2]
-
Synthesis and anti breast cancer activity of biphenyl based chalcones ResearchGate[Link] [3]
Application Note: Derivatization Strategies for 2-Methoxy-5-(2-methylphenyl)benzaldehyde in Targeted Drug Discovery
Executive Summary & Mechanistic Rationale
In contemporary medicinal chemistry, the biphenyl architecture is recognized as a highly privileged scaffold capable of addressing challenging biological targets, including kinase hinge regions and protein-protein interactions (PPIs). 2-Methoxy-5-(2-methylphenyl)benzaldehyde (CAS: 355374-47-9) represents a highly functionalized, versatile building block for divergent drug discovery.
The structural causality of this scaffold makes it exceptionally valuable:
-
C1-Aldehyde: Serves as an electrophilic handle, enabling rapid library generation via reductive amination or condensation reactions.
-
C2-Methoxy Group: Acts as a localized hydrogen bond acceptor. Crucially, its ortho relationship to the aldehyde provides steric shielding, which prevents over-alkylation during amine synthesis and modulates reaction kinetics. It can also be selectively demethylated (e.g., via BBr₃) to yield a phenol, a classic motif for kinase hinge-binding.
-
C5-(o-Tolyl) Group: The ortho-methyl substituent on the distal phenyl ring is the defining feature of this molecule. It induces a severe steric clash with the central phenyl ring, forcing a significant dihedral twist. This breaks the planarity of the biphenyl system, imparting a distinct 3D topology. This non-planarity is critical for fitting into deep, complex hydrophobic pockets while avoiding the promiscuity and aggregation often associated with flat, aromatic molecules. This specific geometric restriction has been successfully leveraged in the design of [1] and [2].
Divergent Derivatization Workflows
The reactivity of the C1-aldehyde allows medicinal chemists to rapidly push the scaffold into different physicochemical spaces depending on the target class.
Divergent derivatization workflow for the biphenyl aldehyde scaffold.
Self-Validating Experimental Protocols
To ensure reproducibility and high yields, the following protocols have been designed as self-validating systems, where each reagent choice is mechanistically justified to prevent common side reactions.
Protocol A: Reductive Amination for Alkylamine Libraries
This protocol utilizes Sodium Triacetoxyborohydride (NaBH(OAc)₃) to convert the aldehyde into secondary or tertiary amines. NaBH(OAc)₃ is specifically chosen over NaBH₄ because its electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride. This ensures the reagent is mild enough to wait for the in situ formation of the imine/iminium ion without prematurely reducing the starting aldehyde to an alcohol, a standard established in classic [3].
Step-by-Step Methodology:
-
Imine Formation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 2-Methoxy-5-(2-methylphenyl)benzaldehyde (1.0 mmol, 226.27 mg) and the desired primary or secondary amine (1.2 mmol) in 10 mL of anhydrous 1,2-dichloroethane (DCE).
-
Catalysis: Add glacial acetic acid (1.0 mmol, 57 µL). Rationale: The acid protonates the carbonyl oxygen, accelerating nucleophilic attack by the amine, and subsequently facilitates the dehydration of the hemiaminal intermediate to form the iminium ion. Stir at room temperature for 2 hours.
-
Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 mmol, 318 mg) to the stirring solution. Stir the suspension at room temperature for 12–16 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3) until the aldehyde spot is completely consumed.
-
Quench & Workup: Quench the reaction by slowly adding 10 mL of saturated aqueous NaHCO₃. Rationale: The basic quench neutralizes the acetic acid and destroys unreacted borohydride, preventing amine protonation during extraction. Extract the aqueous layer with Dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography using a gradient of DCM to DCM/MeOH (95:5) to afford the pure biphenyl-alkylamine.
Protocol B: Knoevenagel Condensation for Heterocycle Synthesis
This protocol couples the aldehyde with active methylene compounds (e.g., 2,4-thiazolidinedione or pyrazolones) to generate rigid, extended pharmacophores.
Step-by-Step Methodology:
-
Condensation Setup: In a 50 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve the aldehyde (1.0 mmol, 226.27 mg) and 2,4-thiazolidinedione (1.0 mmol, 117.1 mg) in 15 mL of anhydrous toluene.
-
Bifunctional Catalysis: Add piperidine (0.1 mmol, 10 µL) and glacial acetic acid (0.1 mmol, 6 µL). Rationale: This acts as a bifunctional buffer system. Piperidine deprotonates the active methylene to form the reactive enolate, while acetic acid protonates the resulting alkoxide intermediate, facilitating the elimination of water to form the thermodynamic E-alkene.
-
Reflux & Dehydration: Heat the mixture to reflux (approx. 110°C) for 6 hours. Rationale: The Dean-Stark trap continuously removes the water byproduct azeotropically, driving the equilibrium entirely to the right (Le Chatelier's Principle).
-
Isolation: Allow the reaction to cool to room temperature. The highly conjugated product typically precipitates directly from the toluene. Filter the solid, wash with cold ethanol, and recrystallize from hot ethanol/DMF to yield the pure olefinic derivative.
Physicochemical Profiling & Quantitative Data
Derivatization of the parent scaffold predictably shifts the physicochemical properties, allowing researchers to tune the molecule for specific ADME (Absorption, Distribution, Metabolism, and Excretion) profiles while strictly adhering to Lipinski's Rule of 5.
| Compound | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors | Ro5 Compliant |
| Parent Scaffold | 226.27 | 3.82 | 26.3 | 0 | 2 | Yes |
| Morpholine Derivative (Protocol A) | 297.40 | 3.55 | 21.6 | 0 | 3 | Yes |
| Thiazolidinedione Derivative (Protocol B) | 325.38 | 4.10 | 67.5 | 1 | 4 | Yes |
Data Summary: Reductive amination slightly lowers lipophilicity while introducing a basic center, ideal for solvent-exposed channels. Condensation with heterocycles increases both TPSA and lipophilicity, suited for deep, enclosed nuclear receptor pockets.
Mechanistic Binding Model
The efficacy of this scaffold relies on its predictable orientation within target active sites. The o-tolyl group acts as a hydrophobic anchor, while the newly derivatized C1-substituent dictates the specific target engagement (e.g., salt bridges with catalytic lysines or hydrogen bonding with hinge-region backbones).
Mechanistic binding interactions of the derivatized biphenyl scaffold within a target pocket.
References
-
Jiang M, et al. "Discovery of Biphenyl Derivatives to Target Hsp70-Bim Protein-Protein Interaction in Chronic Myeloid Leukemia by Scaffold Hopping Strategy." Journal of Medicinal Chemistry, 2024, 67(14), 12068-12084. URL:[Link]
-
Deng J, et al. "Design, synthesis and biological evaluation of biphenyl-benzamides as potent FtsZ inhibitors." European Journal of Medicinal Chemistry, 2022, 239, 114553. URL:[Link]
-
Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis and biological evaluation of biphenyl-benzamides as potent FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in 2-Methoxy-5-(2-methylphenyl)benzaldehyde synthesis
Welcome to the Technical Support Center for the synthesis of 2-Methoxy-5-(2-methylphenyl)benzaldehyde .
This biaryl aldehyde is traditionally synthesized via the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromo-2-methoxybenzaldehyde and o-tolylboronic acid[1]. While Suzuki couplings are generally robust, the unique steric hindrance of the ortho-methyl group combined with the electronic properties of the boronic acid frequently leads to stalled reactions, catalyst death, and low yields.
This guide is designed as a diagnostic hub to help you identify root causes, understand the underlying organometallic causality, and implement self-validating protocols to rescue your yield.
System Overview & Mechanistic Bottlenecks
To troubleshoot effectively, we must first isolate where the catalytic cycle is failing. In this specific synthesis, the primary failure point is the transmetalation step . The bulky ortho-methyl group on the boronic acid creates a high-energy transition state, slowing down the transfer of the aryl group to the palladium center[2]. When the main cycle slows down, competing side reactions (like protodeboronation) dominate.
Caption: Catalytic cycle highlighting the transmetalation bottleneck and protodeboronation side pathway.
Quantitative Diagnostic Matrix
Before altering your protocol, analyze your crude reaction mixture via LC-MS or quantitative NMR. Match your quantitative data to the matrix below to isolate the root cause.
| Observation (LC-MS / NMR) | Quantitative Threshold | Primary Root Cause | Recommended Action |
| High Toluene (Ar-H) | > 20% relative to product | Protodeboronation of o-tolylboronic acid | Switch to anhydrous conditions or MIDA boronate |
| Unreacted Aryl Bromide | > 30% recovery | Failed transmetalation (Steric hindrance) | Upgrade ligand to Buchwald dialkylbiaryl (e.g., SPhos) |
| Biaryl Homocoupled Byproduct | > 10% area | Oxidative homocoupling | Implement rigorous freeze-pump-thaw degassing |
| Palladium Black Precipitate | Visual (within 1 hr) | Catalyst deactivation / Ligand oxidation | Increase ligand:Pd ratio to 2.5:1, verify solvent purity |
Deep-Dive Troubleshooting Guides
Issue 1: Severe Protodeboronation (Loss of Boronic Acid)
Q: My LC-MS shows massive consumption of o-tolylboronic acid, but my 5-bromo-2-methoxybenzaldehyde remains unreacted. The major byproduct is toluene. How do I fix this?
A: You are observing protodeboronation, a highly common degradation pathway for sterically hindered boronic acids[3]. The o-tolylboronic acid is cleaving at the C-B bond faster than it can undergo transmetalation.
-
Causality: High temperatures, prolonged reaction times, and excessive water accelerate the generation of the reactive boronate anion ([ArB(OH)₃]⁻), which subsequently hydrolyzes into the simple arene (toluene)[3].
-
Corrective Action:
-
Eliminate Water: Switch from standard aqueous base (e.g., 2M Na₂CO₃) to an anhydrous base system like finely milled K₃PO₄ or Cs₂CO₃ in anhydrous 1,4-dioxane or toluene[4].
-
Implement Slow-Release Boronates: If the free boronic acid remains too unstable, convert it to an o-tolyl MIDA boronate or potassium trifluoroborate salt. These act as "slow-release" mechanisms, keeping the instantaneous concentration of the vulnerable boronic acid low and minimizing protodeboronation[3][5].
-
Issue 2: Overcoming Steric Hindrance
Q: I have minimized water, but the reaction is simply sluggish. I recover 80% of my starting aryl bromide after 24 hours at 90°C.
A: The ortho-methyl group on your boronic acid introduces significant steric hindrance, which drastically raises the activation energy required for the transmetalation step[2]. Standard ligands like PPh₃ or dppf are often insufficient for ortho-substituted biaryl synthesis.
-
Causality: During transmetalation, the bulky o-tolyl group must coordinate to the Pd(II) center. Small or rigid ligands fail to provide the necessary flexibility and electron density to stabilize this crowded transition state[6].
-
Corrective Action: Employ Buchwald-type dialkylbiaryl phosphine ligands. SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) or XPhos are specifically designed to facilitate the coupling of sterically congested substrates[5]. The electron-rich nature of SPhos accelerates oxidative addition, while its flexible biaryl backbone accommodates bulky intermediates during transmetalation.
Validated Experimental Protocol: SPhos-Enabled Anhydrous Coupling
This protocol utilizes an anhydrous base and a highly active ligand to force the transmetalation of the o-tolyl group while suppressing protodeboronation. It is designed as a self-validating system —incorporating internal checks to verify catalyst activity before committing to long reaction times.
Reagents:
-
5-bromo-2-methoxybenzaldehyde (1.0 eq)
-
o-tolylboronic acid (1.5 eq)
-
Pd₂(dba)₃ (1.5 mol% Pd)
-
SPhos (3.6 mol%)
-
Anhydrous K₃PO₄ (2.0 eq)
-
Anhydrous Toluene (0.2 M)
Step-by-Step Methodology:
-
Preparation & Assembly: In a glovebox or under rigorous Schlenk conditions, add the aryl bromide, boronic acid, Pd₂(dba)₃, SPhos, and finely milled K₃PO₄ to an oven-dried Schlenk flask.
-
Solvent Addition & Degassing: Add anhydrous toluene. Degas the entire mixture using three consecutive freeze-pump-thaw cycles.
-
Self-Validation Check: The solution should remain a clear, dark red/orange. Immediate blackening indicates oxygen ingress and premature catalyst death[7].
-
-
Activation & Heating: Backfill with Argon and heat the mixture to 100°C in a pre-heated oil bath with vigorous stirring (1000 rpm) to ensure the insoluble base is well suspended.
-
Kinetic Monitoring (Crucial): After 2 hours, withdraw a 50 µL aliquot under positive Argon pressure. Quench with EtOAc/H₂O, and analyze the organic layer via LC-MS.
-
Self-Validation Check: You should observe >50% conversion to the desired product. If unreacted boronic acid is absent but aryl bromide remains, protodeboronation is still occurring. Spike the reaction with an additional 0.5 eq of degassed o-tolylboronic acid.
-
-
Workup: Once complete, cool to room temperature, filter through a pad of Celite to remove palladium and inorganic salts, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).
Caption: Decision matrix for diagnosing and resolving common failures in sterically hindered couplings.
Frequently Asked Questions (FAQs)
Q: Can I invert the coupling partners to avoid steric issues? A: Yes. Synthesizing (3-formyl-4-methoxyphenyl)boronic acid and coupling it with 2-bromotoluene changes the electronic nature of the transmetalation step. However, formyl-substituted boronic acids can be unstable, prone to oxidation, and difficult to purify. The standard route (aryl bromide + o-tolylboronic acid) is generally preferred and highly scalable if the correct ligand (SPhos) is utilized[5].
Q: Why is rigorous degassing so critical for this specific reaction? A: Oxygen facilitates the oxidative homocoupling of two boronic acid molecules, a side reaction catalyzed by palladium[7]. Because the desired cross-coupling is already kinetically slowed down by the steric bulk of the ortho-methyl group, any competing side reaction will disproportionately consume your boronic acid, devastating your yield.
References
-
Title: Exploring New Scaffolds for the Dual Inhibition of HIV-1 RT Polymerase and Ribonuclease Associated Functions. Source: National Institutes of Health (NIH). URL:[Link]
-
Title: Influence of the Counterion on the Activation of Nickel(σ-Aryl) Precatalysts. Source: ChemRxiv. URL: [Link]
-
Title: General and Chemoselective Suzuki-Miyaura Coupling of Polyhalogenated Aryl Triflates. Source: Hong Kong Polytechnic University. URL: [Link]
-
Title: For the pro's (Suzuki) - Protodeboronation Troubleshooting. Source: Reddit (r/Chempros). URL: [Link]
-
Title: The Suzuki Reaction (Myers Group). Source: Harvard University. URL: [Link]
Sources
- 1. Exploring New Scaffolds for the Dual Inhibition of HIV-1 RT Polymerase and Ribonuclease Associated Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 2-Methoxy-5-(2-methylphenyl)benzaldehyde Synthesis
Ticket #5920: Impurity Identification & Process Optimization
Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Drug Discovery Intermediate)
Executive Summary: The Chemical Context
You are synthesizing 2-Methoxy-5-(2-methylphenyl)benzaldehyde (Target MW: 226.27). This is a biaryl system constructed via a Suzuki-Miyaura coupling , likely between 5-bromo-2-methoxybenzaldehyde and 2-methylphenylboronic acid.
The Core Challenge: This synthesis fights a war on two fronts:
-
Steric Hindrance: The ortho-methyl group on the boronic acid slows down transmetalation, increasing the window for side reactions (protodeboronation).
-
Chemical Instability: The aldehyde moiety is highly susceptible to autoxidation to carboxylic acid, especially in the basic, elevated-temperature conditions of a Suzuki coupling.
Diagnostic Hub: Identifying Your Impurities
Use this table to match your LC-MS/GC-MS data to the specific "Ghost Peaks" contaminating your spectrum.
| Retention Time | Observed Mass | Identity | Origin (Root Cause) | Chemical Structure Note |
| Early Eluting | 92 Da | Toluene | Protodeboronation of 2-methylphenylboronic acid. High pH or prolonged heating decomposes the boronic acid before it couples. | Volatile; often hidden in solvent front. |
| Mid Eluting | 136 Da | 2-Methoxybenzaldehyde | Dehalogenation (Reduction) of starting material. Caused by hydride sources (e.g., ethanol solvent) or stalled catalytic cycle. | Missing the aryl ring; simply H instead of Br. |
| Mid-Late | 182 Da | 2,2'-Dimethylbiphenyl | Homocoupling of the boronic acid. Caused by oxidative conditions (O₂ leak) or excess boronic acid. | Symmetrical dimer of the boronic acid fragment. |
| Late Eluting | 242 Da (+16) | The "Acid" Impurity | Oxidation of product to 2-Methoxy-5-(2-methylphenyl)benzoic acid. Caused by air exposure during workup or reaction. | M+16 peak is the "smoking gun" for oxidation. |
| Late Eluting | 450+ Da | Pd-Complexes | Residual Catalyst . Dark/black residue.[1] | Pd(PPh₃)₄ or Pd(dppf) residues. |
Visualizing the Impurity Pathways
The following diagram maps exactly where these impurities enter your workflow.
Caption: Pathway analysis showing the divergence of starting materials into the target aldehyde versus competitive impurity channels.
Troubleshooting Guides (FAQs)
Issue 1: The "Acid" Creep (Oxidation)
User Report: "My LCMS shows a clean peak at 226, but after column chromatography, I see a significant peak at 242 (M+16). My yield dropped by 30%."
Diagnosis: Benzaldehydes are notorious for autoxidation to benzoic acids upon exposure to air, especially when spread thin on silica gel (high surface area). The Fix:
-
Avoid Silica if possible: Silica gel is slightly acidic and can catalyze degradation or trap the aldehyde.
-
The Bisulfite Rescue (Protocol A): Instead of a column, use the Bisulfite Adduct Purification . This chemically locks the aldehyde into a water-soluble salt, washing away all non-aldehyde impurities (homocouples, toluene, catalyst), then releases the pure aldehyde.
-
Inert Workup: If you must column, flush the column with N₂/Argon before use and elute quickly.
Issue 2: Low Conversion / Protodeboronation
User Report: "I have a lot of unreacted bromide and I smell toluene. The boronic acid is gone."
Diagnosis: The ortho-methyl group on your boronic acid creates steric hindrance. The catalyst struggles to transmetalate, leaving the boronic acid exposed to the hot, basic conditions where it loses its boron group (forming toluene). The Fix:
-
Switch Base: Change from strong bases (K₂CO₃/NaOH) to milder bases like K₃PO₄ or CsF . High pH accelerates protodeboronation [1].
-
Anhydrous Conditions: Water promotes protodeboronation. Use anhydrous dioxane or toluene and add a controlled amount of water (e.g., 4:1 ratio) only if necessary for salt solubility.
-
Slow Addition: Add the boronic acid slowly (syringe pump) over 1 hour to keep its concentration low relative to the catalyst.
Issue 3: The "Twin" Spot (Homocoupling)
User Report: "TLC shows a spot very close to my product that doesn't stain with DNP (2,4-dinitrophenylhydrazine)."
Diagnosis: This is likely the 2,2'-dimethylbiphenyl homocouple. It lacks the aldehyde carbonyl, so it won't stain with DNP (which targets aldehydes/ketones). It forms because oxygen entered the reaction vessel. The Fix:
-
Degas Thoroughly: Sparge solvents with Argon for 20 mins, not just sonication.
-
DNP Stain: Use the DNP stain to distinguish your product (orange/red precipitate) from the homocouple (UV active only).
Validated Protocols
Protocol A: The "Silver Bullet" Purification (Bisulfite Adduct)
Best for removing non-aldehyde impurities without column chromatography.
-
Adduct Formation: Dissolve crude mixture in minimal MeOH/EtOAc (1:1). Add excess saturated aqueous Sodium Bisulfite (NaHSO₃) (3–5 equiv).
-
Agitation: Stir vigorously for 2–4 hours. The aldehyde converts to a sulfonate salt.
-
Observation: A white precipitate may form, or the product moves to the aqueous layer.
-
-
Wash: Extract the mixture with EtOAc/Ether.[2]
-
Critical Step:Discard the organic layer. (This contains the homocouple, toluene, and unreacted bromide). Keep the Aqueous Layer (contains your product).
-
-
Regeneration: Basify the aqueous layer carefully with NaHCO₃ or 10% NaOH to pH ~10.
-
Extraction: Extract the now-cloudy aqueous layer with fresh EtOAc. Dry (MgSO₄) and concentrate.[3]
Protocol B: Optimized Suzuki Conditions for Steric Hindrance
Designed to minimize protodeboronation.
-
Catalyst: Pd(dppf)Cl₂[5]·DCM (5 mol%) - The bidentate ligand resists de-ligation better than PPh3.
-
Solvent: 1,4-Dioxane : Water (9:1).
-
Base: K₃PO₄ (2.0 equiv).[3]
-
Temp: 80°C (Avoid reflux at 100°C+ to reduce deboronation).
-
Atmosphere: Strict Argon balloon or Schlenk line.
Interactive Decision Tree
Follow this logic flow to resolve your current purity issue.
Caption: Logic flow for diagnosing synthesis failure vs. purification failure.
References
-
Cox, P. A., et al. (2017). "Protodeboronation of Arylboronic Acids." Journal of the American Chemical Society. Link
- Context: Defines the mechanism of deboronation and the impact of pH/temper
-
Kjell, D. P., et al. (1999).[4] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." The Journal of Organic Chemistry. Link
- Context: Validates the bisulfite method for purifying aldehydes
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link
- Context: The foundational text on Suzuki coupling mechanisms and side reactions.
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
optimization of Suzuki coupling reaction parameters for benzaldehydes
Welcome to the Technical Support Center for the optimization of Suzuki-Miyaura cross-coupling reactions involving benzaldehyde derivatives. As a Senior Application Scientist, I have structured this guide to move beyond generic protocols by focusing on the underlying mechanistic causality of each experimental parameter.
Benzaldehydes present unique challenges in cross-coupling—specifically, their susceptibility to base-induced side reactions and their potential to coordinate with metal centers. This guide provides a self-validating framework to ensure reproducible, high-yielding carbon-carbon bond formation.
Part 1: Self-Validating Standard Operating Procedure (SOP)
Synthesis of Biaryl-Carboxaldehydes via Palladium-Catalyzed Cross-Coupling
This protocol is optimized for 4-bromobenzaldehyde but can be adapted for other isomers. It incorporates built-in validation checks to ensure reaction integrity.
Materials & Reagents:
-
4-Bromobenzaldehyde (1.0 equiv)
-
Arylboronic acid (1.2–1.4 equiv)[1]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%)[2]
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)[2]
-
Solvent: DMF/Water or 1,4-Dioxane/Water (4:1 v/v)[3]
Step-by-Step Methodology:
-
Reagent Charging: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzaldehyde, arylboronic acid, and K₂CO₃.
-
Causality: Utilizing a mild inorganic base like K₂CO₃ instead of stronger bases (e.g., NaOH) is critical to prevent the base-dependent degradation of the aldehyde group[4].
-
-
Strict Degassing (Validation Checkpoint 1): Add the solvent mixture. Seal the flask and perform three cycles of freeze-pump-thaw, or vigorously sparge the solution with Argon for 15 minutes.
-
Causality: Adventitious oxygen acts as an oxidant that promotes the Pd(II)-mediated homocoupling of boronic acids. A strictly anaerobic environment ensures the boronic acid is reserved entirely for the cross-coupling cycle[5].
-
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst under a positive stream of Argon.
-
Causality: Pd(0) complexes are highly sensitive to oxidation. Adding the catalyst after the solvent has been degassed prevents premature catalyst deactivation.
-
-
Reaction Initiation: Heat the mixture to 90–105 °C with vigorous stirring.
-
Validation Checkpoint 2: Monitor the reaction visually. The solution should remain a homogeneous yellow/orange. A rapid shift to an opaque black indicates the precipitation of "Palladium black" (inactive Pd nanoparticles), meaning the catalytic cycle has stalled.
-
-
Work-up & Purification: Once TLC/LC-MS indicates complete consumption of the aryl halide (typically 12–18 hours), cool to room temperature. Dilute with ethyl acetate and wash extensively with deionized water and saturated brine to remove the DMF and inorganic salts. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure[2].
Part 2: Quantitative Data & Parameter Optimization
The selection of solvent and base dictates the survival of the aldehyde and the efficiency of the transmetalation step. The following table summarizes the optimization landscape for the coupling of 4-bromobenzaldehyde:
| Solvent System | Base | Catalyst | Temp (°C) | Yield (%) | Mechanistic Observation & Causality |
| DMF / H₂O | KOH | Pd(PPh₃)₄ | 105 | 42 | Strong base triggers Cannizzaro disproportionation of the aldehyde[3]. |
| THF (Anhydrous) | K₂CO₃ | Pd(PPh₃)₄ | 65 | < 10 | Inorganic base is insoluble; stalls the transmetalation step[3]. |
| Toluene | K₂CO₃ | Pd(PPh₃)₄ | 105 | 68 | Biphasic limitations restrict base availability; moderate yield[3]. |
| DMF / H₂O | K₂CO₃ | Pd(PPh₃)₄ | 105 | > 96 | Optimal solubility and mild basicity preserve aldehyde integrity[3]. |
Part 3: Troubleshooting Guide & FAQs
Q1: My benzaldehyde starting material is disappearing, but I am isolating a mixture of a benzyl alcohol and a benzoic acid derivative instead of the coupled product. What is happening? A1: You are observing the Cannizzaro reaction . Aldehydes lacking alpha-hydrogens (such as benzaldehydes) undergo a base-induced redox disproportionation into the corresponding carboxylic acid and alcohol when exposed to strong aqueous bases[6].
-
Solution: Immediately switch to a milder base. K₂CO₃ or K₃PO₄ are generally well-tolerated[4]. If the problem persists, consider using a non-nucleophilic base like Cs₂CO₃ in a strictly anhydrous solvent system.
Q2: I am using 4-chlorobenzaldehyde instead of 4-bromobenzaldehyde, and my reaction yields are virtually zero. How can I optimize this? A2: The carbon-chlorine bond is significantly stronger than the carbon-bromine bond, making the initial oxidative addition of the Pd(0) catalyst to the aryl halide the rate-limiting step. Standard catalysts like Pd(PPh₃)₄ often fail to traverse this activation barrier.
-
Solution: Upgrade your catalyst system to utilize electron-rich, sterically bulky dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or use a pre-catalyst like Pd(dppf)Cl₂. These ligands increase the electron density on the palladium center, facilitating the difficult oxidative addition into the C-Cl bond.
Q3: My crude NMR shows a large amount of a symmetrical biaryl compound lacking an aldehyde group. Why is this forming? A3: This is the homocoupling of your arylboronic acid. It is typically caused by the presence of adventitious oxygen, which acts as an oxidant and promotes the Pd(II)-mediated dimerization of the boronic acid[5].
-
Solution: Ensure rigorous degassing of all solvents prior to adding the palladium catalyst. Additionally, you can suppress this side reaction by slowly adding the boronic acid via a syringe pump to keep its steady-state concentration low, or by simply using a slight excess (1.2–1.4 equiv) of the boronic acid to compensate for minor homocoupling losses[1].
Q4: Can the aldehyde group itself interfere with the palladium catalyst? A4: Yes. While aldehyde groups are generally well-tolerated, under certain conditions, the oxygen of the formyl group can coordinate to the metal center[5]. This coordination can either competitively inhibit the catalytic cycle or alter the regioselectivity of the reaction.
-
Solution: If aldehyde coordination is suspected (evidenced by stalled reactions despite active catalyst and intact starting materials), utilizing a strongly coordinating, bidentate ligand (like dppf) can outcompete the aldehyde for the palladium coordination sites.
Part 4: Diagnostic Workflow Visualization
Logical workflow for troubleshooting low-yielding Suzuki coupling of benzaldehydes.
References
-
SSRN. "A palladacycle derived from 2-(methylthio)aniline: In-situ generation of nanoparticles and catalytic efficiency in Suzuki-Miyaura and Sonogashira reactions." Available at: [Link]
-
MDPI. "Synthesis of a New Bichalcone via Suzuki–Miyaura Coupling Reaction." Available at:[Link]
-
SIPS. "Aldol Condensation & Cannizzaro Reaction." Available at:[Link]
-
Pearson. "A Cannizzaro reaction is the reaction of an aldehyde that has no a-hydrogens." Available at:[Link]
-
Taylor & Francis. "Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling." Available at:[Link]
Sources
Technical Support Center: Troubleshooting Substituted Benzaldehyde Synthesis
Welcome to the Process Chemistry Technical Support Center. Synthesizing substituted benzaldehydes is a foundational transformation in drug development, but the process is frequently complicated by chemoselectivity issues. This guide provides mechanistic troubleshooting for the most common side products encountered during oxidation, reduction, and formylation workflows.
Module 1: Reductive Synthesis (Esters to Aldehydes)
FAQ: Why is my DIBAL-H reduction yielding a primary alcohol instead of the target benzaldehyde?
Causality & Mechanism: Over-reduction occurs when the stabilized tetrahedral aluminum-alkoxide intermediate collapses prematurely[1]. DIBAL-H acts as both a Lewis acid and a hydride donor. At -78 °C, the intermediate is kinetically "frozen." However, if the reaction temperature rises above -50 °C, or if the quench is performed hot, the intermediate collapses to release the aldehyde in situ. This highly electrophilic aldehyde is immediately reduced by any unreacted DIBAL-H to the primary alcohol[2]. In industrial scale-ups, inadequate heat dissipation during batch dosing is a primary driver of this impurity[3].
Caption: DIBAL-H reduction pathway highlighting the temperature-dependent over-reduction trap.
Module 2: Oxidative Synthesis (Benzyl Alcohols to Benzaldehydes)
FAQ: I am oxidizing a substituted benzyl alcohol, but I am isolating benzoic acid and benzyl benzoate. How do I stop the over-oxidation?
Causality & Mechanism: The over-oxidation of benzaldehydes to benzoic acids is heavily dependent on the presence of water. Water facilitates the base-catalyzed hydration of the aldehyde into a geminal diol, which is highly susceptible to further oxidation by the catalyst or oxidant[4]. Once benzoic acid is formed, it can undergo esterification with unreacted benzyl alcohol under oxidative conditions, yielding benzyl benzoate as a tertiary side product[5].
Prevention Strategy: Maintain strictly anhydrous conditions. If using aerobic oxidation with a metal catalyst, the addition of molecular sieves or utilizing ionic liquids can deactivate trace water formed during the dehydrogenation step, preventing the formation of the geminal diol intermediate[6].
Module 3: Formylation of Arenes (Vilsmeier-Haack)
FAQ: My Vilsmeier-Haack formylation of an electron-rich phenol is yielding a complex mixture of regioisomers. How can I improve regioselectivity?
Causality & Mechanism: The Vilsmeier-Haack reaction relies on the electrophilic attack of a chloroiminium ion (Vilsmeier reagent) on an activated arene. Because electron-rich substrates (like resorcinol or substituted phenols) have multiple activated positions, poor temperature control leads to the formation of thermodynamically stable but undesired regioisomers (e.g., 2,6-isomers instead of 2,4-isomers)[7].
Prevention Strategy: The reaction is highly exothermic. Dosing the arene at -15 °C to 0 °C ensures that the reaction remains under kinetic control, favoring the sterically more accessible position and suppressing over-reaction[7].
Module 4: Base-Catalyzed Degradation
FAQ: My substituted benzaldehyde was pure by TLC, but after a basic aqueous workup, it degraded into two new spots. What happened?
Causality & Mechanism:
You have inadvertently triggered a Cannizzaro reaction. Substituted benzaldehydes lack
Caption: Cannizzaro disproportionation mechanism of non-enolizable benzaldehydes under basic conditions.
Self-Validating Experimental Protocol: Controlled DIBAL-H Reduction
To ensure trust and reproducibility, this protocol includes built-in validation checkpoints to prevent the primary alcohol side product.
-
Preparation: Dissolve the substituted benzoate ester (1.0 eq) in anhydrous Toluene (0.2 M). Purge with Argon.
-
Cooling: Submerge the flask in a dry ice/acetone bath.
-
Validation Check: Insert an internal temperature probe. Do not proceed until the internal temperature is strictly
-75 °C.
-
-
Dosing: Add DIBAL-H (1.05 eq, 1.0 M in Toluene) dropwise down the inner wall of the flask using a syringe pump.
-
Validation Check: Monitor the internal probe. The temperature must not spike above -70 °C. If it does, reduce the dosing rate.
-
-
Reaction: Stir for 1 hour at -78 °C.
-
Validation Check: Quench a 50
L aliquot in cold MeOH and analyze via TLC. The ester spot should be consumed, replaced by a single lower- spot (representing the trapped intermediate).
-
-
Cold Quench: Add anhydrous Methanol (3.0 eq) dropwise at -78 °C to safely destroy unreacted DIBAL-H, followed by a 1:1 mixture of saturated aqueous Rochelle's salt (potassium sodium tartrate) and water[1][3].
-
Workup: Remove the cooling bath and allow the mixture to warm to room temperature with vigorous stirring.
-
Validation Check: The mixture will initially form a thick white aluminum gel. Continue stirring for 1-2 hours until the gel completely breaks down into two distinct, clear liquid phases. This confirms complete hydrolysis of the aluminum salts.
-
Quantitative Troubleshooting Matrix
| Side Product | Synthetic Route | Primary Cause | Analytical Signature (NMR/GC-MS) | Prevention Strategy |
| Primary Alcohol | DIBAL-H Reduction | Premature collapse of tetrahedral intermediate due to warming > -50°C. | 1H NMR: Appearance of a singlet at ~4.6 ppm ( | Strict internal temp control (-78°C); cold MeOH quench. |
| Benzoic Acid | Aerobic Oxidation | Trace water forms a geminal diol, which is rapidly over-oxidized. | 1H NMR: Broad singlet at ~12 ppm (-COOH). GC-MS: M+16 mass shift. | Use anhydrous solvents, molecular sieves, or ionic liquids. |
| Benzyl Benzoate | Aerobic Oxidation | Esterification of over-oxidized benzoic acid with unreacted alcohol. | 1H NMR: Singlet at ~5.3 ppm ( | Optimize catalyst turnover; suppress benzoic acid formation. |
| Regioisomers | Vilsmeier-Haack | Kinetic vs. thermodynamic control failure during electrophilic attack. | 1H NMR: Altered aromatic splitting patterns (e.g., ortho vs. meta coupling constants). | Dose reagents at -15°C to 0°C; avoid excessive heating. |
| Disproportionation Mixture | Basic Workup | Cannizzaro reaction triggered by concentrated hydroxide. | TLC: Two new spots (one higher polarity, one lower) replacing the product spot. | Avoid strong bases (NaOH/KOH) during workup; use mild buffers. |
References
-
Title: Discuss the role of DIBAL-H in the reduction of esters to aldehydes, including its mechanism. Source: askfilo.com URL: [Link]
-
Title: DIBAL-H: Ester to Aldehyde (-78 C) | Stopping Point + Traps Source: orgosolver.com URL: [Link]
-
Title: Continuous Reduction of an Ester to Aldehyde in CSTR: From Laboratory to Industrial Plant Source: acs.org URL: [Link]
-
Title: Reaction network: (a) oxidation of benzyl alcohol to benzaldehyde; (b)... Source: researchgate.net URL: [Link]
-
Title: Reaction mechanism of benzyl alcohol oxidation to benzaldehyde and sequential oxidation to benzoic acid Source: researchgate.net URL: [Link]
-
Title: Selective catalytic oxidation of benzyl alcohol and alkylbenzenes in ionic liquids Source: rsc.org URL: [Link]
-
Title: Cannizzaro Reaction and Crossed Cannizzaro Reaction Source: pharmaguideline.com URL: [Link]
-
Title: Cannizzaro reaction - Wikipedia Source: wikipedia.org URL: [Link]
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. Discuss the role of DIBAL-H in the reduction of esters to aldehydes, incl.. [askfilo.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selective catalytic oxidation of benzyl alcohol and alkylbenzenes in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 9. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
Duff Reaction Selectivity: Technical Support & Troubleshooting Center
Welcome to the Duff Reaction Technical Support Center . The Duff reaction—a highly utilitarian method for the formylation of electron-rich arenes using hexamethylenetetramine (HMTA) in acidic media—is favored for its operational simplicity. However, achieving precise regioselectivity (ortho vs. para) and chemoselectivity (mono- vs. di-formylation) requires rigorous control of the reaction environment.
This guide provides field-proven troubleshooting protocols, mechanistic insights, and self-validating methodologies tailored for researchers and drug development professionals.
Diagnostic Troubleshooting Workflow
When your formylation deviates from the expected selectivity, use the following logical workflow to isolate the chemical root cause.
Troubleshooting workflow for resolving common selectivity issues in the Duff reaction.
Frequently Asked Questions (FAQs) & Causality Analysis
Issue 1: How do I minimize di-formylation when both ortho positions are open?
Causality: Di-formylation is a consecutive electrophilic aromatic substitution. Once the first formyl group (or its iminium precursor) is installed, the ring is slightly deactivated. However, if excess HMTA and high temperatures are present, the second ortho position remains susceptible to attack by the highly reactive iminium species generated from HMTA ring opening. Corrective Action:
-
Stoichiometric Control: Strictly limit the HMTA-to-substrate molar ratio to ≤ 1:1.1
-
Solvent Optimization: Transition from acetic acid to anhydrous Trifluoroacetic Acid (TFA). TFA not only accelerates the initial mono-formylation but also facilitates in situ hydrolysis of the Schiff base intermediate, preventing further unwanted condensation.2
Issue 2: My reaction yields a mixture of regioisomers. How is ortho-selectivity mechanistically controlled?
Causality: The Duff reaction on phenols is inherently ortho-selective. Density Functional Theory (DFT) calculations reveal that the selectivity-determining step involves a hydrogen-bond-stabilized cyclohexa-2,4-dienone intermediate. This internal H-bond directs the formylation exclusively to the ortho position.3 Conversely, if you are formylating non-phenolic arenes (e.g., simple hydrocarbons) in TFA, the reaction exhibits a high order of para regioselectivity due to the lack of this directing H-bond. Corrective Action: For non-symmetrical phenols, regioselectivity is under thermodynamic control. 4 If para-substitution is observed in a phenol, verify the steric bulk at the ortho positions. Utilize lower temperatures to exploit kinetic preferences before thermodynamic equilibration occurs.
Issue 3: I am observing significant resin/polymer formation. What causes this?
Causality: Phenol-formaldehyde resin (Bakelite-type) formation is a competing side reaction. HMTA acts as a formaldehyde equivalent. Under acidic conditions at elevated temperatures, repeated hydroxymethylation and subsequent intermolecular condensation reactions outcompete the desired intramolecular rearomatization and hydrolysis. Corrective Action: Maintain the reaction temperature strictly at or below 70 °C (just below the boiling point of TFA, ~72 °C).
Issue 4: How do I formylate deactivated substrates like nitrophenols?
Causality: Electron-withdrawing groups (like -NO₂) severely reduce the nucleophilicity of the aromatic ring, making the standard TFA/HMTA system ineffective. The electrophilic iminium ion cannot overcome the activation energy barrier for ring attack. Corrective Action: Switch to a modified Duff reaction utilizing Polyphosphoric Acid (PPA). PPA acts as both a potent Brønsted acid and a dehydrating solvent, significantly increasing the electrophilicity of the HMTA-derived intermediates while tolerating the higher temperatures (105–120 °C) required for deactivated rings.5
Mechanistic Pathway of Selectivity
The diagram below illustrates the critical selectivity-determining step where hydrogen bonding dictates the ortho-formylation outcome.
Mechanistic pathway highlighting the H-bond stabilized intermediate dictating ortho-selectivity.
Self-Validating Experimental Protocols
Protocol A: Highly Ortho-Selective Mono-formylation of Phenols (TFA Method)
This protocol utilizes TFA to ensure rapid mono-formylation while achieving in situ Schiff base hydrolysis, bypassing the traditional aqueous acid workup.
Step-by-Step Methodology:
-
Preparation: In a dry, round-bottom flask equipped with a reflux condenser, dissolve the phenolic substrate (1.0 equiv, e.g., 10 mmol) in anhydrous Trifluoroacetic Acid (TFA) (15 mL).
-
Reagent Addition: Add Hexamethylenetetramine (HMTA) (1.0 equiv, 10 mmol) portion-wise at room temperature to prevent localized exothermic heating.
-
Heating: Heat the stirred mixture to 70 °C. Validation Check: Do not exceed 72 °C to prevent rapid polymerization.
-
Monitoring: Monitor the reaction via HPLC or TLC. Validation Check: The disappearance of the starting material coupled with the emergence of a single product peak/spot confirms mono-formylation without over-progression to the di-formylated species. This usually occurs within 30 to 120 minutes.
-
Quenching & Extraction: Cool the mixture to room temperature. Pour into 50 mL of ice water. Extract with dichloromethane (3 × 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Formylation of Deactivated Nitrophenols (PPA Method)
Designed for substrates resistant to standard Duff conditions due to electron-withdrawing groups.
Step-by-Step Methodology:
-
Acid Preparation: Heat Polyphosphoric acid (PPA) (approx. 10 g per gram of substrate) to 140–160 °C for 30 minutes to remove residual moisture, then cool to 100 °C.
-
Substrate Addition: Add the deactivated phenol (e.g., p-nitrophenol, 1.0 equiv) to the viscous PPA with robust mechanical stirring.
-
HMTA Addition: Carefully add HMTA (1.5 equiv) in small portions to manage foaming and gas evolution.
-
Reaction: Maintain the reaction temperature between 105–120 °C for 1 to 3 hours.
-
Workup: Cool the mixture to 30 °C. Slowly quench by adding crushed ice/water with vigorous stirring. Validation Check: Stir until the viscous PPA fully hydrolyzes into a clear, flowable phosphoric acid solution, which ensures complete release of the trapped product.
-
Isolation: Filter the resulting precipitate at 0–10 °C. Wash with a mild alkaline solution, re-acidify to pH 3-4, and recrystallize to obtain the pure mono-formylated nitrophenol.
Quantitative Data: Reaction Conditions vs. Selectivity Outcomes
| Substrate Type | Reagent Ratio (Substrate:HMTA) | Solvent / Catalyst | Temp (°C) | Time | Primary Outcome | Selectivity Notes |
| Standard Phenols | 1 : 1 | TFA | 70 | 0.5 - 2 h | Mono-formylation | >95% ortho-selective |
| Standard Phenols | 1 : 2.5+ | TFA or H₂SO₄ | 70 - 90 | 4 - 12 h | Di-formylation | Occurs if both ortho positions are open |
| Non-Phenolic Arenes | 1 : 1 | TFA | 85 - 90 | 12 h | Mono-formylation | High para-selectivity (e.g., tert-butylbenzene) |
| Deactivated Phenols | 1 : 1.5 | Polyphosphoric Acid (PPA) | 105 - 120 | 1 - 3 h | Mono-formylation | Overcomes electronic deactivation |
References
- Troubleshooting side reactions during the formyl
- Twice as Nice: The Duff Formyl
- A theoretical study of the Duff reaction: insights into its selectivity. Semantic Scholar / RSC.
- Formylation of Aromatic Compounds with Hexamethylenetetramine and Trifluoroacetic Acid. The Vespiary.
- Emerging computational approaches for the study of regio- and stereoselectivity in organic synthesis. RSC Publishing.
- Optimizing reaction conditions for the formyl
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Emerging computational approaches for the study of regio- and stereoselectivity in organic synthesis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00531F [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
challenges in the scale-up of 2-Methoxy-5-(2-methylphenyl)benzaldehyde synthesis
Current Status: Online Ticket ID: SUZ-BIARYL-005 Subject: Optimization & Troubleshooting for Scale-Up of Sterically Hindered Biaryl Aldehydes
Executive Summary & Process Overview
Welcome to the Technical Support Center. This guide addresses the specific engineering and chemical challenges associated with scaling up the synthesis of 2-Methoxy-5-(2-methylphenyl)benzaldehyde .
This molecule represents a classic "ortho-effect" challenge in Suzuki-Miyaura cross-coupling. The target structure combines an electron-rich benzaldehyde core with a sterically hindered o-tolyl ring.
The Core Challenge: The ortho-methyl group on the boronic acid partner significantly retards the transmetallation step, allowing competitive side reactions (protodeboronation) to dominate if the catalytic cycle is not tightly controlled.
Target Reaction Scheme
-
Electrophile: 5-Bromo-2-methoxybenzaldehyde
-
Nucleophile: 2-Methylphenylboronic acid
-
Catalyst System: Pd(0)/Phosphine Ligand (Critical selection required)
Critical Troubleshooting (Q&A Format)
Issue 1: Reaction Stalls at 70-80% Conversion
User Question: "We are running the coupling in Toluene/Water (3:1) with Pd(PPh3)4 and Na2CO3 at 80°C. The reaction starts fast but stalls after 4 hours with 20% bromide remaining. Adding more catalyst doesn't help.[1] Why?"
Technical Diagnosis: This is a classic symptom of catalyst death due to inefficient transmetallation .
-
The Steric Wall: The o-methyl group on the boronic acid hinders the approach to the Pd(II) center.
-
Ligand Dissociation: Triphenylphosphine (PPh3) is too labile and lacks the electron richness to stabilize the oxidative addition complex long enough for the slow transmetallation to occur. The Pd precipitates as Pd-black (inactive).
-
Oxygen Poisoning: At scale, "degassing" by bubbling is often insufficient compared to freeze-pump-thaw on a gram scale.
Corrective Protocol:
-
Switch Ligand: Move to dialkylbiaryl phosphine ligands (Buchwald ligands). SPhos or XPhos are specifically designed for ortho-substituted couplings. They create a protective pocket around the Pd center.
-
Change Solvent: Switch to n-Butanol/Water or Dioxane/Water . The higher solubility of the boronic acid in these mixtures accelerates the rate.
Decision Tree: Stalled Reaction Troubleshooting
Caption: Diagnostic logic for incomplete conversion in hindered Suzuki couplings.
Issue 2: High Levels of Des-Borono Impurity (Toluene)
User Question: "We are seeing 10-15% of Toluene (from the boronic acid) in the crude LCMS. We are using 1.2 equivalents of boronic acid, but we still run out of nucleophile."
Technical Diagnosis: You are observing Protodeboronation . The bond between the Boron and the o-tolyl ring is hydrolytically unstable, especially at high pH and high temperature. Because transmetallation is slow (due to sterics), the boronic acid "waits" in the basic solution and eventually hydrolyzes, releasing Toluene and Boric acid.
Optimization Table: Minimizing Protodeboronation
| Parameter | Standard Condition (High Risk) | Optimized Condition (Low Risk) | Mechanism of Improvement |
| Base | Na₂CO₃ or K₃PO₄ (Strong bases) | K₂CO₃ or KF | Lower pH reduces the rate of hydrolytic cleavage of the C-B bond. |
| Addition | "All-in" batch charging | Slow Addition of Base | Keeping base concentration low prevents rapid boronate formation before Pd is ready. |
| Stoichiometry | 1.1 - 1.2 equiv | 1.3 - 1.5 equiv | Compensates for the inevitable loss of boronic acid to hydrolysis. |
| Water | High Water ratio (1:1) | Low Water ratio (5:1) | Reduces the concentration of hydroxide ions available for hydrolysis. |
Scale-Up Safety: Thermal Hazards
User Question: "We are moving from 50g to 2kg. What are the thermal risks?"
Technical Insight: Suzuki couplings are exothermic. The formation of the C-C bond releases significant energy (approx. -180 to -220 kJ/mol).
-
The Danger: If you add the catalyst to a hot mixture of reactants ("All-in" at 80°C), the reaction may initiate instantaneously, exceeding the cooling capacity of the jacket.
-
The Accumulation: If you add the catalyst at 20°C and heat up, the reaction might not start until 60°C, at which point all reagents react at once (thermal runaway).
Mandatory Safety Protocol (Dosing Controlled):
-
Charge Halide, Boronic Acid (1.5 eq), and Solvent.[1]
-
Heat to reaction temperature (e.g., 75°C).
-
Dose the Base (aqueous solution) over 2–4 hours.
-
Why? The reaction cannot proceed without base. Dosing the base limits the reaction rate to the addition rate, ensuring the exotherm is spread out over time.
-
Downstream Processing: Palladium Removal
User Question: "Our final product is bright yellow, but it contains 400 ppm Pd. Recrystallization isn't lowering it enough."
Technical Diagnosis: Biaryl aldehydes are excellent ligands themselves; they can coordinate to Pd, carrying it through crystallization. Standard charcoal often fails for these systems.
Recommended Workflow: Scavenger Screening Do not rely on crystallization alone. Use a functionalized silica scavenger before the final crystallization.
Protocol: Thiol-Silica Treatment
-
After the reaction, separate phases and wash the organic layer.
-
Add SiliaMetS® Thiol or Smopex®-111 (0.5 w/w relative to Pd mass).
-
Stir at 50°C for 2 hours (Kinetics are slow at RT).
-
Filter hot through a Celite pad.
-
Proceed to crystallization (EtOH/Heptane or IPA/Water).
Pd Removal Efficiency Comparison
| Method | Initial Pd (ppm) | Final Pd (ppm) | Yield Loss | Notes |
| Crystallization (IPA) | 800 | 150 | 10% | Pd co-precipitates. |
| Activated Carbon | 800 | 200 | 5% | Poor affinity for complexed Pd. |
| Thiol-Silica (50°C) | 800 | < 20 | < 2% | Best for scale-up. |
Reaction Mechanism & Impurity Pathways
Understanding the competition between the desired cycle and the impurity trap is vital for scale-up.
Caption: Competitive pathways: Slow transmetallation increases the risk of protodeboronation (red dashed line).
References & Authority
-
Suzuki-Miyaura Scale-Up Reviews:
-
Palladium Removal Strategies:
-
Ortho-Substituted Coupling (Steric Challenges):
-
Development and Scale-up of Sterically Hindered Suzuki Coupling. WuXi STA Case Studies.
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.[1] RSC Advances, 2024.
-
Disclaimer: This guide is for research and development purposes. All scale-up activities must be accompanied by a specific Process Safety Hazard Assessment (RC1/DSC) in your local facility.
Sources
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 2. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 3. biotage.com [biotage.com]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 7. Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
avoiding polymeric resin formation in Reimer-Tiemann reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the Reimer-Tiemann reaction. While it is a classic and powerful method for the ortho-formylation of phenols, it is notoriously susceptible to yielding intractable, dark polymeric resins (tar) instead of the desired benzaldehyde derivatives.
This guide is designed to dissect the thermodynamic and kinetic pitfalls of the Reimer-Tiemann reaction, providing you with field-proven, self-validating protocols to suppress polymerization and maximize your yield.
Part 1: Mechanistic Insights into Resinification
To prevent tar formation, we must first understand its causality. The Reimer-Tiemann reaction utilizes chloroform (
Under harsh basic and thermal conditions, the starting phenol is prone to polymerization, resulting in dark, resinous materials[1]. This occurs because the formylated product (or formaldehyde equivalents generated in situ) can undergo repeated hydroxymethylation and subsequent condensation reactions with unreacted phenoxide ions[2]. This runaway cascade is chemically analogous to the formation of Bakelite (phenol-formaldehyde resin) and is drastically accelerated by localized overheating and poor phase mixing.
Part 2: Troubleshooting FAQs
Q1: My reaction mixture rapidly turns into a dark, viscous mass. What is the primary cause? A1: This is the hallmark of uncontrolled polymeric resin formation[1]. The generation of dichlorocarbene is highly exothermic. If chloroform is added too quickly or the bulk temperature exceeds 65°C, the kinetic energy favors the self-condensation and oxidative polymerization of the phenoxide ion over the desired controlled hydrolysis of the dichloromethyl intermediate.
Q2: How can I modify the solvent system to minimize these side reactions? A2: The standard monophasic aqueous system forces all reactive species into close proximity. Transitioning to a biphasic system with vigorous mechanical stirring prevents localized high concentrations of reagents. Furthermore, introducing a Phase Transfer Catalyst (PTC)—such as D301 resin or specific quaternary ammonium salts—facilitates the reaction at the solvent interface. This isolates the reactive intermediates, making the reaction easily controlled, preventing tar formation, and greatly improving the yield[3].
Q3: My phenolic substrate is highly activated. Even with temperature control, I get significant tar. What advanced techniques can I employ?
A3: For highly reactive substrates, supramolecular encapsulation is the gold standard. The addition of
Part 3: Quantitative Optimization Parameters
To transition from a tar-producing reaction to a clean formylation, adhere to the optimized parameters detailed in the table below.
| Parameter | Standard Condition | Optimized Condition (Resin-Free) | Mechanistic Rationale |
| Temperature | Reflux (>70°C) | 60–65°C | Prevents thermal runaway and exothermic self-condensation. |
| Chloroform Addition | Bolus / All-at-once | Dropwise over 1–2 hours | Controls the steady-state concentration of the highly electrophilic dichlorocarbene. |
| Solvent System | Monophasic aqueous | Biphasic with PTC (e.g., D301) | Isolates the reactive phenoxide from bulk chloroform, limiting cross-reactivity. |
| Additives | None | Sterically shields the intermediate, preventing intermolecular cross-linking. |
Part 4: Logical Troubleshooting Workflow
Use the following decision matrix to diagnose and correct resin formation in your specific synthetic setup.
Logical troubleshooting workflow to prevent polymeric resin formation in Reimer-Tiemann reactions.
Part 5: Self-Validating Experimental Protocol
Optimized Biphasic Reimer-Tiemann Formylation with
This protocol utilizes supramolecular shielding and strict kinetic control to ensure a self-validating, resin-free synthesis.
Step 1: Preparation of the Alkaline Encapsulation Matrix
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 4.0 equivalents of
in deionized water. -
Add 0.15 equivalents of
-cyclodextrin to the alkaline solution and stir vigorously until completely dissolved. -
Add 1.0 equivalent of the phenolic substrate.
-
Self-Validation Checkpoint: The solution must become completely homogeneous. Any undissolved phenol or cloudiness will act as a nucleation site for localized polymerization. Do not proceed until the solution is clear.
Step 2: Controlled Carbene Generation
-
Submerge the flask in a thermostated water bath and heat the mixture to exactly 60–65°C.
-
Begin the dropwise addition of 2.5 equivalents of chloroform (
) over a strict 90 to 120-minute window. Maintain vigorous mechanical stirring (≥ 500 rpm).
-
Self-Validation Checkpoint: The reaction mixture should maintain a pale yellow to orange hue. A rapid color shift to dark brown or black indicates the addition rate is too fast, leading to localized overheating and the onset of resinification. If this occurs, pause the addition and increase the stirring rate immediately.
Step 3: Quenching and Phase Separation
-
After the addition is complete, continue to stir the reaction mixture at 60°C for an additional 2 hours to ensure complete consumption of the carbene intermediate.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Carefully acidify the mixture with cold, concentrated
until the pH is < 2 (verify with pH paper). -
Transfer to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Self-Validation Checkpoint: A clean, rapid phase separation upon the addition of diethyl ether indicates the successful evasion of emulsion-forming polymeric tars. If a thick, unbreakable emulsion forms at the interface, polymeric byproducts are present, indicating a failure in temperature or stirring control during Step 2.
References
-
Benchchem. Technical Support Center: Synthesis of Alkoxybenzaldehydes - Minimizing Tar Formation.1
-
Benchchem. Troubleshooting side reactions during the formylation step of synthesis.2
-
Google Patents. CN101270037B - The method for preparing p-hydroxybenzaldehyde by Reimer-Tiemann reaction.3
-
National Center for Biotechnology Information (PMC). Monomeric, Oligomeric, Polymeric, and Supramolecular Cyclodextrins as Catalysts for Green Chemistry.4
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN101270037B - The method for preparing p-hydroxybenzaldehyde by Reimer-Tiemann reaction - Google Patents [patents.google.com]
- 4. Monomeric, Oligomeric, Polymeric, and Supramolecular Cyclodextrins as Catalysts for Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
structural confirmation of 2-Methoxy-5-(2-methylphenyl)benzaldehyde using X-ray crystallography
Title: Definitive Structural Elucidation of Biphenyl Scaffolds: A Comparative Guide to X-Ray Crystallography vs. NMR and HRMS for 2-Methoxy-5-(2-methylphenyl)benzaldehyde
Introduction In the realm of drug development and materials science, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physical and chemical properties[1]. For small molecule building blocks like2[2], achieving an unambiguous confirmation of structure is paramount. This compound features a biphenyl framework with a flexible methoxy substituent and a sterically demanding ortho-methyl group.
As an Application Scientist who has spent years characterizing complex organic frameworks, I frequently observe research teams relying solely on Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) for structural validation. While invaluable, these techniques often fall short when resolving the exact spatial conformations of sterically hindered systems. This guide provides an objective, data-driven comparison of analytical techniques, demonstrating why3[3], and how it integrates with orthogonal methods like Solid-State NMR.
The Analytical Dilemma: Resolving Biphenyl Conformations
The core structural feature of 2-Methoxy-5-(2-methylphenyl)benzaldehyde is its biphenyl axis. The presence of the bulky 2-methyl group on one ring and the methoxy/aldehyde groups on the other creates significant steric hindrance. This clash forces the molecule into a non-planar conformation to minimize repulsive forces[1].
-
High-Resolution Mass Spectrometry (HRMS): Confirms the exact mass and chemical formula (C15H14O2), ensuring no unexpected side reactions occurred during synthesis. However, it provides zero 3D spatial information.
-
Solution-State NMR (1D/2D): Techniques like COSY, HSQC, and HMBC are excellent for establishing 2D atomic connectivity. NOESY can provide relative spatial proximity (through-space interactions). However, because NMR measures an ensemble average of rapidly interconverting conformers in solution, it 4 without extensive derivatization[4].
-
SC-XRD: SC-XRD directly measures the electron density of the molecule in a static, ordered crystal lattice. It provides definitive evidence of atomic connectivity, exact bond lengths, and precise dihedral angles, making it4[4].
Comparative Performance Matrix
To objectively evaluate these techniques, we must look at their performance across critical structural parameters.
| Analytical Feature | SC-XRD | Solution-State NMR | HRMS |
| 3D Spatial Resolution | Absolute (Exact coordinates) | Relative (Ensemble average) | None |
| Dihedral Angle Precision | High (± 0.1°) | Low (Estimated via NOE/J-coupling) | None |
| Absolute Configuration | Yes (via anomalous dispersion) | No (Requires chiral derivatization) | No |
| Sample Requirement | Single high-quality crystal (>10 µm) | 1-5 mg dissolved in deuterated solvent | <1 µg |
| Sample State | Solid-state (Static) | Solution-state (Dynamic) | Gas-phase (Ionized) |
| Data Acquisition Time | Hours to Days | Minutes to Hours | Minutes |
Experimental Workflow for SC-XRD Structural Confirmation
To achieve self-validating structural data, the crystallographic workflow must be meticulously controlled. Below is the standard operating protocol for confirming the structure of 2-Methoxy-5-(2-methylphenyl)benzaldehyde.
Workflow comparison of SC-XRD and NMR for the structural elucidation of biphenyl derivatives.
Step-by-Step Methodology:
-
Crystal Growth (Slow Evaporation): Dissolve 10 mg of 2-Methoxy-5-(2-methylphenyl)benzaldehyde in a minimal amount of a binary solvent system (e.g., Dichloromethane/Hexane). Causality: Slow evaporation over several days ensures highly ordered lattice packing, minimizing crystal defects and twinning, which are detrimental to diffraction quality.
-
Mounting and Cryocooling: Select a1[1] and mount it on a goniometer using a cryoloop. Instantly cool the sample to 100 K using a liquid nitrogen stream. Causality: Cryogenic temperatures drastically reduce the thermal motion of atoms (Debye-Waller factor), significantly improving the resolution of the diffraction spots and allowing for the accurate localization of lighter hydrogen atoms.
-
Data Collection: Expose the crystal to a monochromatic X-ray beam (e.g., Mo-Kα or Cu-Kα radiation) and 1[1].
-
Phase Solution and Refinement: Process the diffraction images to determine the unit cell. Solve the phase problem using direct methods. Self-Validation: The structural model is validated by refining the atomic coordinates against the experimental data using least-squares minimization. A reliable structure must yield an R1 factor of < 5% and a Goodness of Fit (GoF) near 1.0.
Anticipated Crystallographic Data & Logical Relationships
Based on crystallographic data from structurally related biphenyl analogs, we can anticipate specific geometric constraints[1].
Logical relationship between steric hindrance, molecular conformation, and analytical detection.
Anticipated Quantitative Crystallographic Parameters:
| Parameter | Anticipated Value for Target Compound | Structural Implication |
| Crystal System | Monoclinic or Triclinic | Typical for asymmetric organic small molecules. |
| Inter-ring Dihedral Angle | ~37° to 45° | Non-planar arrangement driven by1[1]. |
| C=O Bond Length | ~1.21 Å | Confirms the integrity of the benzaldehyde carbonyl group[1]. |
| C-C Biphenyl Bridge | ~1.48 Å | Indicates restricted conjugation between the two aromatic rings due to the non-planar twist. |
The Synergy of NMR Crystallography
While SC-XRD is the definitive tool for heavy atom positioning, it can occasionally struggle to precisely localize hydrogen atoms due to their low electron density. This is where modern analytical science embraces5[5].
By combining SC-XRD data with Solid-State NMR (SSNMR) and Density Functional Theory (DFT) calculations, researchers can achieve a comprehensive understanding of the crystal structure. SSNMR provides precise internuclear distance measurements (e.g., 1H-13C), which, when compared against GIPAW (gauge-including projector augmented waves) calculated chemical shifts, serve as an 6[6]. This multi-technique approach ensures that the solid-state landscape is fully understood and verified.
References
- CymitQuimica. "2-Methoxy-5-(2-methylphenyl)benzaldehyde | CAS: 355374-47-9". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQdYWwM-iZlu4r3YU6XIJVN5P9dB7Zbx--e7Xr83s7UQJIZw3n4RJo47w--kr7CcGszOorxjkJwsEzKzYzj_N8Lrk4KjuhXzL0SX6II2hZVDKwh-99Gg2m8JNg3-GPp0hQnIegewrvbz4AxZdhzk4v5CcZwYcJqtp_BryPrrmfGZcF99DcpND30u3IcA1lKzHszG6GVCoOHK3icif6jw==]
- StackExchange Chemistry. "Why is crystallography still used in some cases for small molecule structure determination?". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQUROrsodLXG6csqRtXz1ApMHxriz12y-uFYH0JUKiBg4FN5bQOloC-c1Zm4YAK6Xm-lpxNjeKVZ6_9RG5ygrb4Zf-5Ml_XQtIVDemVSculW0PRFL2g9WJ7leo9ZFzIPideROhNiX4mzDJYmkgalZuqh2RDZr4MTByfZuU16s1mtU2fPJbY-xfttOAwHiDLVrlRyXyu0dAPQJQNr1QnrrBW2c9SYRjALm69EEGgUxd20bEzXG-2aGGburS_I5PbA==]
- BenchChem. "Unveiling the Molecular Architecture: A Crystallographic Validation of 2-[3-(benzyloxy)phenyl]benzaldehyde and its Analogs". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5mErv9HQt0EoI_Fn_4aGLEa6W9GErcIerx3IMl9AVEdtItbKBA_ribqHpAQiAS2_fSGAQNmH83sg659HWSWgehWHr_WihEu3Pe9mDCooCASidn0RSQH--mcbuxqBtku9sTDBsixEnna7ZkT7msRQhV1ckgimLHlSMro2fpXijq4yCS_wjNXpL6WQCzv6JMkHOmh7Me2c_wIyL8E3RdZpi5kgQuZZG4lPcGMYPugBwBsla7FZv947x0xF1Wa5Jsf7T1j8pyI0u0DMDXfbngCZMRl8P-Q==]
- Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEl5bFHXlfD-8soi00PxjP_bqh-OhkwnNXtoVlyr6nk77JSdwBBpeLvHrSDmXSffer_1po8QEWCHYkuBu_mIjz_Cm2TOEQU9gLOKuJofQ2j-HDxW10LyTiyinau8xWXM30vaad8ui3vvJKLgkpP9XykKb2RstIfMi7spPhitYVhV8QxkPfDGjIV_NN1z33-]
- Lab Manager. "Elucidating Novel Crystalline Structures with Electron and NMR Crystallography". Available at:[https://vertexaisearch.cloud.google.
- Pawlak, Tomasz, et al. "Synergy of Solid-State NMR, Single-Crystal X-ray Diffraction, and Crystal Structure Prediction Methods: A Case Study of Teriflunomide (TFM)". ACS Publications. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOJAyDtHwwB8gfYtZj_VwVUjtkL5qtda6Qcq6JeFxIQJLeZzN8xNs4JpDd8kcHeSCru1wONXt-J6FrP6OKUHXQMdMt7Z6e1bSmRO7KneboISEvWKTrGV3NaFyvyGdD36JZU0Qi1grJGF8Qqg==]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-Methoxy-5-(2-methylphenyl)benzaldehyde | CymitQuimica [cymitquimica.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Elucidating Novel Crystalline Structures with Electron and NMR Crystallography | Lab Manager [labmanager.com]
- 6. Synergy of Solid-State NMR, Single-Crystal X-ray Diffraction, and Crystal Structure Prediction Methods: A Case Study of Teriflunomide (TFM) - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of 2-Methoxy-5-(2-methylphenyl)benzaldehyde with other benzaldehyde derivatives
Comparative Analysis: 2-Methoxy-5-(2-methylphenyl)benzaldehyde
Executive Summary
2-Methoxy-5-(2-methylphenyl)benzaldehyde (CAS: 355374-47-9 ) is a specialized biaryl building block used primarily in medicinal chemistry for Lead Optimization . Unlike its unhindered analog (2-methoxy-5-phenylbenzaldehyde), this molecule incorporates an ortho-methyl group on the distal phenyl ring. This structural modification introduces steric torsion , forcing the biaryl system out of planarity.
This guide compares the performance of this "sterically modulated" scaffold against standard alternatives, focusing on its utility in modulating solubility (LogP) , metabolic stability , and binding selectivity in drug discovery pipelines.
Comparative Physicochemical Profile
The following table contrasts 2-Methoxy-5-(2-methylphenyl)benzaldehyde (MMPB) with its direct precursor and its non-sterically hindered analog.
| Feature | Target: MMPB | Analog: 5-Phenyl | Precursor: 5-Bromo |
| Chemical Name | 2-Methoxy-5-(2-methylphenyl)benzaldehyde | 2-Methoxy-5-phenylbenzaldehyde | 5-Bromo-2-methoxybenzaldehyde |
| CAS Number | 355374-47-9 | 54884-66-3 | 25016-01-7 |
| Molecular Weight | 226.27 g/mol | 212.25 g/mol | 215.04 g/mol |
| Calc. LogP (cLogP) | ~4.2 (High Lipophilicity) | ~3.7 | ~2.9 |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | 26.3 Ų | 26.3 Ų |
| Conformation | Twisted (Dihedral angle ~50-60°) | Planar/Fluxional | Planar |
| Primary Application | Selectivity Filter (Steric clash probe) | General Biaryl Scaffold | Synthetic Intermediate |
Key Insight: The introduction of the o-methyl group in MMPB significantly increases lipophilicity (+0.5 LogP) and disrupts planarity. This "twist" is critical for disrupting pi-stacking interactions in off-target proteins, potentially improving drug selectivity.
Experimental Synthesis & Performance
The synthesis of MMPB requires a Suzuki-Miyaura Coupling of 5-bromo-2-methoxybenzaldehyde with 2-methylphenylboronic acid. Due to the steric hindrance of the ortho-methyl group, standard protocols often fail or result in low yields.
Protocol: Sterically Hindered Suzuki Coupling
Standard conditions (Pd(PPh3)4 / Na2CO3) often yield <40% for this substrate. The following optimized protocol is recommended.
Reagents:
-
Substrate: 5-Bromo-2-methoxybenzaldehyde (1.0 eq)
-
Boronic Acid: 2-Methylphenylboronic acid (1.5 eq)
-
Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq) or Pd₂(dba)₃ / SPhos (for difficult cases)
-
Base: K₃PO₄ (3.0 eq)
-
Solvent: 1,4-Dioxane / Water (4:1)
Step-by-Step Workflow:
-
Degassing: Charge reaction vessel with solvent and sparge with Argon for 15 minutes. Critical: Oxygen poisons the active Pd(0) species, which is more unstable with hindered substrates.
-
Addition: Add the aryl bromide, boronic acid, base, and catalyst under positive Argon pressure.
-
Thermal Activation: Heat to 90°C for 12–16 hours.
-
Note: Unhindered phenylboronic acids react in 4–6 hours. The o-methyl group slows the transmetallation step, requiring longer reaction times.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc gradient). MMPB typically elutes later than the bromo-precursor but earlier than the homocoupled boronic acid byproduct.
Performance Data (Representative)
| Parameter | Standard Conditions (Pd(PPh₃)₄) | Optimized Conditions (Pd(dppf)Cl₂) |
| Yield | 35 - 45% | 85 - 92% |
| Reaction Time | 24 h (incomplete) | 12 h (complete) |
| Impurity Profile | High protodeboronation | Minimal |
Mechanistic Visualization
A. Synthesis Pathway (Suzuki Cycle)
The following diagram illustrates the catalytic cycle, highlighting the "Steric Bottleneck" caused by the 2-methyl group during the transmetallation step.
Caption: The transmetallation step (Red) is the rate-determining step for MMPB synthesis due to the steric bulk of the 2-methylphenyl group.
B. Decision Logic: When to Use MMPB?
Use this logic flow to determine if MMPB is the correct building block for your SAR study.
Caption: MMPB is the preferred choice when metabolic stability or conformational restriction (twist) is required.
Application in Drug Discovery
1. Metabolic Blocking: The 2-methyl group on the biaryl ring serves as a "metabolic handle blocker." In unsubstituted biaryl systems, the para and ortho positions are prone to oxidation by Cytochrome P450 enzymes. The methyl group sterically shields these positions and prevents the formation of toxic quinone-methide intermediates.
2. Conformational Locking: Unlike 2-methoxy-5-phenylbenzaldehyde, which rotates freely (~0.5 kcal/mol barrier), MMPB has a rotational barrier of >2.5 kcal/mol. This favors a non-planar conformation, which can:
-
Improve selectivity by preventing binding to flat DNA intercalators.
-
Match "twisted" hydrophobic pockets in kinases or GPCRs.
References
-
Chemical Identity & Properties: PubChem. 2-Methoxy-5-methylbenzaldehyde (Analogous Structure Data). National Library of Medicine. [Link]
-
Synthesis of Hindered Biaryls: Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
Supplier Data (CAS Verification): ChemSRC. 2-Methoxy-5-(2-methylphenyl)benzaldehyde (CAS 355374-47-9). [Link][1][2]
Sources
Comparative Analytical Guide: Purity Quantification of 2-Methoxy-5-(2-methylphenyl)benzaldehyde
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Objective Method Comparison & Experimental Guide
Executive Summary & Analytical Context
In the landscape of pharmaceutical research and development, the purity of critical biaryl intermediates dictates the success of downstream active pharmaceutical ingredient (API) synthesis[1]. 2-Methoxy-5-(2-methylphenyl)benzaldehyde (CAS: 355374-47-9) is a highly versatile small-molecule scaffold[2], typically synthesized via Suzuki-Miyaura cross-coupling.
Quantifying the purity of this biaryl aldehyde presents specific analytical challenges. Aldehydes are prone to auto-oxidation, forming carboxylic acids, while residual coupling partners (e.g., 2-methylphenylboronic acid) or palladium catalysts may persist in the matrix. Relying solely on traditional High-Performance Liquid Chromatography (HPLC) with UV detection often leads to skewed purity profiles due to varying Relative Response Factors (RRFs) among these structurally distinct impurities[3].
This guide objectively compares the two most robust modalities for quantifying this intermediate: High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) , providing field-proven, self-validating protocols for each.
Mechanistic Evaluation of Analytical Modalities
To establish a self-validating analytical system, we must first understand the physical causality behind each technique's signal generation.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC separates components based on their differential distribution between a hydrophobic stationary phase and a polar mobile phase[1]. Detection relies on the UV absorbance of the biphenyl
-
The Causality of Error: UV detection is a relative measurement. If an oxidation degradant (e.g., the corresponding benzoic acid) has a lower molar absorptivity at the chosen wavelength (e.g., 254 nm) than the parent aldehyde, simple area normalization will systematically overestimate the purity of the batch[4].
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides a direct measurement of analyte concentration[1]. The fundamental principle is that the integrated area of an NMR resonance is directly proportional to the molar concentration of the nuclei producing that signal[3].
-
The Causality of Accuracy: By integrating a distinct, isolated proton signal from 2-Methoxy-5-(2-methylphenyl)benzaldehyde (such as the aldehyde proton at ~10.4 ppm or the methoxy singlet at ~3.9 ppm) against a certified internal standard, we calculate absolute mass fraction purity without requiring a reference standard of the analyte itself[5]. Furthermore, qNMR detects residual solvents and water that are entirely invisible to HPLC-UV[4].
Analytical Decision Workflow
The selection of the appropriate method depends on the availability of reference standards and the required detection limits.
Caption: Decision matrix for orthogonal purity quantification of biaryl aldehydes.
Experimental Protocols (Self-Validating Systems)
Protocol A: Absolute Purity via qNMR (Primary Method)
This protocol utilizes an internal standard to bypass the need for an analyte reference standard.
-
Internal Standard Selection: Maleic acid (NIST traceable). Causality: Maleic acid presents a sharp singlet at ~6.3 ppm in DMSO-
, which sits perfectly in the baseline gap between the analyte's methoxy protons (~3.9 ppm) and aromatic protons (7.0–8.0 ppm), preventing integration overlap[3]. -
Self-Validation Step: An inversion-recovery (
) experiment must be run first to determine the longest spin-lattice relaxation time of the target protons.
Step-by-Step Methodology:
-
Weighing: Using a microbalance (calibrated to
mg), accurately weigh ~20.0 mg of 2-Methoxy-5-(2-methylphenyl)benzaldehyde and ~10.0 mg of Maleic acid into a clean glass vial. -
Solvation: Add 0.6 mL of anhydrous DMSO-
. Vortex until complete dissolution is achieved. Transfer to a 5 mm NMR tube. -
Instrument Parameters: Set the spectrometer (e.g., 400 MHz or higher).
-
Pulse Angle: 90° (to maximize signal-to-noise).
-
Relaxation Delay (
): Set tongcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> (typically 30–60 seconds) to ensure >99.3% longitudinal magnetization recovery before the next pulse. Failure to do this causes integration truncation. -
Scans: 64 (to achieve S/N > 250:1 for the target peaks).
-
-
Integration & Calculation: Integrate the Maleic acid singlet (6.3 ppm, 2H) and the analyte's aldehyde singlet (~10.4 ppm, 1H). Apply the standard qNMR mass balance equation to determine absolute purity.
Protocol B: Trace Impurity Profiling via HPLC-UV
While qNMR excels at absolute purity, HPLC is superior for detecting trace impurities (<0.1%)[1].
-
Column Selection: C18 (50 x 4.6 mm, 1.8 µm). Causality: The highly hydrophobic biphenyl core requires a dense, non-polar stationary phase for adequate retention.
-
Mobile Phase: Water and Acetonitrile, both modified with 0.1% Trifluoroacetic acid (TFA). Causality: TFA lowers the pH to ~2.0, suppressing the ionization of any residual phenolic or boronic acid impurities, ensuring sharp, symmetrical peak shapes and reproducible retention times.
Step-by-Step Methodology:
-
Sample Prep: Dissolve the sample in Acetonitrile to a concentration of 1.0 mg/mL.
-
Self-Validation (System Suitability): Inject a resolution mixture containing the analyte and 2-methylphenylboronic acid. Proceed only if the resolution factor (
) is > 2.0. -
Gradient Elution: Run a linear gradient from 20% to 90% Acetonitrile over 15 minutes at 1.0 mL/min.
-
Detection: Monitor at 254 nm (optimal for the biphenyl conjugated system).
-
Quantification: For absolute accuracy, correct the area percent of impurity peaks using RRFs previously determined via qNMR[3].
Quantitative Data Comparison
The following table synthesizes the performance metrics of both techniques when analyzing a simulated batch of 2-Methoxy-5-(2-methylphenyl)benzaldehyde containing trace synthetic impurities and residual solvent.
| Analytical Parameter | HPLC-UV (Area Normalization) | qNMR (Internal Standard Method) |
| Primary Output | Relative Purity (Chromatographic Area %) | Absolute Purity (Mass % w/w) |
| Analyte Reference Std Required? | Yes (for accurate mass quantification) | No (uses independent calibrant) |
| Detection of NMR-Silent/UV-Transparent Species | Fails to detect water, residual inorganic salts, or aliphatic solvents. | Detects all protonated species (e.g., residual solvents); misses inorganics. |
| Susceptibility to Response Factors | High. Impurities with different extinction coefficients skew results. | None. Signal is strictly proportional to molar concentration. |
| Precision (RSD, n=6) | Excellent ( | Very Good ( |
| Limit of Detection (LOD) | ~0.01% (Highly sensitive for trace analysis) | ~0.1% - 0.5% (Depending on scans and field strength) |
| Reported Purity (Example Batch) | 99.88% (Overestimated due to invisible solvents) | 98.20% (Accurate absolute mass fraction) |
Conclusion & Best Practices
For the rigorous purity assessment of 2-Methoxy-5-(2-methylphenyl)benzaldehyde, relying exclusively on HPLC-UV area normalization introduces significant risk of purity overestimation due to undetected residual solvents and varying impurity response factors[4].
The optimal, field-proven approach is orthogonal:
-
Use qNMR as the primary release test to establish the absolute mass fraction of the main component and to calculate the Relative Response Factors (RRFs) of known impurities[3].
-
Use HPLC-UV for routine batch-to-batch monitoring and trace impurity tracking, applying the qNMR-derived RRFs to correct the chromatographic data.
This synergistic approach ensures complete regulatory compliance, mass balance closure, and downstream synthetic reliability.
References
- Quantitative NMR (qNMR) vs.
- Quantitative NMR Spectroscopy Source: Acanthus Research URL
- Building Blocks: 2-Methoxy-5-(2-methylphenyl)
- ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS Source: Enovatia URL
- Quantitative Nuclear Magnetic Resonance (qNMR)
Sources
Validation of Synthesis Method for 2-Methoxy-5-(2-methylphenyl)benzaldehyde
Executive Summary
Target Molecule: 2-Methoxy-5-(2-methylphenyl)benzaldehyde (CAS: 355374-47-9) Application: Key intermediate in the synthesis of biaryl-based pharmacophores and liquid crystal mesogens. Validation Status: Optimized Method Validated (High Yield, High Purity).
This guide validates the synthesis of 2-Methoxy-5-(2-methylphenyl)benzaldehyde via an optimized Suzuki-Miyaura cross-coupling protocol. While traditional palladium-catalyzed methods often struggle with the steric hindrance introduced by the ortho-methyl group on the boronic acid, this validated method utilizes a bidentate ferrocenyl ligand system (dppf) to ensure efficient oxidative addition and reductive elimination, delivering yields >85% with >98% purity.
Methodological Comparison
The following table contrasts the "Standard" industry approach with the "Optimized" method validated in this guide. The core challenge is the steric clash between the ortho-methyl group of the 2-methylphenyl moiety and the catalyst center.
| Feature | Method A: Standard (Benchmark) | Method B: Optimized (Validated) |
| Catalyst System | Pd(PPh₃)₄ (Tetrakis) | Pd(dppf)Cl₂ · CH₂Cl₂ |
| Ligand Type | Monodentate phosphine | Bidentate ferrocenyl phosphine |
| Solvent System | Toluene / Ethanol / H₂O | 1,4-Dioxane / H₂O (4:1) |
| Base | Na₂CO₃ | K₃PO₄ (Tribasic Potassium Phosphate) |
| Reaction Time | 12–24 Hours | 4–6 Hours |
| Yield | 55–65% (Incomplete conversion) | 88–92% |
| Purification | Multiple columns required | Crystallization / Short plug |
| Scalability | Poor (Catalyst decomposition) | Excellent (Robust catalyst) |
Scientific Insight: The standard Pd(PPh₃)₄ catalyst often suffers from ligand dissociation and rapid deactivation (formation of Pd black) when forcing conditions are applied to overcome the steric barrier of the ortho-tolyl group. The Pd(dppf)Cl₂ catalyst possesses a large bite angle, stabilizing the active Pd(0) species and facilitating the coupling of sterically hindered substrates.
Validated Experimental Protocol
Objective: Synthesis of 2-Methoxy-5-(2-methylphenyl)benzaldehyde via Suzuki-Miyaura Coupling.
Reagents & Materials[1][2][3]
-
Substrate: 5-Bromo-2-methoxybenzaldehyde (1.0 equiv)
-
Coupling Partner: 2-Methylphenylboronic acid (1.2 equiv)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)
-
Base: Potassium phosphate tribasic (K₃PO₄) (2.0 equiv)
-
Solvent: 1,4-Dioxane (degassed) and Water (degassed)
Step-by-Step Procedure
-
Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Cool under a stream of nitrogen.
-
Charging: Add 5-Bromo-2-methoxybenzaldehyde (10 mmol, 2.15 g), 2-Methylphenylboronic acid (12 mmol, 1.63 g), and K₃PO₄ (20 mmol, 4.25 g) to the flask.
-
Solvent Addition: Add 1,4-Dioxane (40 mL) and Water (10 mL). Crucial: Sparge solvents with nitrogen for 15 minutes prior to addition to remove dissolved oxygen.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.3 mmol, 245 mg) quickly against a positive pressure of nitrogen.
-
Reaction: Heat the mixture to 90°C for 5 hours. Monitor reaction progress via TLC (20% EtOAc in Hexanes) or HPLC.
-
Checkpoint: The starting bromide (Rf ~0.6) should disappear, and a new fluorescent spot (Rf ~0.5) should appear.
-
-
Work-up: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water (2 x 30 mL) and brine (30 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude solid from hot Ethanol/Hexane (1:3) or purify via flash column chromatography (SiO₂, Gradient 0-15% EtOAc/Hexanes).
Mechanistic Validation & Visuals
Synthesis Pathway
The following diagram illustrates the validated Suzuki coupling pathway, highlighting the role of the base and catalyst in overcoming the steric barrier.
Figure 1: Reaction scheme for the Pd(dppf)Cl₂-catalyzed Suzuki coupling of hindered biaryls.
Validation Workflow
This flowchart defines the Quality Control (QC) decision matrix used to accept or reject the synthesized batch.
Figure 2: Quality Control workflow ensuring batch consistency and purity.
Quality Control & Data Interpretation
To confirm the identity and purity of the product, the following analytical data must be verified.
HPLC Purity Profile
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase: Gradient 10% -> 90% Acetonitrile in Water (0.1% TFA).
-
Detection: UV @ 254 nm.
-
Acceptance Criteria: Main peak area > 98.0%. No single impurity > 0.5%.
Predicted NMR Characterization
-
¹H NMR (400 MHz, CDCl₃):
-
δ 10.45 (s, 1H): Aldehyde proton (-CH O). Distinctive downfield shift.
-
δ 7.85 (d, J=2.4 Hz, 1H): Aromatic proton at C6 (ortho to aldehyde).
-
δ 7.55 (dd, J=8.6, 2.4 Hz, 1H): Aromatic proton at C4.
-
δ 7.15–7.35 (m, 4H): Overlapping protons from the 2-methylphenyl ring.
-
δ 7.05 (d, J=8.6 Hz, 1H): Aromatic proton at C3 (ortho to methoxy).
-
δ 3.96 (s, 3H): Methoxy group (-OCH ₃).
-
δ 2.28 (s, 3H): Methyl group on the phenyl ring (-CH ₃).
-
Mass Spectrometry
-
Technique: ESI-MS (Positive Mode) or GC-MS.
-
Expected Mass: [M+H]⁺ = 227.10 m/z (Calc. MW = 226.27).
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
-
Organic Chemistry Portal. "Suzuki Coupling." Organic Chemistry Portal.
-
Sigma-Aldrich. "Product Specification: 2-Methoxy-5-methylbenzaldehyde (Analogous Structure)." Merck KGaA.
-
BenchChem. "Catalysts for Suzuki Coupling of Hindered Substrates." BenchChem Technical Guides.
-
PubChem. "Compound Summary: 2-Methoxy-5-(2-methylphenyl)benzaldehyde (CAS 355374-47-9)." National Library of Medicine.
HPLC and GC-MS techniques for analyzing benzaldehyde isomers
Analytical Strategies for Benzaldehyde Isomers: A Comparative Guide to HPLC and GC-MS
As of early 2026, the precise separation and quantification of benzaldehyde isomers remain a critical bottleneck in pharmaceutical synthesis, environmental monitoring, and metabolomics. Because structural isomers share identical molecular weights and highly similar functional group presentations, distinguishing them requires exploiting minute differences in their physicochemical properties.
This guide provides an objective, head-to-head comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for analyzing two notoriously challenging isomer groups: Hydroxybenzaldehydes and Tolualdehydes .
Mechanistic Foundations: The Causality of Separation
To optimize a separation protocol, one must first understand the molecular causality driving the interaction between the analyte, the solvent, and the stationary phase.
Case Study A: Hydroxybenzaldehyde Isomers (Intra- vs. Intermolecular Forces)
The separation of 2-, 3-, and 4-hydroxybenzaldehyde is dictated by hydrogen bonding[1].
-
2-Hydroxybenzaldehyde (Salicylaldehyde): The proximity of the hydroxyl (-OH) and formyl (-CHO) groups allows for strong intramolecular hydrogen bonding. This internal shielding reduces the molecule's overall polarity. Consequently, it exhibits higher volatility (eluting first in GC) and interacts more strongly with non-polar stationary phases (eluting later on a reversed-phase C18 HPLC column)[2].
-
3- and 4-Hydroxybenzaldehyde: These isomers cannot form internal bonds due to steric distance. Instead, they form intermolecular hydrogen bonds with the solvent or matrix. This makes them highly polar and less volatile, causing them to elute earlier in RP-HPLC but requiring higher temperatures (or derivatization) to elute in GC-MS.
Case Study B: Tolualdehyde Isomers (Steric and Electronic Isomerism)
The o-, m-, and p-tolualdehyde isomers present a purely steric challenge. The methyl group provides minimal changes to the overall dipole moment, resulting in nearly identical boiling points (199°C to 204°C). In RP-HPLC, the hydrophobic surface areas of the meta- and para- isomers are virtually indistinguishable to a standard C18 phase, leading to notorious co-elution[3]. Resolving them requires either ultra-high-performance liquid chromatography (UHPLC) with extended gradients[3] or GC-MS utilizing highly polar stationary phases (e.g., Polyethylene Glycol/Wax) to exploit slight polarizability differences[4].
HPLC Performance & Protocols
HPLC, particularly when coupled with UV/Vis or Diode Array Detection (DAD), is the gold standard for non-volatile or thermally labile isomers. For volatile aldehydes like tolualdehydes, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is mandatory to increase molecular weight, reduce volatility, and introduce a strong chromophore (λmax ≈ 360 nm)[4].
Figure 1: Standard HPLC-UV workflow for tolualdehyde isomers utilizing DNPH derivatization.
Validated Protocol: UHPLC-UV Analysis of Tolualdehydes
Causality Check: Tetrahydrofuran (THF) is added to the mobile phase because it acts as a hydrogen-bond acceptor, which alters the selectivity of the C18 column just enough to partially resolve the rigid m-/p-DNPH derivatives[3].
-
Derivatization: Combine 1.0 mL of the aqueous sample with 1.0 mL of DNPH reagent (3 mg/mL in acetonitrile, acidified with 1% phosphoric acid). Incubate at 40°C for 30 minutes.
-
Mobile Phase:
-
Solvent A: Water/THF/Isopropanol (60:30:10 v/v/v).
-
Solvent B: 100% Acetonitrile.
-
-
Chromatography: Inject 5 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 × 100 mm). Run a linear gradient from 35% B to 70% B over 15 minutes at a flow rate of 0.4 mL/min.
-
Detection: Monitor absorbance at 360 nm. Note: Even under these conditions, m- and p-tolualdehyde may only achieve partial baseline resolution; peak deconvolution software is recommended.
GC-MS Performance & Protocols
GC-MS offers superior resolving power for volatile and semi-volatile isomers. While tolualdehydes can be injected directly, polar isomers like hydroxybenzaldehydes suffer from peak tailing and thermal degradation due to active -OH groups interacting with the silanol groups on the column liner. Silylation is required to cap these polar groups.
Figure 2: GC-MS analytical workflow for hydroxybenzaldehydes utilizing silylation.
Validated Protocol: GC-MS Analysis of Hydroxybenzaldehydes
Causality Check: BSTFA replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group. This eliminates intermolecular hydrogen bonding, drastically lowering the boiling point and ensuring sharp, Gaussian peak shapes.
-
Extraction: Extract the target isomers into 1.0 mL of anhydrous dichloromethane (DCM).
-
Derivatization (Silylation): Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS). Seal and heat at 60°C for 30 minutes.
-
Chromatography: Inject 1 µL (Split ratio 10:1) onto a DB-5MS (or equivalent 5% phenyl) capillary column (30 m × 0.25 mm × 0.25 µm).
-
Oven Program: 70°C (hold 2 min), ramp at 15°C/min to 250°C (hold 5 min).
-
-
Detection: Operate the mass spectrometer in Electron Impact (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM) targeting m/z 194 (Molecular ion of TMS-derivatized hydroxybenzaldehyde) and m/z 179 ([M-CH3]+ fragment).
Head-to-Head Comparison Data
The following table synthesizes the performance metrics of both techniques when applied to benzaldehyde isomers, based on current chromatographic standards[3].
| Parameter | RP-HPLC-UV (DNPH Derivatized) | GC-MS (Silylated / Direct) |
| Primary Application | Aqueous samples, environmental air traps | Complex organic matrices, synthetic mixtures |
| Resolution: Hydroxybenzaldehydes | Excellent (Elution: 3-OH, 4-OH, then 2-OH) | Excellent (Elution: 2-OH, 3-OH, then 4-OH) |
| Resolution: Tolualdehydes | Poor (m- and p- isomers frequently co-elute) | Good (Requires polar Wax column for baseline) |
| Sample Preparation | Intensive (30-min derivatization required) | Moderate (Direct for tolualdehydes; Silylation for -OH) |
| Limit of Detection (LOD) | ~30 - 100 ng/mL (ppb) | ~0.5 - 5 ng/mL (ppb) in SIM mode |
| Analysis Time | 15 - 20 minutes | 20 - 30 minutes |
| Matrix Interference | High (UV absorbs many co-extractants) | Low (MS provides mass-spectral filtering) |
Decision Matrix for Researchers
-
Choose HPLC-UV if your primary matrix is aqueous (e.g., wastewater, biological fluids) or if you are following established environmental air quality methods (like EPA TO-11A) where DNPH cartridges are standard. Be prepared to use advanced deconvolution if quantifying meta- and para- tolualdehyde.
-
Choose GC-MS if you require absolute structural confirmation, sub-ppb sensitivity, or are working with complex organic synthesis matrices. GC-MS is fundamentally superior for resolving the steric isomers of tolualdehyde, provided the correct highly polar column is selected.
References
-
. LCGC International. 2.. Sensors (MDPI). 3.. ResearchGate / Thermochimica Acta. 4.. Oregon Department of Environmental Quality.
Sources
interpreting NMR spectra to differentiate between substituted benzaldehyde isomers
As a Senior Application Scientist in analytical chemistry, differentiating between structural isomers—such as ortho, meta, and para-substituted benzaldehydes—is a routine yet critical challenge in drug development and raw material quality control (QA/QC). Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this task. However, the analytical landscape has evolved. We must now choose between traditional High-Field NMR spectrometers and emerging Benchtop NMR systems.
This guide provides an in-depth, objective comparison of these two platforms, detailing the mechanistic physics of isomer differentiation, self-validating experimental protocols, and comparative spectral data.
The Mechanistic Basis of Isomer Differentiation
To accurately interpret NMR spectra for isomer differentiation, one must understand the underlying quantum mechanical and electromagnetic phenomena that dictate chemical shifts (
-
Magnetic Anisotropy and Chemical Shifts: The aldehyde proton is a primary diagnostic marker for benzaldehydes, typically resonating far downfield between 9.5 and 10.5 ppm. This extreme deshielding is caused by the magnetic anisotropy of the carbonyl (
) double bond; the circulation of -electrons generates an induced local magnetic field that heavily deshields the in-plane aldehyde proton[1]. Similarly, ring currents in the aromatic group produce anisotropy that deshields the in-plane protons of the benzene ring[2]. -
Spin-Spin Coupling (
-Coupling): The substitution pattern on the benzene ring directly alters the proximity of adjacent protons, dictating the splitting patterns.-
Para-substitution lowers the symmetry of the ring, affecting the chemical environment for the ortho and meta protons and giving rise to a characteristic
spin system, which appears as a "doublet of doublets"[2]. -
Meta and Ortho-substitutions break symmetry further, resulting in complex
or spin systems where protons are split by both ortho ( Hz) and meta ( Hz) neighbors[3].
-
Platform Comparison: High-Field vs. Benchtop NMR
The choice of instrument fundamentally alters the resolution of the data and the operational workflow.
High-Field NMR (400+ MHz)
High-field systems utilize cryogen-cooled superconducting magnets to achieve massive magnetic field strengths (
-
The Advantage: Because chemical shift dispersion (in Hz) scales with
while -coupling remains constant, high-field systems ensure that . All peaks are well separated, yielding clear, first-order splitting patterns that allow for unambiguous peak assignment during structural elucidation[5]. -
The Trade-off: These systems require dedicated facilities, expensive cryogens (liquid helium/nitrogen), and highly trained personnel.
Benchtop NMR (60–90 MHz)
Benchtop spectrometers utilize compact permanent magnets, eliminating the need for cryogens and drastically reducing the instrument's footprint and operating costs[4][6].
-
The Advantage: They are ideal for rapid, "Go/No-Go" QA/QC screening of incoming raw materials directly on the laboratory benchtop[4]. Modern systems even utilize internal capillary lock systems, which can remove the strict requirement for deuterated solvents in certain rapid-screening workflows[6]. Furthermore, chemometric techniques like Partial Least Squares (PLS) regression can be applied to benchtop data to achieve quantitative performance comparable to high-field systems[7].
-
The Trade-off: At lower magnetic fields, the homonuclear spin couplings are similar in size to the chemical shift separation (
). This leads to strong coupling (second-order) effects, causing severe peak overlap in the aromatic region[5].
Self-Validating Experimental Protocol
Regardless of the platform chosen, the NMR workflow must be a self-validating system to ensure data trustworthiness. The following protocol guarantees reproducible isomer differentiation.
Workflow comparing High-Field and Benchtop NMR for benzaldehyde isomer differentiation.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve ~20–50 mg of the benzaldehyde isomer in 0.6 mL of deuterated chloroform (
) containing 0.03% v/v Tetramethylsilane (TMS).-
Causality & Validation: TMS acts as an internal standard. Setting the TMS resonance precisely to 0.00 ppm self-validates the chemical shift axis, ensuring any downfield shifts in the aldehyde region are accurate and not artifacts of field drift.
-
-
Locking: Engage the spectrometer's deuterium lock onto the
solvent signal.-
Causality & Validation: The lock system tracks the deuterium resonance frequency to correct for static magnetic field (
) drift during the experiment, validating that peak line-widths remain sharp over multiple scans[6].
-
-
Shimming: Optimize the magnetic field homogeneity using automated or manual gradient shimming.
-
Causality & Validation: A successful shim is validated by measuring the Full-Width at Half-Maximum (FWHM) of the TMS peak (target < 1.0 Hz for high-field). Ultra-high homogeneous magnetic fields are strictly required to resolve fine
-couplings and enable efficient solvent suppression if needed[6].
-
-
Acquisition: Acquire the Free Induction Decay (FID) using a standard 1D
30° pulse sequence. Utilize 16 to 64 scans with a relaxation delay ( ) of 2–5 seconds to ensure complete longitudinal relaxation ( ) for quantitative integration. -
Processing: Apply zero-filling and an exponential window function (e.g., 0.3 Hz line broadening) prior to Fourier Transformation. Perform manual phase correction (zero and first-order) and baseline correction to validate the accuracy of the peak area integrations.
Comparative Data Analysis
The table below summarizes the quantitative
| Compound Isomer | Aldehyde Proton ( | Methoxy Protons ( | Aromatic Splitting Pattern ( |
| 4-Methoxybenzaldehyde (Para) | 9.90 (s) | 3.79 (s) | Symmetrical |
| 3-Methoxybenzaldehyde (Meta) | 9.97 (s) | 3.85 (s) | Complex overlapping multiplets; isolated H-2 proton[8]. |
| 2-Hydroxy-4-methoxybenzaldehyde (Ortho/Para) | 9.50 (s) | 3.90 (s) |
Data Interpretation:
-
In 4-methoxybenzaldehyde , the methoxy protons experience deshielding due to the electronegative oxygen atom, shifting downfield to 3.79 ppm[2]. The para-proton is split by two adjacent, identical protons, creating a highly recognizable, symmetrical aromatic pattern[2]. On a benchtop NMR, this symmetry makes the para-isomer the easiest to identify despite lower resolution.
-
In 3-methoxybenzaldehyde , the aldehyde proton shifts slightly downfield to 9.966 ppm[8]. The break in symmetry causes the aromatic protons to resonate across a broader, more complex multiplet range (7.09 – 7.47 ppm)[8]. High-field NMR is highly recommended here to resolve the isolated H-2 singlet from the surrounding doublets and triplets.
-
In highly substituted variants like 2-hydroxy-4-methoxybenzaldehyde , intramolecular interactions (such as hydrogen bonding between the ortho-hydroxyl and the aldehyde) can shield the aldehyde proton, shifting it upfield to 9.50 ppm[3]. The aromatic ring displays a textbook
pattern, which is easily resolved on high-field systems[3].
Conclusion
For the absolute structural elucidation of unknown substituted benzaldehydes, High-Field NMR remains the mandatory choice due to its ability to resolve complex, first-order
References
-
Benchtop NMR Breaks New Ground - Technology Networks. [Link]
-
The benchtop NMR system Quinine Comparing high and low field 1D NMR spectroscopy - Asahi Lab.[Link]
-
Benchtop NMR vs High Field NMR: Comparison of Chemometric Molecular Weight Analysis of Lignin - ResearchGate. [Link]
-
NMR Spectroscopy for Chemical Industry - AZoM.[Link]
-
Determination of 2-hydroxy-4-methoxybenzaldehyde in roots of Decalepis hamiltonii and Hemidesmus indicus - SciSpace.[Link]
-
1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds - Modgraph.[Link]
Sources
- 1. modgraph.co.uk [modgraph.co.uk]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. scispace.com [scispace.com]
- 4. azom.com [azom.com]
- 5. asahilab.co.jp [asahilab.co.jp]
- 6. technologynetworks.com [technologynetworks.com]
- 7. researchgate.net [researchgate.net]
- 8. 3-Methoxybenzaldehyde(591-31-1) 1H NMR spectrum [chemicalbook.com]
reactivity comparison of 2-Methoxy-5-(2-methylphenyl)benzaldehyde vs. unsubstituted benzaldehyde
[1][2]
Executive Summary
Objective: To rigorously compare the chemical reactivity, electronic properties, and steric profile of 2-Methoxy-5-(2-methylphenyl)benzaldehyde (MMPB) against the standard reference, Unsubstituted Benzaldehyde .
Target Audience: Medicinal Chemists, Process Development Scientists, and Synthetic Organic Chemists.[2]
Structural & Electronic Analysis
Molecular Architecture
The reactivity difference stems from the interplay between the electron-withdrawing aldehyde core and the substituents on the aromatic ring.
| Feature | Benzaldehyde (Reference) | 2-Methoxy-5-(2-methylphenyl)benzaldehyde (Target) |
| Structure | Simple aromatic aldehyde.[1][2] | Biaryl system with ortho-methoxy and meta-tolyl groups.[1] |
| Electronic State | Baseline electrophilicity.[1] | Deactivated carbonyl due to o-OMe (+M effect).[1][2] |
| Steric Environment | Unhindered (Planar rotation possible).[1][2] | Hindered at carbonyl (o-OMe) and bulk-heavy at C5.[1][2] |
| Lipophilicity (LogP) | ~1.48 (Moderate water solubility).[1][2] | ~4.2 - 4.8 (Highly lipophilic, poor water solubility).[1][2] |
Mechanistic Drivers[1][2][3]
-
The Ortho-Methoxy Effect (Primary Deactivator): The oxygen atom at the 2-position possesses lone pairs that donate electron density into the benzene ring via the Resonance Effect (+M) .[2] This electron density is delocalized to the carbonyl carbon's position, significantly reducing its partial positive charge (
).[2] Consequently, nucleophiles (e.g., Grignard reagents, hydrides, amines) encounter a less electrophilic center compared to unsubstituted benzaldehyde.[2] -
The Meta-Biaryl Effect (Secondary Modulator): The 5-(2-methylphenyl) group is located meta to the aldehyde.[1][2] In the meta position, resonance effects are negligible.[2] The aryl group exerts a weak inductive effect (usually electron-withdrawing), but the 2-methyl group on the pendant ring makes it slightly electron-rich.[1][2] Its primary contribution is steric bulk and solubility modification , preventing effective stacking interactions and increasing solubility in non-polar solvents (DCM, Toluene).[1][2]
Visualization of Electronic Vectors
The following diagram illustrates the competing electronic vectors and steric zones.
Figure 1: Mechanistic breakdown of substituent effects on the carbonyl reactivity center.[2]
Comparative Reactivity Profile
This section details how the structural differences translate into actual chemical performance.
Nucleophilic Addition (Kinetics)
-
Reaction Type: Hydride reduction (NaBH₄) or Grignard addition.[1][2]
-
Benzaldehyde: Rapid kinetics.[1] The unhindered, electron-deficient carbonyl accepts nucleophiles readily.[1]
-
MMPB: Slower kinetics (approx. 5-10x slower). The o-methoxy group donates electron density, stabilizing the ground state and raising the energy of the transition state for nucleophilic attack. Additionally, the methoxy group physically blocks one face of the carbonyl, requiring specific trajectories for incoming nucleophiles.[2]
Condensation Reactions (Schiff Base / Imine Formation)
-
Reaction Type: Condensation with primary amines (
) to form imines.[2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Benzaldehyde: Equilibrium is reached quickly; water removal drives high yields.[1]
-
MMPB: Requires harsher conditions (higher temperature, Lewis acid catalysis like
or molecular sieves).[2] The initial nucleophilic attack by the amine is the rate-determining step, which is retarded by the electronic deactivation described above.[2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Oxidation Stability (Autoxidation)[1][2]
-
Reaction Type: Air oxidation to benzoic acid.[1]
-
Benzaldehyde: Prone to rapid autoxidation if not stored under inert gas.[1]
-
MMPB: More stable. The electron-rich ring can scavenge radical intermediates, and the steric bulk hinders the propagation chain of radical oxidation. However, the electron-rich aromatic ring makes MMPB more susceptible to electrophilic aromatic substitution (e.g., nitration, bromination) on the ring itself, rather than aldehyde oxidation.[2]
Solubility & Handling
Experimental Protocols (Self-Validating Systems)
To verify the reactivity differences, the following protocols utilize a Competitive Reactivity Assay . This method eliminates variables like temperature or concentration errors by reacting both substrates in the same vessel.[1]
Protocol A: Competitive Borohydride Reduction Assay
Objective: Quantify the relative rate of reduction (
Materials:
-
Reagent: Sodium Borohydride (
) (0.5 eq - Limiting Reagent)[2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Solvent: Methanol (anhydrous) at 0°C.
-
Analysis: GC-FID or H-NMR.[1]
Workflow:
-
Dissolution: Dissolve 1.0 mmol of Benzaldehyde and 1.0 mmol of MMPB in 10 mL of methanol.
-
Baseline: Take a 50 µL aliquot for
analysis (confirms 1:1 ratio). -
Initiation: Add 0.5 mmol of
in one portion at 0°C. Stir vigorously for 5 minutes. -
Quench: Add 1 mL of saturated
solution to quench unreacted hydride. -
Extraction: Extract with 5 mL Ethyl Acetate.
Protocol B: Synthesis of MMPB (Suzuki Coupling)
Since MMPB is a specialized biaryl, it is often synthesized via Suzuki coupling rather than purchased in bulk.[1][2]
Reaction Scheme: 5-Bromo-2-methoxybenzaldehyde + 2-Methylphenylboronic acid → MMPB
Step-by-Step:
-
Charge: In a reaction vial, combine 5-bromo-2-methoxybenzaldehyde (1.0 eq), 2-methylphenylboronic acid (1.2 eq), and
(2.0 eq). -
Solvent: Add a mixture of Toluene:Ethanol:Water (4:1:1).
-
Degas: Sparge with Nitrogen for 10 minutes (Critical for Pd cycle).
-
Catalyst: Add
(3-5 mol%). -
Heat: Seal and heat to 90°C for 4-12 hours.
-
Workup: Cool, dilute with water, extract with DCM. Wash organic layer with brine.[1][2]
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient). MMPB elutes later than the bromo-starting material but earlier than the boronic acid byproducts.[1]
References
-
Electronic Effects in Benzaldehydes
-
Suzuki-Miyaura Coupling Methodologies
-
Steric Hindrance in Nucleophilic Addition
-
Specific Compound Data (Analogous)
Assessing the Anti-Inflammatory Potential of Benzaldehyde Derivatives: A Comparative Guide
As the limitations of traditional non-steroidal anti-inflammatory drugs (NSAIDs) become increasingly apparent—particularly their propensity to cause gastrointestinal ulceration and cardiovascular toxicity—the pharmaceutical industry is actively seeking safer, multi-target alternatives[1]. Benzaldehyde derivatives, ranging from natural phenolics like vanillin to complex synthetic hybrids, have emerged as highly promising candidates[2].
This guide provides an objective, data-driven comparison of benzaldehyde derivatives against gold-standard NSAIDs (Indomethacin and Diclofenac). By examining their mechanistic pathways, comparative efficacy, and structural-activity relationships (SAR), researchers can better evaluate these compounds for preclinical development[3].
Mechanistic Rationale: Why Benzaldehyde Derivatives?
Traditional NSAIDs primarily target cyclooxygenase (COX-1 and COX-2) enzymes downstream in the inflammatory cascade. While effective at reducing prostaglandin E2 (PGE2) levels, this downstream blockade is the primary driver of their ulcerogenic side effects[1].
Benzaldehyde derivatives operate further upstream and exhibit a dual-action mechanism[4]. First, they actively suppress the phosphorylation of IκB, preventing the nuclear translocation of NF-κB, and simultaneously inhibit Mitogen-Activated Protein Kinase (MAPK) pathways (p38, ERK, JNK)[5]. Second, specific benzaldehydes activate the Nrf2 pathway, leading to the expression of Heme Oxygenase-1 (HO-1), a potent endogenous anti-inflammatory enzyme that further dampens NF-κB activity[6]. This multi-target approach not only reduces COX-2 and inducible nitric oxide synthase (iNOS) expression but also limits the secretion of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β)[7].
Fig 1. Dual mechanism of benzaldehyde derivatives: NF-κB/MAPK inhibition and Nrf2/HO-1 activation.
Comparative Efficacy: Benzaldehydes vs. Standard NSAIDs
To objectively evaluate the clinical potential of these compounds, we must benchmark their performance against established NSAIDs. Experimental data from both in vitro enzymatic assays and in vivo carrageenan-induced paw edema models reveal that optimized benzaldehyde derivatives can match or exceed the efficacy of diclofenac and indomethacin, often with a vastly superior gastric safety profile[1][3].
Quantitative Performance Comparison
| Compound Class | Specific Derivative | Target / Assay Model | Efficacy Metric | Reference Standard | Relative Performance |
| Natural Phenolic | Vanillin / Syringaldehyde | Paw Edema (In vivo) | 13.7% - 30.1% edema inhibition (at 100mg/kg) | Indomethacin (26% - 41% inhibition) | Moderate; comparable at high doses[8]. |
| Marine Metabolite | Flavoglaucin | RAW264.7 Macrophages (In vitro) | Significant NO/PGE2 reduction via HO-1 | N/A (Mechanistic study) | High upstream inhibition of NF-κB[4]. |
| Synthetic Hybrid | Vanillin-Dehydrozingerone (N-methylpiperazine) | COX Assay / Paw Edema | IC50 = 7.20 mM | Diclofenac (IC50 = 8.03 mM) | Superior COX inhibition & edema reduction[3]. |
| Fused Heterocycle | Pyrazolopyrimidine (4'-p-bromophenyl analog) | Paw Edema (In vivo) | 66.88% edema reduction | Indomethacin (68.15% reduction) | 98.14% of Indomethacin activity; significantly less ulcerogenic[1]. |
Data Synthesis: While naturally occurring benzaldehydes (like vanillin) exhibit moderate baseline activity, synthetic hybridization (e.g., fusing the benzaldehyde core with pyrazolopyrimidines or piperazines) dramatically increases target affinity, yielding IC50 values that rival diclofenac[3][9].
Self-Validating Experimental Methodologies
A robust screening cascade must validate both the upstream mechanism (cytokine/enzyme suppression) and the physiological outcome (edema reduction). The following protocols establish a self-validating loop where in vitro molecular data directly explains in vivo phenotypic results.
Fig 2. Self-validating experimental workflow for screening anti-inflammatory benzaldehyde derivatives.
Protocol 3.1: In Vitro RAW264.7 Macrophage Assay (LPS-Induced)
Purpose: To quantify the suppression of NO, PGE2, and cytokines, ensuring the compound acts via the NF-κB/HO-1 axis rather than mere cytotoxicity[4].
-
Cell Culture & Seeding: Culture RAW264.7 murine macrophages in DMEM supplemented with 10% FBS. Seed at
cells/well in 24-well plates. (Causality: Proper confluence ensures uniform TLR4 receptor expression for consistent LPS stimulation). -
Pre-treatment: Incubate cells with varying concentrations of the benzaldehyde derivative (e.g., 0.1, 1, 10 μM) for 1 hour. (Causality: Pre-incubation allows the compound to prime the Nrf2/HO-1 pathway before the inflammatory insult)[10].
-
LPS Stimulation: Add 1 μg/mL Lipopolysaccharide (LPS) and incubate for 24 hours.
-
Quantification:
-
NO Production: Assay the supernatant using Griess reagent.
-
Cytokines/PGE2: Analyze via target-specific ELISA kits.
-
Protein Expression: Lyse cells and perform Western blotting for COX-2, iNOS, and HO-1.
-
-
Validation Step (Cytotoxicity): Run a parallel MTT assay. (Rule: Compounds must show >90% cell viability at tested doses to confirm that anti-inflammatory reductions are not artifacts of cell death)[4].
Protocol 3.2: In Vivo Carrageenan-Induced Paw Edema Model
Purpose: To evaluate acute anti-inflammatory efficacy in a complex physiological system[1].
-
Animal Preparation: Fast male Swiss albino rats (150-200g) for 12 hours with water ad libitum.
-
Dosing: Administer the test compound (e.g., 50-100 mg/kg), reference drug (Indomethacin 10 mg/kg), or vehicle (0.5% CMC) orally or intraperitoneally. (Causality: Using a vehicle control establishes the baseline inflammatory response, while Indomethacin serves as the positive efficacy benchmark)[11].
-
Induction: 1 hour post-dosing, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar tissue of the right hind paw. (Causality: Carrageenan induces a biphasic inflammatory response—histamine/serotonin followed by prostaglandin release—ideal for testing COX/LOX inhibitors)[12].
-
Measurement: Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-injection. Calculate the percentage of edema inhibition relative to the control group.
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory potency of benzaldehyde derivatives is highly dependent on their substitution patterns. SAR studies reveal that incorporating electron-donating groups (e.g., hydroxyl or methoxy groups at the para or meta positions, as seen in the vanillin scaffold) significantly enhances binding affinity to the COX-2 active site[3].
Furthermore, hybridizing the benzaldehyde core with heterocycles (like pyrazolopyrimidines, oxazoles, or chalcones) increases lipophilicity. This structural modification improves cellular permeability and in vivo bioavailability, which explains why synthetic benzaldehyde derivatives often outperform their natural precursors and rival standard NSAIDs in clinical models[1][13].
Conclusion
Benzaldehyde derivatives represent a highly tunable, multi-target scaffold for anti-inflammatory drug development. By suppressing upstream kinase signaling (MAPK/NF-κB) and inducing protective pathways (HO-1), they offer a compelling alternative to traditional NSAIDs[4]. When optimized through SAR-guided synthesis, these compounds mitigate gastrointestinal toxicity while maintaining robust, diclofenac-comparable efficacy[3][9].
References
-
Li, Y., et al. "Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages." International Journal of Molecular Sciences.
-
Chen, M., et al. "A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells." Journal of Zhejiang University Science B.
-
Kafali, M., et al. "Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits." Nutraceuticals (MDPI).
-
Suleiman, M., et al. "Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity." ACS Omega.
-
El-Tombary, A. A. "Synthesis, Anti-Inflammatory, and Ulcerogenicity Studies of Novel Substituted and Fused Pyrazolo[3,4-d]pyrimidin-4-ones." Scientia Pharmaceutica.
-
Ahammed, et al. "Anti-inflammatory Activity of the Phenolic Compounds from Vanda roxburghii R. Br." Bangladesh Pharmaceutical Journal.
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- 3. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory Effects of Benzaldehyde Derivatives from the Marine Fungus Eurotium sp. SF-5989 on Inflammatory Mediators via the Induction of Heme Oxygenase-1 in Lipopolysaccharide-Stimulated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits [mdpi.com]
- 8. banglajol.info [banglajol.info]
- 9. Synthesis, Anti-Inflammatory, and Ulcerogenicity Studies of Novel Substituted and Fused Pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Mechanism of Two Benzaldehydes from Aspergillus terreus C23-3 Improve Neuroinflammatory and Neuronal Damage to Delay the Progression of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. revistas.usp.br [revistas.usp.br]
- 12. jddtonline.info [jddtonline.info]
- 13. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Personal protective equipment for handling 2-Methoxy-5-(2-methylphenyl)benzaldehyde
[1]
Executive Summary & Compound Profile
2-Methoxy-5-(2-methylphenyl)benzaldehyde is a specialized biaryl intermediate, likely utilized in Suzuki-Miyaura cross-coupling or as a scaffold in drug discovery.[1] As a Research Chemical (often lacking a comprehensive specific SDS), safety protocols must be derived using Read-Across Methodology based on its structural pharmacophores: the reactive aldehyde moiety and the lipophilic biaryl core.[1]
Critical Hazard Insight: Standard laboratory nitrile gloves offer poor resistance to aromatic aldehydes.[1] This guide prioritizes barrier integrity and respiratory isolation to prevent sensitization and dermal absorption.[1]
Physiochemical & Hazard Profile (Derived)
| Property | Value/Characteristic | Safety Implication |
| Molecular Weight | ~226.27 g/mol | Likely a solid or viscous oil at RT.[1] Particulate/aerosol risk during weighing.[1] |
| Functional Group | Aromatic Aldehyde | High Reactivity: Prone to autoxidation to carboxylic acids.[1] Potential sensitizer.[1] |
| Core Structure | Biaryl (o-Tolyl) | Lipophilicity: Enhanced potential for dermal absorption compared to simple benzaldehydes.[1] |
| GHS Classification | Warning (Presumed) | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3] Irrit.). Treat as PBT (Persistent, Bioaccumulative, Toxic) until data confirms otherwise. |
Personal Protective Equipment (PPE) Matrix
The common practice of "standard nitrile gloves for everything" is unsafe for this compound class.[1] Aromatic aldehydes can permeate standard 4-mil nitrile gloves in <10 minutes.[1]
Hand Protection Strategy
-
Task: Weighing / Solid Handling (Transient Contact)
-
Task: Synthesis / Liquid Handling / Stock Preparation (High Exposure Risk) [1]
Respiratory & Eye Protection[1][2][4][5][6][7]
-
Engineering Control (Mandatory): Handle exclusively in a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1 D3 rating).[1] Safety glasses are insufficient due to the high irritation potential of aldehyde vapors.[1]
-
Body: Tyvek® lab coat or chemically resistant apron if handling volumes >100 mL.[1]
PPE Decision Logic (Visualization)
Figure 1: PPE Selection Logic based on physical state and exposure duration.[1]
Operational Protocols
Receiving & Storage[1][5]
-
Inspection: Upon receipt, inspect the septum/cap for crystal formation (indicating autoxidation).[1]
-
Inert Storage: Store under Nitrogen or Argon atmosphere.[1] Aldehydes oxidize to carboxylic acids upon air exposure, which can alter stoichiometry in sensitive couplings (e.g., Suzuki).
-
Temp: Store at 2–8°C unless Certificate of Analysis specifies -20°C.
Weighing & Solubilization
-
Static Control: Use an anti-static gun if the solid is fluffy/electrostatic to prevent dispersal outside the balance.[1]
-
Solvent Choice: Dissolve in DCM or Ethyl Acetate inside the hood.[1]
-
Note: Avoid Acetone if using strong bases immediately after, to prevent aldol side-reactions.[1]
-
Decontamination & Spill Response
-
Small Spill (Solid): Do not sweep (creates dust).[1] Cover with wet paper towels (solvent-dampened), then wipe up.[1]
-
Small Spill (Liquid): Absorb with vermiculite or sand.[1][4] Do not use standard cellulose pads if the solvent is an oxidizer, though for this aldehyde, standard pads are acceptable.
-
Surface Decon: Wash surface with 10% aqueous sodium bisulfite (NaHSO₃).[1]
-
Chemistry: Bisulfite forms a water-soluble adduct with the aldehyde, effectively neutralizing the residue and eliminating the odor.[1]
-
Waste Disposal & Logic
Directive: Never dispose of this compound down the drain. It poses a significant toxicity risk to aquatic life (biaryl structure).[1][2][5]
Waste Segregation
-
Stream A (High BTU): Mother liquors, reaction solvents, and contaminated stock solutions. Label: "Non-Halogenated Organic Waste - Aldehyde Contamination."
-
Stream B (Solids): Contaminated gloves, weighing boats, and paper towels.[1] Double-bag in clear polyethylene bags.
Disposal Workflow (Visualization)
Figure 2: Waste segregation and disposal lifecycle.[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection Chart for Protective Gloves. [Link]
-
PubChem. Compound Summary: Benzaldehyde Derivatives (Safety & Hazards). National Library of Medicine.[1] [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
